N-Me-His-Ome HCl
Description
BenchChem offers high-quality N-Me-His-Ome HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-His-Ome HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMVRNBUHETIW-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718492 | |
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118384-75-1 | |
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Nα-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-Ome HCl)
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of Nα-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-Ome HCl). It is intended for researchers, chemists, and drug development professionals who utilize this versatile amino acid derivative in their work. The narrative combines fundamental chemical principles with practical, field-proven insights to facilitate its effective use in research and development.
Molecular Overview and Physicochemical Properties
Nα-Methyl-L-histidine methyl ester hydrochloride is a derivative of the essential amino acid L-histidine, modified at two key positions: methylation of the alpha-amino group and esterification of the carboxyl group. These modifications fundamentally alter its chemical behavior compared to the parent amino acid, making it a valuable building block in peptide synthesis and a tool for biochemical studies.[1]
The presence of the hydrochloride salt is crucial for the compound's stability and handling. It protonates the basic nitrogen centers, primarily the alpha-amino group, rendering the molecule as a stable, crystalline solid that is less susceptible to degradation and easier to weigh and handle accurately than its free base counterpart.
Chemical Structure
The structure incorporates a chiral center at the alpha-carbon, a secondary amine, a methyl ester, and the characteristic imidazole side chain of histidine.
Caption: Chemical structure of Nα-Methyl-L-histidine Methyl Ester Hydrochloride.
Core Physicochemical Data
The key properties of N-Me-His-Ome HCl are summarized below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source / Justification |
| CAS Number | 118384-75-1 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂·HCl | [1] |
| Molecular Weight | 219.67 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥99% (by TLC) | [1] |
| Storage Conditions | Store at ≤-4°C, desiccated | [1] |
| Predicted pKa (α-amino) | ~7.5 - 8.5 | Estimated based on secondary amine pKa values, lowered by the ester group's electron-withdrawing effect. |
| Predicted pKa (imidazole) | ~6.0 - 6.5 | Consistent with the pKa of the histidine side chain. |
| Solubility | Soluble in water and methanol. Limited solubility in less polar organic solvents like dichloromethane and ethyl acetate. | Based on the salt form and polar functional groups. |
Synthesis and Purification
The synthesis of N-Me-His-Ome HCl is not trivial due to the multiple nucleophilic sites on the histidine precursor. A robust and selective synthetic strategy is required to achieve methylation at the α-amino position without affecting the imidazole ring nitrogens. The most reliable method involves a two-step process starting from commercially available L-histidine methyl ester dihydrochloride.
Proposed Synthetic Workflow
The workflow involves protection of the side chain, selective N-methylation, and subsequent deprotection. A more direct, albeit potentially lower-yielding, method is reductive amination. Below is a diagram of a common laboratory-scale synthesis strategy.
Caption: Proposed workflow for the synthesis of N-Me-His-Ome HCl.
Detailed Experimental Protocol: Reductive Amination
This protocol offers a more direct route, though optimization may be required to minimize side products. It leverages the formation of an imine from the primary amine and formaldehyde, followed by in-situ reduction.
Materials:
-
L-Histidine methyl ester dihydrochloride (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
HCl (2M in diethyl ether)
Procedure:
-
Neutralization: Suspend L-Histidine methyl ester dihydrochloride (1.0 eq) in a mixture of DCM and MeOH (10:1 v/v). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salts and liberate the free amine. Stir for 20 minutes at 0°C. Causality Note: Complete neutralization is essential for the subsequent nucleophilic attack on formaldehyde.
-
Imine Formation: Add aqueous formaldehyde (1.1 eq) dropwise to the solution while maintaining the temperature at 0°C. Stir for 1 hour.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Expertise Note: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing over-alkylation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a DCM/MeOH gradient.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N-Me-His-Ome HCl.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This self-validating system ensures that the material meets the required specifications for downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of N-Me-His-Ome HCl. The predicted chemical shifts provide a benchmark for analysis.[2][3]
Predicted ¹H NMR Spectrum (500 MHz, D₂O):
-
δ ~8.4 ppm (s, 1H): Imidazole C2-H. This proton is the most downfield due to the electron-withdrawing nature of the two adjacent nitrogen atoms.
-
δ ~7.2 ppm (s, 1H): Imidazole C5-H.
-
δ ~4.1 ppm (t, 1H): Alpha-proton (Cα-H). Appears as a triplet due to coupling with the two diastereotopic beta-protons.
-
δ ~3.8 ppm (s, 3H): Methyl ester protons (O-CH₃).
-
δ ~3.2 ppm (dd, 2H): Beta-protons (Cβ-H₂). These protons are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets.
-
δ ~2.8 ppm (s, 3H): N-methyl protons (N-CH₃).
Predicted ¹³C NMR Spectrum (125 MHz, D₂O):
-
δ ~172 ppm: Ester carbonyl carbon (C=O).
-
δ ~135 ppm: Imidazole C2.
-
δ ~130 ppm: Imidazole C4.
-
δ ~118 ppm: Imidazole C5.
-
δ ~62 ppm: Alpha-carbon (Cα).
-
δ ~53 ppm: Methyl ester carbon (O-CH₃).
-
δ ~35 ppm: N-methyl carbon (N-CH₃).
-
δ ~27 ppm: Beta-carbon (Cβ).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this polar molecule.
-
Expected [M+H]⁺: 200.12 (for the free base C₈H₁₅N₃O₂)
-
Fragmentation Pattern: Key fragments would arise from the loss of the methoxycarbonyl group (-59 Da) and cleavage of the Cα-Cβ bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of N-Me-His-Ome HCl. Due to its polar nature, a specialized chromatographic method is recommended.[4][5]
Protocol for Purity Analysis:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm). Justification: HILIC provides superior retention and separation for highly polar analytes that are poorly retained on traditional reversed-phase columns.[4]
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: Start at 95% A, decrease to 70% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of N-Me-His-Ome HCl and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.[4]
Chemical Reactivity and Stability
The chemical properties of N-Me-His-Ome HCl are dictated by its three primary functional groups: the secondary amine, the methyl ester, and the imidazole side chain.
Reactivity of Functional Groups
-
α-Amino Group: As a secondary amine, the N-methyl group is less nucleophilic than the primary amine of the parent L-histidine methyl ester due to steric hindrance. It will still undergo reactions typical of secondary amines, such as acylation in peptide coupling, but may require more forceful coupling reagents or longer reaction times.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield Nα-Methyl-L-histidine. Base-catalyzed hydrolysis (saponification) is typically rapid, while acid-catalyzed hydrolysis requires harsher conditions (e.g., strong acid and heat).
-
Imidazole Side Chain: The imidazole ring is weakly basic and can act as a nucleophile or a general base catalyst in reactions. It is also a key ligand for coordinating with metal ions.
Key Stability Concern: Diketopiperazine Formation
A critical and often overlooked aspect of handling amino acid esters, particularly N-methylated ones, is their propensity to undergo intramolecular cyclization to form diketopiperazines (DKPs).[6] This is especially prevalent when the N-terminus is deprotected (i.e., in its free base form) or under basic conditions.
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- 5. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Synthesis and Characterization of N-methyl-L-histidine Methyl Ester Hydrochloride
Abstract
N-methyl-L-histidine methyl ester hydrochloride is a pivotal derivative of the essential amino acid L-histidine, serving as a valuable building block in peptide synthesis and as a crucial tool in biochemical and pharmaceutical research.[1] Its unique structure, featuring a methylated imidazole side chain and a protected carboxylic acid, allows for precise investigations into protein function, enzyme mechanisms, and the development of novel therapeutic agents targeting histamine-related pathways.[1] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of N-methyl-L-histidine methyl ester hydrochloride, designed for researchers, chemists, and professionals in drug development. The protocols herein are structured to ensure reproducibility, high purity, and comprehensive validation of the final compound.
Strategic Importance and Applications
The strategic methylation of the histidine ring and esterification of the carboxyl group imparts specific chemical properties that are highly advantageous in several scientific domains:
-
Peptide Synthesis: The compound is a key intermediate for incorporating N-methyl-histidine residues into peptide chains.[2] N-methylation can enhance peptide stability by protecting against enzymatic degradation and can modulate the peptide's conformational properties and biological activity.
-
Biochemical Research: As a stable analogue of histidine, it is instrumental in studying histidine metabolism, protein synthesis, and the functional role of histidine residues in enzymes.[1]
-
Drug Development: Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly in neurology and cardiology, where histamine pathways are significant.[1]
The Synthetic Pathway: A Multi-Step Approach
The synthesis of N-methyl-L-histidine methyl ester hydrochloride is a multi-step process that requires careful control over reaction conditions to ensure regioselectivity and preserve the chiral integrity of the L-enantiomer. The general strategy involves the protection of reactive functional groups, followed by selective methylation and subsequent deprotection.
Rationale for the Synthetic Strategy
The chosen pathway prioritizes a logical sequence of protection and modification. L-histidine possesses three reactive sites: the carboxylic acid, the α-amino group, and the imidazole side chain. To achieve selective methylation on the imidazole ring, the more nucleophilic α-amino group and the carboxylic acid must be masked.
-
Esterification: The carboxylic acid is first converted to a methyl ester. This not only protects the carboxyl group but also increases the solubility of the starting material in organic solvents.
-
α-Amino Group Protection: The α-amino group is then protected, typically with a Boc (tert-butyloxycarbonyl) group. This is a critical step to prevent Nα-methylation in the subsequent step, thereby directing the methylation exclusively to the imidazole ring.
-
Imidazole N-Methylation: With the other functional groups masked, the imidazole ring can be selectively methylated.
-
Deprotection and Salt Formation: Finally, the α-amino protecting group is removed, and the molecule is converted to its hydrochloride salt to enhance stability and ease of handling.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for N-methyl-L-histidine methyl ester hydrochloride.
Detailed Experimental Protocols
Protocol 2.3.1: Esterification of L-Histidine to L-Histidine Methyl Ester Dihydrochloride
-
Causality: Thionyl chloride (SOCl₂) in methanol is a classic and highly efficient method for esterifying amino acids. It reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl protonates the carboxylic acid, making it more electrophilic for attack by methanol, and also forms the stable dihydrochloride salt of the product.
-
Suspend L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. The solution should become clear.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain a white solid.
-
Wash the solid with cold diethyl ether to remove any residual impurities and dry under vacuum. The product, L-histidine methyl ester dihydrochloride, is typically used in the next step without further purification.[3]
Protocol 2.3.2: Protection of the α-Amino Group
-
Causality: The Boc group is an ideal protecting group here due to its stability under the basic conditions required for the subsequent methylation step and its ease of removal under acidic conditions that are orthogonal to the other functional groups.
-
Dissolve L-histidine methyl ester dihydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (at least 2 equivalents), to neutralize the hydrochloride salts and deprotonate the α-amino group.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, perform an aqueous workup to remove salts and excess reagents. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Boc-L-histidine methyl ester.[4]
Protocol 2.3.3: N-Methylation of the Imidazole Ring
-
Causality: A strong base like sodium hydride (NaH) is used to deprotonate the imidazole ring, creating a nucleophilic nitrogen that readily attacks the methylating agent (methyl iodide). The choice of solvent (anhydrous THF or DMF) is critical to ensure a water-free environment, as NaH reacts violently with water.
-
Dissolve Nα-Boc-L-histidine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 2.3.4: Deprotection and Hydrochloride Salt Formation
-
Causality: A strong acid, such as HCl in an anhydrous organic solvent (e.g., dioxane or diethyl ether), is used to cleave the acid-labile Boc group. The use of an anhydrous solvent ensures the formation of the hydrochloride salt without causing hydrolysis of the methyl ester.
-
Dissolve the purified Nα-Boc-N-methyl-L-histidine methyl ester in a minimal amount of anhydrous dioxane or ethyl acetate.
-
Cool the solution to 0°C.
-
Bubble dry HCl gas through the solution or add a commercially available solution of HCl in dioxane (e.g., 4M) until the solution is saturated.
-
Stir the mixture at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.
-
The product will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product, N-methyl-L-histidine methyl ester hydrochloride.[1]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound. A self-validating system of analysis involves correlating data from multiple orthogonal techniques.
Summary of Expected Analytical Data
| Parameter | Technique | Expected Result |
| Identity/Structure | ¹H & ¹³C NMR | Characteristic shifts for imidazole, α-carbon, methyl ester, and N-methyl protons/carbons. |
| Molecular Weight | Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺ at m/z 184.1. |
| Purity | TLC / HPLC | ≥99% purity with a single major spot/peak.[1] |
| Appearance | Visual Inspection | White to off-white powder.[1][2] |
| Chiral Integrity | Chiral HPLC | Confirmation of the L-enantiomer. |
Characterization Methodologies
Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide an unambiguous structural confirmation of the molecule.
-
Procedure:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in D₂O):
-
~8.3 ppm (singlet, 1H, C2-H of imidazole)
-
~7.0 ppm (singlet, 1H, C5-H of imidazole)
-
~4.3 ppm (triplet, 1H, α-CH)
-
~3.7 ppm (singlet, 3H, N-CH₃)
-
~3.7 ppm (singlet, 3H, O-CH₃)
-
~3.1 ppm (doublet of doublets, 2H, β-CH₂)
-
-
Note: The exact chemical shifts can vary slightly depending on the solvent and pH.[5]
-
Protocol 3.2.2: Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental formula.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak for the protonated molecular ion [M+H]⁺ at m/z 184.108, corresponding to the free base formula C₈H₁₃N₃O₂.[6] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Protocol 3.2.3: Chiral Purity Analysis
-
Purpose: To ensure that no racemization occurred during the synthesis.
-
Procedure:
-
Develop an HPLC method using a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column).
-
Analyze the synthesized sample and compare its retention time to that of a racemic standard or the corresponding D-enantiomer if available.
-
Expected Result: A single major peak corresponding to the L-enantiomer, with the D-enantiomer below the limit of detection.[7]
-
Visualizing the Characterization Workflow
Caption: Workflow for the analytical validation of the final product.
Safety, Handling, and Storage
-
Safety: While specific GHS data for this exact compound is limited, related compounds like L-histidine methyl ester dihydrochloride are known to cause skin and serious eye irritation.[3] Always handle the compound in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at ≤-4°C is recommended.[1]
Conclusion
This guide has detailed a robust and verifiable pathway for the synthesis and characterization of N-methyl-L-histidine methyl ester hydrochloride. By understanding the causality behind each experimental step—from the strategic protection of functional groups to the multi-faceted analytical validation—researchers can confidently produce and verify this important chemical tool. The successful application of these protocols will yield a high-purity compound ready for its intended use in advancing peptide chemistry, biochemical analysis, and pharmaceutical development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020092, N'-Methyl-L-histidine methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723645, Methyl L-histidinate dihydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). Histidine methyl ester. Retrieved from [Link]
- Google Patents. (EP0962453A1). Histidine derivatives, process for their preparation and their uses.
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National Center for Biotechnology Information. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure and ¹H NMR spectra of (a) L-histidine methyl ester.... Retrieved from [Link]
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KAERI. (n.d.). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of N-Methyl-Histidine-Methylester Hydrochloride (N-Me-His-OMe HCl) in Diverse Solvent Systems
Abstract
N-Methyl-Histidine-Methylester Hydrochloride (N-Me-His-OMe HCl) is a modified amino acid derivative with increasing significance in biochemical research and pharmaceutical development.[1] Its utility as a research tool, particularly in studies of protein synthesis and enzyme activity, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides an in-depth analysis of the solubility and stability of N-Me-His-OMe HCl. We will explore the theoretical principles governing its behavior in various solvents, present detailed experimental protocols for empirical assessment, and discuss the critical interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for handling, formulating, and analyzing this compound to ensure experimental reproducibility and integrity.
Introduction: The Scientific Imperative
The reliability of any experimental outcome is fundamentally linked to the integrity of the reagents used. For a compound like N-Me-His-OMe HCl, a derivative of the biologically crucial amino acid histidine, understanding its behavior in solution is not merely a procedural formality but a scientific necessity.[2] Histidine residues play pivotal roles in enzyme catalysis and protein structure, and derivatives like N-Me-His-OMe HCl are instrumental in probing these functions.[1][2]
However, the introduction of a methyl ester and an N-methyl group, along with its formulation as a hydrochloride salt, creates a molecule with a nuanced physicochemical profile. Its solubility dictates the achievable concentration in a given system, while its stability determines the timeframe over which the compound remains intact and active. Neglecting these parameters can lead to failed experiments, misleading data, and irreproducible results. This guide serves as a comprehensive resource to mitigate these risks by providing both the theoretical foundation and the practical methodologies for characterizing the solubility and stability of N-Me-His-OMe HCl.
Physicochemical Landscape of N-Me-His-OMe HCl
To predict and understand the solubility and stability of N-Me-His-OMe HCl, we must first dissect its molecular structure.
-
The Histidine Core: The imidazole side chain of histidine is a key feature, with a pKa of approximately 6.0.[3] This means its charge state is highly dependent on the pH of the solution. Below pH 6, the imidazole ring is predominantly protonated and carries a positive charge, enhancing its polarity and potential for hydrogen bonding.[3]
-
The Methyl Ester Group (-OMe): The esterification of the carboxylic acid group removes a potential negative charge and introduces a hydrophobic methyl group. This modification generally decreases aqueous solubility compared to the parent amino acid but can increase solubility in organic solvents.[4] Critically, this ester linkage is a primary site of potential hydrolytic degradation.
-
The N-Methyl Group (-N-Me): Methylation on the imidazole ring can influence its pKa and steric profile, potentially altering its interaction with solvents and other molecules.
-
The Hydrochloride Salt (HCl): The compound is supplied as a hydrochloride salt, which significantly enhances its solubility in water and other polar solvents. In solution, it dissociates into the protonated N-Me-His-OMe cation and a chloride anion.
The interplay of the charged amine group, the pH-dependent imidazole ring, and the hydrophobic methyl ester dictates a complex amphiphilic character, making solvent selection a critical variable.
The Role of the Solvent: A Mechanistic Perspective
The choice of solvent is the single most important factor controlling the solubility and stability of a solute. Solvents are not passive vehicles; they are active participants in a dynamic equilibrium.
Solvent Properties and Their Impact on Solubility
The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering specific solvent parameters:
-
Polarity and Dielectric Constant: Highly polar solvents like water, methanol, and DMSO are effective at solvating the charged amine and protonated imidazole groups of N-Me-His-OMe HCl. The high dielectric constant of water is particularly effective at shielding the electrostatic interactions between the ions, facilitating dissolution.
-
Hydrogen Bonding Capacity: Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors, readily interacting with the amine and imidazole nitrogens and the ester carbonyl group. Aprotic polar solvents (e.g., DMSO, DMF) can only accept hydrogen bonds, which still allows for favorable interactions.
-
Solvent Acidity/Basicity: The inherent pH of the solvent system will directly impact the protonation state of the imidazole ring, thereby influencing solubility. Basic solvents can deprotonate the molecule, potentially reducing its solubility if the neutral form is less soluble.
Solvent Influence on Chemical Stability
Solvents can directly participate in degradation reactions:
-
Hydrolysis: Protic solvents, especially water, can act as nucleophiles, attacking the electrophilic carbonyl carbon of the methyl ester. This reaction is catalyzed by both acid and base.[5][6] Therefore, the stability of the ester is expected to be lowest at pH extremes.
-
Oxidation: While the imidazole ring is generally stable, it can be susceptible to oxidation, particularly in the presence of reactive oxygen species, which may be promoted by certain solvent conditions or contaminants.[7]
A Practical Guide to Solubility Assessment
Determining the solubility of N-Me-His-OMe HCl is a critical first step for any application. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, information.
Experimental Workflow: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound.
Caption: Workflow for Thermodynamic Solubility Assay.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a concentrated stock solution of N-Me-His-OMe HCl in a solvent in which it is freely soluble, such as DMSO (e.g., 10 mg/mL).
-
Aliquoting: Dispense a precise volume of the stock solution into multiple vials. This ensures the starting amount of solid in each vial is identical.
-
Solvent Evaporation: Remove the stock solvent completely using a centrifugal evaporator (SpeedVac) or a gentle stream of nitrogen gas. This leaves a thin film of the solid compound.
-
Causality Insight: This "solid starting point" is crucial for determining thermodynamic solubility. Adding a small amount of a concentrated stock to the test solvent (a common shortcut) measures kinetic solubility, which can often overestimate the true equilibrium value.
-
-
Addition of Test Solvents: Add a fixed volume of each test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetonitrile) to the vials.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium between the dissolved and undissolved compound.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared from the stock solution is required for quantification.
Illustrative Data Presentation
The results should be summarized in a clear, comparative format.
Table 1: Illustrative Thermodynamic Solubility of N-Me-His-OMe HCl at 25°C
| Solvent System | Dielectric Constant (approx.) | Solubility (mg/mL) | Qualitative Assessment |
| Deionized Water | 80 | > 50 | Very Soluble |
| PBS, pH 7.4 | 80 | > 50 | Very Soluble |
| Methanol | 33 | ~25 | Soluble |
| Ethanol | 24 | ~10 | Sparingly Soluble |
| Acetonitrile | 37 | < 1 | Slightly Soluble |
| Dichloromethane | 9 | < 0.1 | Insoluble |
A Framework for Stability Assessment
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like pH, temperature, and light.[8] For N-Me-His-OMe HCl, the primary concerns are hydrolysis of the methyl ester and potential degradation of the imidazole ring. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][10][11]
Potential Degradation Pathways
Understanding the likely chemical transformations is key to designing effective stability studies.
Caption: Primary Degradation Pathways for N-Me-His-OMe.
-
Ester Hydrolysis: This is the most probable degradation pathway in aqueous solutions.[6][12] It results in the formation of N-Methyl-Histidine and methanol. The reaction rate is highly pH-dependent, typically accelerating under both acidic and basic conditions.[5]
-
Oxidation: The imidazole ring can be susceptible to oxidative degradation, especially in the presence of trace metal ions or upon exposure to light.[7] This can lead to various oxidized products, including those involving the formation of a 2-oxo-imidazole moiety.
Experimental Workflow: Forced Degradation Study
This workflow, guided by ICH principles, systematically evaluates the compound's stability under stress conditions.[8][13][14]
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology
-
Method Development: Before starting the study, develop a stability-indicating HPLC method. This is a method capable of separating the intact N-Me-His-OMe HCl from all potential degradation products.[13] Reversed-phase HPLC with a C18 column is a common starting point.[15][16] Mass spectrometry (LC-MS) is invaluable for identifying the mass of any degradants formed.
-
Trustworthiness Pillar: A method is only "stability-indicating" if you can prove it. This involves co-injecting stressed and unstressed samples to demonstrate that degradation peaks do not co-elute with the main peak.
-
-
Sample Preparation: Prepare solutions of N-Me-His-OMe HCl (e.g., 1 mg/mL) in the chosen stress media.
-
Stress Conditions: Expose the samples to a range of conditions as outlined in the workflow diagram.[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 40°C (often requires milder conditions than acid).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80°C (test both solid material and a solution in a neutral solvent like water).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to clearly observe the degradation products without completely consuming the parent compound.
-
Quenching: Stop the degradation reaction at each time point. For acid/base samples, this involves neutralization.
-
Analysis: Analyze all samples by the stability-indicating HPLC method. Quantify the percentage of N-Me-His-OMe HCl remaining and the percentage area of each degradation product.
Illustrative Data Presentation
Table 2: Illustrative Forced Degradation Results for N-Me-His-OMe HCl (% Remaining after 24h)
| Condition | % Parent Remaining | Major Degradant Peak (RT, min) | Postulated Identity |
| 0.1 M HCl, 60°C | 85.2% | 3.1 min | N-Me-His-OH |
| 0.1 M NaOH, 40°C | 78.9% | 3.1 min | N-Me-His-OH |
| 3% H₂O₂, RT | 92.5% | 4.5 min | Oxidized Species |
| 80°C in Water | 98.1% | 3.1 min | N-Me-His-OH (minor) |
| ICH Photostability | 99.5% | - | No significant degradation |
Synthesis and Best Practices
Based on the theoretical framework and experimental approaches, we can establish best practices for working with N-Me-His-OMe HCl.
-
Solvent Selection for Stock Solutions: For maximum stability, prepare stock solutions in aprotic, polar organic solvents like high-purity DMSO or DMF. These solvents minimize the risk of hydrolysis.[17] Aliquot and store frozen (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.
-
Aqueous Buffers: When preparing aqueous solutions, use freshly prepared buffers. The ideal pH for stability is likely to be mildly acidic (e.g., pH 4-6), where the rate of both acid- and base-catalyzed hydrolysis is minimized. The protonated imidazole ring at this pH may also lend stability.[3] Avoid highly acidic or alkaline buffers for prolonged storage.
-
Working with Histidine: Histidine and its derivatives are known to act as stabilizers in some formulations, in part by shielding hydrophobic regions and preventing aggregation.[18][19][20][21] However, they can also interact with trace metals, which may catalyze oxidative degradation.[22] Using high-purity water and chelating agents like EDTA in buffers can be a prudent measure if oxidation is a concern.
-
Analytical Diligence: Always use a well-characterized, stability-indicating analytical method to confirm the purity of your working solutions, especially if they have been stored for any length of time. What is in the vial today may not be what was there yesterday.
Conclusion
N-Methyl-Histidine-Methylester Hydrochloride is a molecule of significant utility, but its chemical nature demands a rigorous and informed approach to its handling. Its solubility is governed by the polarity and hydrogen-bonding characteristics of the solvent, with high solubility observed in polar protic solvents. Its primary liability is the methyl ester, which is susceptible to pH-dependent hydrolysis. By employing the systematic experimental protocols for solubility and stability assessment detailed in this guide, researchers can generate reliable data, ensure the integrity of their experiments, and confidently advance their scientific objectives.
References
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Imidazole - Wikipedia. Available from: [Link]
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Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available from: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. Available from: [Link]
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The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids - ACS Publications. Available from: [Link]
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N'-Methyl-L-histidine methyl ester - PubChem. Available from: [Link]
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ICH Q1A(R2) Stability testing of new drug substances and products - European Medicines Agency. Available from: [Link]
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The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol - ResearchGate. Available from: [Link]
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Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed. Available from: [Link]
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The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. Available from: [Link]
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Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - ACS Publications. Available from: [Link]
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Q1A(R2) Guideline - ICH. Available from: [Link]
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Nα-Methyl-L-histidine methyl ester hydrochloride - Chem-Impex. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - National Institutes of Health (NIH). Available from: [Link]
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HPLC Analysis Methods for Peptide Characterization - Biovera. Available from: [Link]
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Histidine - Wikipedia. Available from: [Link]
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Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]
-
Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms - ResearchGate. Available from: [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available from: [Link]
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The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters of Cyclahexanedicarboxylic Acids - American Chemical Society. Available from: [Link]
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Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents - The Chemical Society of Japan. Available from: [Link]
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N–H···N Hydrogen Bonds Involving Histidine Imidazole Nitrogen Atoms: A New Structural Role for Histidine Residues in Proteins - ACS Publications. Available from: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. Available from: [Link]
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Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process - ResearchGate. Available from: [Link]
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Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - National Institutes of Health (NIH). Available from: [Link]
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Susceptible amino acids to chemical degradation - ResearchGate. Available from: [Link]
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Kinetic studies in ester hydrolysis - Indian Academy of Sciences. Available from: [Link]
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Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub. Available from: [Link]
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Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]
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HPLC Analysis and Purification of Peptides - National Institutes of Health (NIH). Available from: [Link]
-
ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products - GOV.UK. Available from: [Link]
-
Structure of the histidine molecule showing the imidazole ring, amino, carboxyl groups, and metal ion (M) binding sites. - ResearchGate. Available from: [Link]
-
(PDF) Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - ResearchGate. Available from: [Link]
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How Does Histidine Safeguard Antibody Drug Stability? - AVT Pharmaceutical. Available from: [Link]
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Methyl L-histidinate hydrochloride - PubChem. Available from: [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - SlideShare. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
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Topic: The Role of N-Methylation of Histidine in Peptide Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among the various chemical alterations, N-methylation of the peptide backbone and amino acid side chains offers a powerful tool to overcome inherent pharmacokinetic limitations such as poor enzymatic stability and low membrane permeability. This guide focuses specifically on the N-methylation of the histidine imidazole side chain, a nuanced modification with profound effects on peptide structure, conformation, and biological function. We will explore the fundamental physicochemical changes induced by methylation at the N1(τ) and N3(π) positions, including altered basicity, fixed tautomerism, and modified hydrogen bonding capacity. This guide will detail how these changes translate into significant functional consequences, from modulating receptor binding affinity and specificity to enhancing proteolytic resistance. Authored from the perspective of a Senior Application Scientist, this document provides not only the theoretical underpinnings but also field-proven insights and detailed experimental protocols for the synthesis, characterization, and functional evaluation of histidine-methylated peptides.
Introduction: The Subtle Power of a Methyl Group
Peptides represent a highly attractive class of therapeutics due to their high specificity and low off-target toxicity. However, their progression from promising leads to clinical candidates is often hampered by poor drug-like properties. The peptide backbone is susceptible to rapid cleavage by proteases, and its high polarity frequently prevents passive diffusion across cellular membranes, limiting oral bioavailability. Nature itself provides a blueprint for overcoming these challenges through post-translational modifications (PTMs). Histidine methylation, a PTM once considered obscure, is now recognized as a widespread and functionally significant modification in cellular processes, regulating everything from cytoskeletal dynamics to gene expression.[1][2] By mimicking this natural strategy, medicinal chemists can strategically introduce methyl groups onto histidine residues to fine-tune a peptide's pharmacological profile. This guide serves as a comprehensive resource on the theory and application of histidine N-methylation, designed to empower researchers to leverage this modification in the rational design of next-generation peptide therapeutics.
Chapter 1: The Fundamental Biochemistry of Histidine N-Methylation
The Histidine Imidazole Ring: A Versatile Functional Group
The imidazole side chain of histidine is unique among the natural amino acids. With a pKa of approximately 6.0, it can act as both a hydrogen bond donor and acceptor at physiological pH, enabling it to play critical roles in enzyme catalysis and receptor-ligand interactions.[3] The imidazole ring exists in two neutral tautomeric forms: Nτ-H (tele), where the nitrogen further from the Cβ is protonated, and Nπ-H (pros), where the nitrogen closer to the Cβ is protonated. The Nτ-H tautomer is generally more stable in solution.[3] This tautomeric equilibrium is fundamental to its chemical versatility.
The Chemistry of N-Methylation
N-methylation permanently alters this equilibrium by adding a methyl group to one of the two imidazole nitrogens, resulting in Nτ-methylhistidine (1-methylhistidine) or Nπ-methylhistidine (3-methylhistidine).[4] This seemingly minor addition has major stereoelectronic consequences.
-
Fixed Tautomeric State: Methylation locks the imidazole ring into a single tautomeric form, eliminating its ability to switch between protonation states.[1][5]
-
Increased Basicity: The electron-donating nature of the methyl group increases the pKa of the remaining non-methylated nitrogen, making the imidazole ring more basic and more likely to be protonated at physiological pH.[1]
-
Blocked Hydrogen Bonding: The methylated nitrogen can no longer act as a hydrogen bond donor, a critical alteration that reduces a peptide's polar surface area and can drastically change its interaction with biological targets and water molecules.[6]
-
Steric Bulk: The methyl group introduces steric hindrance, which can influence local peptide conformation and prevent enzymatic degradation.[5]
Caption: Chemical structures of unmethylated, Nτ-methylated, and Nπ-methylated histidine.
The Enzymatic Machinery
In nature, histidine methylation is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTases). These enzymes exhibit high specificity for the nitrogen atom they target and the surrounding amino acid sequence.[1]
-
N1 (Nτ) Methyltransferases: METTL9 is a recently identified human MTase that specifically methylates the N1 position of the second histidine in a "His-x-His" (HxH) motif, where 'x' is a small residue.[5][7]
-
N3 (Nπ) Methyltransferases: SETD3 and METTL18 are known to catalyze methylation at the N3 position. SETD3, for example, is responsible for the N3-methylation of His73 on β-actin, a modification crucial for actin filament stabilization.[4][5]
Understanding these recognition motifs provides a rationale for the natural occurrence of histidine methylation and can inspire the placement of this modification in peptide drug design.
Key Physicochemical Consequences of Methylation
The introduction of a methyl group to the histidine side chain brings about new biochemical properties that can be exploited in drug design.[5] These changes are summarized below.
| Property | Unmethylated Histidine | N-Methylated Histidine | Rationale & Implication |
| Tautomerism | Exists in equilibrium | Fixed tautomer | Loss of chemical ambiguity; predictable H-bonding pattern.[1][5] |
| Basicity (pKa) | ~6.0 | Increased | More positive charge at pH 7.4; alters electrostatic interactions.[1] |
| H-Bonding | Donor & Acceptor | Acceptor only | Reduces polar surface area; can improve membrane permeability.[6] |
| Hydrophobicity | Moderate | Increased | Enhances lipophilicity; can improve cell penetration and half-life.[1][5] |
| Volume | Standard | Increased | Introduces steric bulk; can enhance receptor fit or block proteolysis.[5] |
| Metal Chelation | Efficient | Potentially altered | Can modulate activity of metallo-peptides.[5][7] |
Chapter 2: Impact on Peptide Structure and Conformation
N-methylation imposes significant conformational constraints on peptides, which can be leveraged to lock a peptide into its bioactive shape.
Local and Global Conformational Effects
Backbone N-methylation is well-known to facilitate the formation of cis-amide bonds, a conformational feature that can induce turns and control the overall topology of cyclic peptides.[6] While side-chain methylation on histidine does not directly alter the backbone amide, its steric bulk and modified electronic properties can have significant long-range effects. By preventing hydrogen bonding and introducing steric clashes, histidine methylation can restrict the allowable Ramachandran space of adjacent residues and favor specific side-chain rotamers, thereby influencing the peptide's overall secondary and tertiary structure.[6]
Workflow for Structural Analysis
Determining the precise structural impact of histidine methylation requires a combination of experimental and computational techniques. A self-validating workflow ensures that the derived structural models are robust and accurately reflect the peptide's behavior in solution.
Caption: A workflow for the structural analysis of N-methylated histidine peptides.
Chapter 3: Functional Consequences for Bioactivity and Pharmacokinetics
The structural changes induced by histidine N-methylation translate directly into altered functional properties, which are of paramount interest to drug developers.
Modulating Receptor Binding and Specificity
The impact of N-methylation on receptor binding is context-dependent and can be profound.[8]
-
Enhanced Affinity: If the native histidine side chain is not involved in a critical hydrogen bond donation, the increased hydrophobicity and conformational pre-organization from methylation can lead to a more favorable binding entropy and enhanced affinity.
-
Diminished Affinity: Conversely, if the N-H group is a crucial hydrogen bond donor for receptor recognition, methylation will abrogate this interaction, leading to a loss of activity.[8]
-
Improved Specificity: By locking the peptide into a conformation recognized by one receptor subtype but not others, methylation can significantly improve selectivity.
Enhancing Enzymatic Stability
Peptides are rapidly degraded in vivo by proteases. N-methylation of the peptide backbone is a proven strategy to increase proteolytic resistance.[9] Side-chain methylation on a histidine residue adjacent to a cleavage site can also confer stability through steric hindrance, preventing the protease from properly docking with its substrate.
| Peptide Sequence | Modification | Half-life in Rat Serum (min) | Fold Improvement |
| Ac-Arg-His -Gly-Trp-NH₂ | None | 15 | - |
| Ac-Arg-His(1-Me) -Gly-Trp-NH₂ | Nτ-methylation | 120 | 8x |
| Ac-Arg-His(3-Me) -Gly-Trp-NH₂ | Nπ-methylation | 95 | 6.3x |
| Note: Data is illustrative and will vary based on the specific peptide sequence and protease. |
Improving Membrane Permeability
A key hurdle for many peptide drugs is their inability to cross cell membranes. N-methylation improves permeability by reducing the peptide's desolvation penalty upon entering the lipophilic membrane core. This is achieved by masking hydrogen bond donors, which form strong interactions with water. A methylated histidine side chain can "tuck" into the peptide backbone, contributing to a more compact, less polar conformation that is more amenable to passive diffusion.
Caption: N-methylation can enhance membrane permeability by favoring less polar conformations.
Chapter 4: A Practical Guide: Synthesis and Analysis
Chemical Synthesis Strategies
The synthesis of histidine-methylated peptides can be achieved through two primary routes in solid-phase peptide synthesis (SPPS).
Protocol 1: On-Resin N-Methylation of Histidine This protocol describes the methylation of a histidine residue after it has been incorporated into the growing peptide chain. The Fukuyama-Mitsunobu reaction is not ideal for histidine, so a common alternative involves activation followed by methylation. A more robust and widely used method for backbone N-methylation, which can be adapted, is the o-nitrobenzenesulfonyl (o-NBS) method. However, for side-chain methylation, direct alkylation is complex due to the nucleophilicity of both nitrogens. Therefore, the most reliable method is the incorporation of pre-methylated building blocks.
Protocol 2: Synthesis Using Pre-methylated Building Blocks This is the most efficient and unambiguous method. Commercially available Fmoc-His(1-Me)-OH or Fmoc-His(3-Me)-OH is used directly in a standard automated or manual SPPS protocol.
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the desired Fmoc-amino acid (3 eq) with a coupling reagent such as HBTU (2.9 eq) and a base like diisopropylethylamine (DIPEA) (6 eq) in DMF for 5 minutes.
-
For coupling the Fmoc-His(1-Me)-OH or Fmoc-His(3-Me)-OH , use the same procedure. Causality Note: Pre-activation is crucial for efficient amide bond formation, especially for sterically hindered amino acids.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser) indicates a free primary amine is no longer present and the coupling is complete.
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. This step is critical for ensuring the purity of the final product.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Biophysical and Structural Characterization
Protocol 3: Mass Spectrometry for Identification Mass spectrometry is the gold standard for verifying the successful incorporation of the methyl group.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50:50 acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Analysis:
-
Acquire the full MS spectrum. The observed mass should correspond to the calculated mass of the methylated peptide (unmethylated mass + 14.0156 Da).
-
Perform tandem MS (MS/MS) to confirm the location of the methylation. The fragmentation pattern will show a mass shift on the histidine immonium ion (to m/z 124.0869) and on the b- and y-ions containing the modified histidine residue.[4] Trustworthiness Note: The presence of the diagnostic immonium ion provides very high confidence in localizing the modification to the histidine side chain.[4]
-
Functional Assays
Protocol 4: In Vitro Proteolytic Stability Assay This assay compares the degradation rate of the methylated peptide to its unmethylated counterpart.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the methylated and unmethylated peptides in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of the target protease (e.g., trypsin, chymotrypsin) or human serum at a relevant concentration.
-
-
Incubation:
-
At time t=0, mix the peptide solution with the protease/serum solution at a defined ratio (e.g., 1:100 enzyme:substrate) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Quenching: Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA or 100% acetonitrile).
-
Analysis: Analyze the amount of remaining intact peptide in each quenched sample by RP-HPLC or LC-MS.
-
Data Interpretation: Plot the percentage of intact peptide versus time. Calculate the half-life (t₁/₂) for each peptide from the degradation curve. A longer half-life indicates increased stability.
Conclusion and Future Outlook
N-methylation of histidine is a potent, multi-functional modification that offers a sophisticated method for enhancing the therapeutic potential of peptides. By providing precise control over a peptide's physicochemical properties, conformation, and stability, this strategy enables the rational design of drug candidates with improved pharmacokinetic profiles. The continued discovery of new histidine methyltransferases and demethylases in biology suggests a complex regulatory role for this PTM, sometimes referred to as a "histidine code," which will undoubtedly inspire new avenues in drug development.[2][10] As analytical techniques become more sensitive and synthetic methods more robust, the strategic application of histidine N-methylation is poised to become an indispensable tool in the arsenal of peptide medicinal chemists, paving the way for novel therapeutics that can overcome long-standing pharmacological barriers.
References
-
Title: Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biochemistry of protein histidine methylation. Structure of the... Source: ResearchGate URL: [Link]
-
Title: Enzymology and significance of protein histidine methylation Source: ResearchGate URL: [Link]
-
Title: Discovery of histidine methylation as a new post-translational modification of histone proteins Source: EurekAlert! URL: [Link]
-
Title: Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 Source: ResearchGate URL: [Link]
-
Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique Source: ACS Publications URL: [Link]
-
Title: Histamine Source: Wikipedia URL: [Link]
-
Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39 Source: National Institutes of Health (NIH) URL: [Link]
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- 2. Discovery of histidine methylation as a new post-translational modification of histone proteins | EurekAlert! [eurekalert.org]
- 3. Histamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39 - PMC [pmc.ncbi.nlm.nih.gov]
N-α-Methyl-L-histidine Methyl Ester Hydrochloride: A Versatile Tool in Modern Biochemical Research
Abstract
N-α-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-OMe HCl) has emerged as a pivotal, multifaceted tool in biochemical research and drug discovery. This technical guide provides an in-depth exploration of its core applications, moving beyond a simple cataloging of uses to delve into the mechanistic rationale behind its utility. We will navigate its crucial role in advanced peptide synthesis, its application as a probe in enzymology, its function as a ligand in bioinorganic chemistry, and its relevance in the study of post-translational modifications and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this specialized amino acid derivative to advance their scientific inquiries.
Introduction: The Significance of N-Methylation in Histidine Analogs
Histidine, with its imidazole side chain, plays a critical role in a vast array of biological processes, including enzymatic catalysis, metal ion coordination, and protein-protein interactions. The strategic modification of this versatile amino acid provides researchers with powerful tools to dissect and manipulate these processes. N-α-methylation, the addition of a methyl group to the alpha-amino group of the histidine backbone, imparts significant alterations to the molecule's physicochemical properties.
The primary advantages of N-methylation include:
-
Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from proteolytic degradation by exopeptidases and endopeptidases. This increased resistance to enzymatic cleavage significantly enhances the in vivo half-life of peptides incorporating N-methylated amino acids.[1]
-
Improved Membrane Permeability: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone.[1] This increase in lipophilicity can facilitate passive diffusion across cellular membranes, a critical factor for the bioavailability of peptide-based therapeutics.[2]
-
Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can favor specific secondary structures. This can be exploited to lock a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a target receptor.
The hydrochloride salt form of N-α-Methyl-L-histidine methyl ester enhances its stability and solubility in aqueous solutions, making it a convenient reagent for a variety of biochemical applications.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of N-Me-His-OMe HCl is essential for its effective application.
| Property | Value | Source |
| Synonyms | N-Me-L-His-OMe·HCl, Nα-Methyl-L-histidine methyl ester hydrochloride | [3] |
| CAS Number | 118384-75-1 | [3] |
| Molecular Formula | C₈H₁₄ClN₃O₂ | [3] |
| Molecular Weight | 219.67 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Storage | Store at -20°C | [3] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the identity and purity of N-Me-His-OMe HCl. Key characteristic signals include the N-methyl singlet, the methoxy singlet, and the protons of the imidazole ring and the amino acid backbone.[4][5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of N-Me-His-OMe HCl and for monitoring its incorporation into peptides.[1]
Core Applications in Biochemical Research
Advanced Peptide Synthesis
The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. However, the steric hindrance of the N-methyl group presents challenges for peptide coupling reactions.[6]
Causality Behind Experimental Choices:
The primary challenge in coupling an amino acid to an N-methylated residue is the reduced nucleophilicity of the secondary amine. This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high coupling efficiencies and minimize side reactions, such as racemization.[6] For histidine derivatives, the imidazole side chain can also contribute to racemization, requiring careful selection of protecting groups and coupling strategies.[7]
Experimental Protocol: Incorporation of Fmoc-Nα-Me-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the incorporation of N-methylated histidine into a peptide sequence on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Nα-Me-His(Trt)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Workflow Diagram:
Sources
- 1. koreascience.kr [koreascience.kr]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and analytical characterization of seven NPS, by combination of 1H NMR spectroscopy, GC-MS and UPLC-MS/MS®, to resolve a complex toxicological fatal case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of N-Methylation on Peptide-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among various chemical strategies, N-methylation of the peptide backbone stands out as a particularly powerful tool. This modification, the substitution of an amide proton with a methyl group, imparts profound changes to a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[1] This guide provides a comprehensive exploration of the multifaceted effects of N-methylation on peptide-protein interactions. We will delve into the fundamental molecular principles governing these changes, detail robust experimental workflows for the synthesis and analysis of N-methylated peptides, and discuss the strategic implications for designing next-generation peptide therapeutics.
Introduction: Overcoming the Challenges of Peptide Therapeutics
Peptides are highly sought-after therapeutic candidates due to their specificity and potency in modulating biological processes.[2] However, their clinical translation is often hampered by inherent weaknesses, including rapid degradation by proteases and poor oral bioavailability.[2][3] N-methylation offers a proven strategy to mitigate these issues by fundamentally altering the peptide's physicochemical properties.[4][5] This modification can lead to enhanced metabolic stability, improved cell permeability, and, crucially, refined control over the peptide's interaction with its protein target.[1][5][6]
The core principle of N-methylation's effectiveness lies in its ability to introduce localized conformational constraints.[6] By replacing the amide hydrogen, N-methylation eliminates a key hydrogen bond donor, which can disrupt or stabilize specific secondary structures like β-turns and helices.[6] This structural rigidification can pre-organize the peptide into its bioactive conformation, potentially leading to higher binding affinity and selectivity.[5][7]
The Molecular Impact of N-Methylation
The introduction of a methyl group to the peptide backbone nitrogen atom initiates a cascade of structural and energetic consequences that collectively influence the peptide's behavior.
Conformational Control and Pre-organization
N-methylation introduces steric hindrance that restricts the rotation around the peptide bond, thereby reducing the conformational freedom of the peptide backbone.[6] This restriction can be strategically employed to favor a specific conformation that is optimal for binding to a target protein. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.
Disruption of Hydrogen Bonding
The substitution of the amide proton with a methyl group removes a hydrogen bond donor.[6] This has two major implications:
-
Disruption of Internal Hydrogen Bonds: It can prevent the formation of internal hydrogen bonds that might stabilize non-bioactive conformations.
-
Reduced Solvation: The loss of a hydrogen bond donor reduces the peptide's ability to interact with water molecules, thereby increasing its lipophilicity.[6] This is a key factor in improving passive diffusion across cell membranes.[6]
Enhanced Proteolytic Resistance
The steric bulk of the methyl group can effectively shield the adjacent peptide bond from the active sites of proteolytic enzymes, leading to a dramatic increase in the peptide's metabolic stability and in vivo half-life.[1][4][6]
The multifaceted effects of N-methylation are visually summarized in the diagram below.
Caption: Core effects of N-methylation on peptide properties.
Experimental Workflows for the Study of N-Methylated Peptides
A systematic investigation of N-methylation requires a robust pipeline of synthesis, purification, and analysis.
Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides presents unique challenges, primarily due to the decreased reactivity of the N-methylated amino group.[4] Solid-phase peptide synthesis (SPPS) is the method of choice, and several strategies have been developed to efficiently incorporate N-methylated residues.[1][4]
Protocol: On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction
This protocol describes a common method for the on-resin N-methylation of a peptide.
-
Resin Preparation: Start with a standard Fmoc-protected amino acid loaded onto a suitable resin (e.g., Rink Amide).
-
Peptide Elongation: Synthesize the desired peptide sequence up to the residue preceding the methylation site using standard Fmoc-SPPS chemistry.
-
Sulfonamide Protection: After deprotection of the terminal Fmoc group, react the free amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base (e.g., collidine) in dichloromethane (DCM). This protects the amine and makes the sulfonamide proton acidic.
-
Methylation: Treat the resin-bound peptide with a methylating agent, such as methyl p-toluenesulfonate or methyl iodide, in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Deprotection: Remove the o-NBS group using a thiol, such as β-mercaptoethanol, and a base (e.g., DBU) in N,N-dimethylformamide (DMF).
-
Continue Synthesis: Proceed with the coupling of the next Fmoc-amino acid. Note that coupling to an N-methylated amine is often sluggish and may require stronger coupling reagents (e.g., COMU) and microwave assistance.[8]
-
Cleavage and Purification: Once the synthesis is complete, cleave the peptide from the resin and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Self-Validation: The success of each step should be monitored using qualitative tests (e.g., Kaiser test for free amines) and the final product identity and purity confirmed by mass spectrometry and analytical HPLC.
Caption: Workflow for on-resin synthesis of N-methylated peptides.
Biophysical Characterization of Peptide-Protein Interactions
To quantify the effects of N-methylation on binding, several biophysical techniques are essential.
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful tool for measuring the real-time kinetics of binding events.
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of the N-methylated peptide and its non-methylated counterpart (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. The binding event is detected as a change in the refractive index, measured in response units (RU).
-
Dissociation Phase: After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide-protein complex.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Self-Validation: Include a reference flow cell without the immobilized ligand to subtract non-specific binding and buffer effects. Ensure that the calculated KD is independent of the analyte concentration.
Proteolytic Stability Assay
Protocol: In Vitro Serum Stability Assay
-
Peptide Incubation: Incubate a known concentration of the peptide (both methylated and non-methylated versions) in 50% human serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Protein Precipitation: Quench the reaction and precipitate serum proteins by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the peptide's half-life (t1/2).
Impact on Binding Affinity: A Quantitative Look
The influence of N-methylation on binding affinity (KD) is highly context-dependent and can lead to either an increase or a decrease in affinity.[7][9] The outcome depends on whether the conformational constraints imposed by methylation favor the bioactive conformation and whether the removed amide proton was involved in a critical hydrogen bond with the target protein.
Table 1: Illustrative Impact of N-Methylation on Binding Affinity and Stability
| Peptide System | Modification | Target Protein | KD (nM) | Serum Half-life (t1/2) |
| Peptide X (Parent) | None | Receptor A | 150 | 15 min |
| Peptide X (N-Me-Ala3) | N-methylation at Ala3 | Receptor A | 25 | 4 hours |
| Peptide Y (Parent) | None | Enzyme B | 50 | 30 min |
| Peptide Y (N-Me-Gly2) | N-methylation at Gly2 | Enzyme B | 300 | > 24 hours |
This table presents hypothetical data for illustrative purposes.
In the case of Peptide X, N-methylation at Alanine-3 results in a significant improvement in binding affinity, suggesting that this modification pre-organizes the peptide into a more favorable conformation for binding to Receptor A. Conversely, for Peptide Y, methylation at Glycine-2 leads to a decrease in affinity, indicating that the original amide proton at this position may have been crucial for a direct hydrogen bonding interaction with Enzyme B. However, in both cases, N-methylation dramatically enhances proteolytic stability.[9]
Conclusion and Future Perspectives
N-methylation is a versatile and powerful strategy in peptide drug design, offering a rational approach to improving pharmacokinetic properties and modulating biological activity.[3][5][10] By carefully selecting the position of methylation, researchers can fine-tune the conformational landscape of a peptide to enhance its binding affinity, selectivity, and stability.[3][5] The continued development of efficient synthetic methods and advanced biophysical characterization techniques will further empower the rational design of N-methylated peptides, paving the way for a new generation of highly effective and orally bioavailable peptide therapeutics.[10]
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
-
LifeTein. (n.d.). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
-
Albericio, F., & Kruger, H. G. (2012). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry, 3(7), 509-524. [Link]
-
Konopka, A., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
He, C. Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Asiano, M. F., et al. (2024). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Oh, S., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 13(1), 6035. [Link]
-
Huang, R., & Chen, X. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100936. [Link]
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Laboratory Handling of Nα-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl)
This guide provides an in-depth framework for the safe handling, storage, and disposal of Nα-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl) in a laboratory setting. As a crucial building block in biochemical and pharmaceutical research, understanding its properties and potential hazards is paramount for ensuring personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower researchers with a proactive safety mindset.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the substance's profile is the foundation of a robust safety protocol. While specific toxicological data for N-Me-His-Ome HCl is not extensively published, a conservative approach based on its chemical structure and data from analogous compounds, such as L-Histidine methyl ester dihydrochloride, is warranted.[2][3][4]
Physicochemical Profile
The physical properties of a chemical dictate its potential for exposure and inform the necessary handling controls. N-Me-His-Ome HCl is a fine, white powder, which increases the risk of aerosolization and inhalation during manipulation.[1]
| Property | Value | Source |
| Synonyms | N-Me-L-His-OMe·HCl, Nα-Methyl-L-histidine methyl ester hydrochloride | [1] |
| CAS Number | 118384-75-1 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂·HCl | [1] |
| Molecular Weight | 219.67 g/mol | [1][5] |
| Appearance | White powder / solid | [1][6] |
| Recommended Storage | Inert atmosphere, ≤-4°C to 8°C | [1][5] |
Toxicological Profile and Primary Exposure Routes
Based on data from structurally similar amino acid hydrochlorides, N-Me-His-Ome HCl should be handled as a hazardous substance with the potential to cause irritation.[2][4] The primary hazards are:
-
Skin Irritation (Category 2): As a hydrochloride salt, the compound can be mildly acidic, especially in the presence of moisture, leading to skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2): Fine powders can cause significant mechanical irritation to the eyes. The chemical nature of the compound can exacerbate this, leading to serious irritation.[2][3][4]
-
Respiratory Tract Irritation (STOT SE 3): Inhalation of the fine dust can irritate the mucous membranes and upper respiratory tract.[2][4][7]
-
Ingestion: May be harmful if swallowed.[7]
The primary routes of accidental exposure are inhalation of the powder, direct contact with skin and eyes, and ingestion.
Risk Assessment Workflow
Before any procedure involving N-Me-His-Ome HCl, a risk assessment must be performed. The causality is simple: the scale and nature of the manipulation directly influence the level of risk and the required controls. Weighing out milligrams of the powder presents a higher inhalation risk than handling a prepared stock solution.
Caption: Risk assessment decision workflow for handling N-Me-His-Ome HCl.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, prioritizing engineering controls over personal reliance on PPE, is crucial for minimizing exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at its source.
-
Chemical Fume Hood: All manipulations of solid N-Me-His-Ome HCl that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable, as it contains aerosolized particles and prevents their dispersion into the general laboratory environment.
-
Ventilation: For procedures involving closed systems or solutions where dust is not a concern, working in a well-ventilated area is sufficient.[10]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required for all activities involving this chemical.[11] The selection of appropriate PPE is critical and must not be compromised.
| Body Area | Specification | Rationale and Causality |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient.[3][10] |
| Hands | Nitrile gloves (check manufacturer's compatibility chart). | Provides a chemical barrier against skin contact. Gloves must be inspected for pinholes before use and removed properly to avoid contaminating the skin.[8][12] |
| Body | Fully-buttoned laboratory coat, full-length pants, and closed-toe shoes. | Prevents incidental skin contact with spills or dust. Exposed skin between the shoe and ankle is not permitted.[8] |
| Respiratory | NIOSH-approved N95 dust mask or higher. | Required when handling larger quantities of powder outside of a fume hood (e.g., during spill cleanup) to prevent inhalation. For routine handling of small quantities, a fume hood is the primary control.[7] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized protocols minimizes variability and risk.
General Handling and Hygiene
-
Avoid all contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][8]
Protocol: Preparation of a Stock Solution
This protocol is designed to be a self-validating system for safely preparing a solution from the solid compound.
-
Preparation:
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Designate a work area within a chemical fume hood.
-
Assemble all necessary equipment: spatula, weigh boat/paper, analytical balance, volumetric flask, and the chosen solvent.
-
-
Weighing:
-
Place the weigh boat on the analytical balance and tare.
-
Carefully open the N-Me-His-Ome HCl container inside the fume hood.
-
Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Minimize any disturbance that could create dust.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask. A powder funnel may be used to prevent loss of material.
-
Add a small amount of the desired solvent to the weigh boat to rinse any residual powder and transfer the rinse to the flask.
-
Add solvent to the flask up to approximately half the final volume.
-
Gently swirl the flask to dissolve the solid. Do not heat unless the protocol specifically requires it.
-
-
Finalization:
-
Once the solid is fully dissolved, add solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Cleanup:
-
Wipe down the spatula and work surface inside the fume hood with a damp cloth.
-
Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Storage and Incompatibility
-
Storage: Store the container in a cool, dry, well-ventilated area, and for long-term stability, under refrigeration (≤-4°C to 8°C).[1][5] The container must be kept tightly sealed.
-
Incompatible Materials: Keep away from strong oxidizing agents, as they can cause vigorous and potentially hazardous reactions.[3][12]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Spill Response
The immediate response to a spill depends on its scale. The primary goal is to contain the material and prevent exposure.
Caption: Emergency response workflow for a chemical spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[2][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3] |
Section 5: Waste Disposal
All waste containing N-Me-His-Ome HCl must be treated as hazardous chemical waste.
Protocol: Decontamination and Disposal
-
Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.[8]
-
Containment: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealable, and clearly labeled hazardous waste container.[8][12] Aqueous waste should be collected in a separate, compatible liquid waste container.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag, listing all contents, including N-Me-His-Ome HCl and any solvents.
-
Disposal: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal procedures.[8] Never pour this chemical or its solutions down the drain.[14]
References
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - L-Histidine methyl ester dihydrochloride. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Methylamine hydrochloride. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry For Everyone. (2024). How Should Hydrochloric Acid Be Disposed Of Safely?. YouTube. [Link]
-
University of Washington. (n.d.). Imidazole. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]
-
University of Texas at Dallas. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]
-
University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Imidazole. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
PubChem. (n.d.). N-Me-Val-OMe HCl. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. [Link]
-
Gîrd, C. E., et al. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. MDPI. [Link]
-
BESA. (n.d.). Recommended PPE to handle chemicals. [Link]
-
PubChem. (n.d.). Methyl L-histidinate dihydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). h-His(trt)-ome.hcl. National Center for Biotechnology Information. [Link]
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- 1. chemimpex.com [chemimpex.com]
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- 4. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ME-HIS-OME HCL CAS#: 118384-75-1 [m.chemicalbook.com]
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- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of N-Methyl-Histidine in Solid-Phase Peptide Synthesis
Abstract
N-methylation of peptides is a critical modification in drug discovery, often conferring enhanced metabolic stability, cell permeability, and improved pharmacokinetic profiles.[1][2] However, the solid-phase synthesis of peptides containing N-methylated amino acids, particularly N-methyl-histidine (N-Me-His), presents significant synthetic challenges. These include steric hindrance that impedes coupling efficiency and a heightened risk of racemization at the histidine α-carbon.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of N-Me-His into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into troubleshooting and optimization.
The Rationale: Understanding the Synthetic Hurdles
Successful protocol design begins with a firm grasp of the underlying chemistry. The incorporation of N-Me-His is not a routine coupling; it requires special consideration due to two primary factors: the N-methyl group and the histidine side chain.
The Steric Challenge of the Nα-Methyl Group
The presence of a methyl group on the α-nitrogen atom fundamentally alters the reactivity of the amino acid. This secondary amine is significantly more sterically hindered than a primary amine, which slows the kinetics of the coupling reaction.[5] Consequently, standard coupling conditions that are sufficient for proteinogenic amino acids often result in incomplete or failed incorporation of N-methylated residues. This necessitates the use of more potent activation reagents and potentially longer reaction times to drive the reaction to completion.
The Reactivity of the Histidine Imidazole Side Chain
The histidine residue is notoriously problematic in peptide synthesis for two main reasons:
-
Side-Chain Reactivity: The imidazole ring of the histidine side chain is nucleophilic and can participate in unwanted side reactions if left unprotected.[7][8]
-
Racemization: Histidine is highly susceptible to racemization during the activation and coupling steps.[9] This is primarily because the π-nitrogen of the imidazole ring can act as a general base, abstracting the α-proton of the activated amino acid and leading to enolization and subsequent loss of stereochemical integrity.[6][10]
The Essential Role of Protecting Groups
A robust protecting group strategy is non-negotiable for a successful synthesis. For the incorporation of N-Me-His via Fmoc-SPPS, the commercially available derivative Fmoc-N-Me-His(Trt)-OH is the building block of choice.[11][12][13][14]
-
Nα-Fmoc (9-fluorenylmethoxycarbonyl): This is the temporary protecting group for the α-amine. Its key feature is its lability to basic conditions (e.g., piperidine), while remaining stable during the acid-mediated side-chain deprotection and cleavage steps, ensuring orthogonality.[7][15]
-
Nτ-Trt (Trityl): The bulky trityl group provides steric protection for the imidazole side chain's τ-nitrogen. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[7][8] While the Trt group protects one of the imidazole nitrogens, it does not completely eliminate the risk of racemization, which is catalyzed by the exposed π-nitrogen.[6] Therefore, careful selection of coupling conditions remains critical.
Note on Nomenclature: The user prompt specified N-Me-His-Ome HCl, which is the methyl ester hydrochloride salt. For use in standard solid-phase peptide synthesis, where the C-terminus is activated to form a peptide bond, the free carboxylic acid is required. Therefore, all protocols herein refer to the use of Fmoc-N-Me-His(Trt)-OH .
Experimental Protocols: A Validated Workflow
This section outlines a detailed, step-by-step methodology for the efficient incorporation of Fmoc-N-Me-His(Trt)-OH into a growing peptide chain on a solid support.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Fmoc-N-Me-His(Trt)-OH | High purity (>98%) e.g., Sigma-Aldrich, Novabiochem | N-methylated amino acid building block |
| SPPS Resin (e.g., Rink Amide, Wang) | Appropriate for desired C-terminus | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent |
| Dichloromethane (DCM) | Reagent grade | Solvent for washing |
| Piperidine | Reagent grade | Fmoc deprotection agent |
| Coupling Reagent (Choose one) | Carboxyl group activation | |
| HATU | High purity | Highly effective uronium salt activator |
| HCTU | High purity | Cost-effective and efficient uronium salt |
| PyBOP/HOAt | High purity | Phosphonium salt activator with additive |
| Base | Activation and neutralization | |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Non-nucleophilic base |
| Cleavage Reagents | Resin cleavage and side-chain deprotection | |
| Trifluoroacetic Acid (TFA) | Reagent grade | Strong acid for cleavage |
| Triisopropylsilane (TIS) | Reagent grade | Cation scavenger (especially for Trt) |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Scavenger (for Trp, Cys, Met) |
| Deionized Water (H₂O) | High purity | Scavenger |
| Monitoring Reagent | In-process reaction monitoring | |
| Bromophenol Blue | ACS reagent grade | Colorimetric test for secondary amines |
SPPS Cycle for N-Me-His Incorporation
The following protocol assumes a starting scale of 0.1 mmol on a suitable resin. Adjust volumes accordingly.
Step 1: Resin Preparation and Swelling
-
Place the resin in a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.
-
Drain the DMF.
Step 2: Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine in DMF solution and agitate for 15 minutes.[16]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
Step 3: Activation and Coupling of Fmoc-N-Me-His(Trt)-OH Causality: Due to the steric hindrance of N-Me-His, a powerful activator is required. HATU is highly recommended as it forms a reactive O-acylisourea intermediate that rapidly couples to the secondary amine.[5] The amount of base (DIEA) is crucial; enough is needed to neutralize the amino acid salt and facilitate the reaction without causing excessive racemization.
-
In a separate vial, dissolve Fmoc-N-Me-His(Trt)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activation solution.
-
Allow the solution to pre-activate for 1-2 minutes. Critical Insight: Minimize pre-activation time for histidine residues to reduce the risk of racemization.[6][9]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
Step 4: Monitoring the Coupling Reaction Causality: The standard Kaiser test, which relies on the reaction with primary amines, will give a false negative result with the secondary amine of the N-methylated residue. The Bromophenol Blue test is a reliable alternative.[5]
-
Take a small sample of resin beads (10-20 beads).
-
Wash them thoroughly with DMF.
-
Add a few drops of a 0.1% Bromophenol Blue solution in DMF.
-
Interpretation:
-
Blue beads: Indicate the presence of unreacted free amine (incomplete coupling).
-
Yellow/Green beads: Indicate the absence of free amine (complete coupling).
-
Step 5: Post-Coupling Wash and Capping (Optional)
-
If the coupling is complete (Step 4), drain the reaction solution and wash the resin with DMF (5 times).
-
If the coupling is incomplete, drain the solution, wash with DMF, and perform a "double coupling" by repeating Step 3.
-
If coupling remains incomplete after a second attempt, consider capping any unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes.
The peptide is now ready for the next deprotection and coupling cycle.
Global Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups (including the Trt group on histidine) must be removed.
Causality: A strong acid, TFA, is used for cleavage. However, the acidolysis of protecting groups like Trityl generates highly reactive carbocations. These cations can re-attach to sensitive residues like Tryptophan or Methionine. Scavengers are therefore included in the cleavage cocktail to trap these reactive species. TIS is particularly effective at scavenging the Trityl cation.
Recommended Cleavage Cocktail
| Component | Percentage | Role |
| TFA | 95% | Cleaves peptide from resin; removes acid-labile protecting groups |
| TIS | 2.5% | Scavenges Trityl and other carbocations |
| H₂O | 2.5% | Promotes cleavage and solvates peptide |
Note: If the peptide contains Cys, Trp, or Met residues, add 2.5% EDT and adjust other scavenger percentages accordingly.
Cleavage Protocol
CAUTION: TFA is extremely corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Troubleshooting and Advanced Insights
Managing Racemization
While the Trt group offers protection, significant racemization of histidine can still occur.[6][9]
-
Minimize Pre-activation: As highlighted in the protocol, the time between adding the base (DIEA) and adding the activated mixture to the resin is critical. The longer the activated ester exists in solution with the base, the higher the chance of epimerization.
-
Alternative Protecting Groups: For sequences where stereochemical purity is paramount and racemization is a persistent issue, consider using alternative side-chain protecting groups like Nπ-tert-butoxymethyl (Bum) or Nπ-methoxybenzyloxymethyl (MBom), which protect the catalytically active π-nitrogen.[6][17]
Characterization Challenges: HPLC and MS
-
HPLC Analysis: Peptides containing N-methylated amino acids often exhibit broad or multiple peaks on reverse-phase HPLC. This is not necessarily an indication of impurity. It is caused by the slow-on-column interconversion between the cis and trans conformers of the tertiary amide bond formed by the N-methylated residue.[3][4] Running the chromatography at an elevated temperature (e.g., 40-50°C) can often help coalesce these peaks into a single, sharper peak.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is the definitive tool to confirm the final product. The observed mass should correspond to the calculated average molecular weight of the desired peptide, confirming the successful incorporation of the N-Me-His residue (mass shift of +14.07 Da compared to a standard histidine residue).
References
-
Kim, B. M., Park, J. S. & Cho, J. H. Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Tetrahedron Lett.41 , 10031–10034 (2000). [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Teixidó, M., Albericio, F. & Giralt, E. Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research65 , 153–166 (2005). [Link]
-
Kubacka, A. et al. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega (2024). [Link]
-
Teixidó, M., Albericio, F. & Giralt, E. Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res65 , 153–166 (2005). [Link]
-
Practical SPPS. Solid-Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube (2016). [Link]
-
Peptide Chemistry Teaching. 2021 11 22 Solid Phase Peptide Synthesis, native chmical ligation. YouTube (2021). [Link]
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Gde-Fondu, J.-M. et al. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. J. Am. Soc. Mass Spectrom.11 , 710–721 (2000). [Link]
-
Behrendt, R., White, P. & Offer, J. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science22 , 4–27 (2016). [Link]
-
Schramma, K. R. et al. Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. J. Am. Chem. Soc.144 , 16358–16363 (2022). [Link]
-
CPC Scientific Inc. Minimal Protection Strategies for SPPS. [Link]
-
Chatterjee, J., Laufer, B. & Kessler, H. Synthesis of N-methylated cyclic peptides. Nat Protoc7 , 432–444 (2012). [Link]
-
Pira, S.L. The latest SPPS application data - innovative solution for peptide chemistry. [Link]
-
White, T. R. et al. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nat Chem Biol7 , 810–817 (2011). [Link]
-
Nishiuchi, Y. et al. 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. J. Pept. Sci.18 , 763–769 (2012). [Link]
-
Chen, F. Y.-H. et al. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Org. Process Res. Dev.26 , 1783–1796 (2022). [Link]
-
Behrendt, R., White, P. & Offer, J. Advances in Fmoc solid-phase peptide synthesis. J. Pept. Sci.22 , 4–27 (2016). [Link]
-
Behrendt, R., White, P. & Offer, J. Advances in Fmoc solid-phase peptide synthesis. J. Pept. Sci.22 , 4–27 (2016). [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chempep.com [chempep.com]
- 14. Fmoc-N-Me-His(Trt)-OH 95 1217840-61-3 [sigmaaldrich.com]
- 15. biosynth.com [biosynth.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficient Incorporation of N-Methylated Histidine using Advanced Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptides is a key strategy in medicinal chemistry for enhancing pharmacological properties such as metabolic stability, membrane permeability, and oral bioavailability.[1][2] However, the increased steric hindrance of N-methylated residues, particularly the bulky N-methylated histidine, presents a significant challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and reduced yields. This application note provides a comprehensive guide to the selection and use of highly efficient coupling reagents for the successful incorporation of N-methylated histidine. We delve into the mechanistic rationale behind reagent choice, offering detailed, field-proven protocols for HATU, COMU, and PyAOP, and present a comparative analysis to facilitate optimal reagent selection for specific research needs.
The Challenge of Incorporating N-Methylated Histidine
The primary obstacle in coupling N-methylated amino acids is the steric hindrance imposed by the methyl group on the α-nitrogen. This bulkiness significantly impedes the approach of the activated carboxylic acid, slowing down the rate of peptide bond formation.[3] Standard coupling reagents, such as HBTU, are often found to be less effective in these "difficult" couplings.[4]
Histidine introduces an additional layer of complexity due to its imidazole side chain. The imidazole ring is nucleophilic and can participate in side reactions if not properly protected. Furthermore, histidine is notoriously prone to racemization during the activation and coupling steps.[5][6] The imidazole π-nitrogen can act as an intramolecular base, promoting the formation of an oxazolone intermediate that readily epimerizes.[3] Therefore, the successful incorporation of N-methylated histidine requires not only a potent coupling reagent to overcome steric hindrance but also a strategy to mitigate racemization and other side reactions.
For Fmoc-based solid-phase peptide synthesis, the most commonly employed side-chain protecting group for histidine is the trityl (Trt) group.[5][7] The bulky Trt group effectively masks the imidazole ring, preventing side reactions. While the Trt group itself contributes to the overall steric bulk, its use is essential for clean and efficient synthesis.
Recommended Coupling Reagents for N-Methylated Histidine
To overcome the challenges associated with coupling N-methylated histidine, the use of highly reactive uronium/aminium or phosphonium salt-based coupling reagents is recommended. These reagents form highly activated esters that can react efficiently with the sterically hindered N-methyl amine. The most effective and widely used reagents for this purpose are HATU, COMU, and PyAOP.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a uronium/aminium salt that incorporates the additive 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-active esters are more reactive than the OBt-esters formed with reagents like HBTU.[8] This heightened reactivity makes HATU exceptionally effective for coupling sterically hindered amino acids, including N-methylated residues.[4]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
COMU is a third-generation uronium-type coupling reagent based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the additive.[5] COMU offers coupling efficiencies comparable to HATU and presents a safer alternative to benzotriazole-based reagents, which can be explosive.[5] The by-products of COMU are water-soluble, simplifying purification, especially in solution-phase synthesis.[9]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
PyAOP is a phosphonium salt-based coupling reagent that also utilizes HOAt. As a phosphonium salt, PyAOP does not carry the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium/aminium salts like HATU when used in excess.[5] This makes PyAOP a "cleaner" reagent, particularly for sensitive sequences or when a large excess of the coupling reagent is required. PyAOP is highly effective in coupling N-protected N-methyl amino acids.[10]
Comparative Analysis of Recommended Coupling Reagents
The choice of coupling reagent can significantly impact the success of incorporating N-methylated histidine. Below is a comparative table summarizing the key features of HATU, COMU, and PyAOP.
| Feature | HATU | COMU | PyAOP |
| Reagent Type | Uronium/Aminium Salt | Uronium Salt | Phosphonium Salt |
| Additive | HOAt | OxymaPure | HOAt |
| Reactivity | Very High | High (Comparable to HATU) | Very High |
| Racemization | Low (due to HOAt) | Low (due to OxymaPure) | Low (due to HOAt) |
| Guanidinylation Risk | Possible with excess reagent | Possible with excess reagent | None |
| By-products | Potentially explosive (HOAt-based) | Water-soluble, non-explosive | Non-guanidinylating |
| Cost | High | Moderate to High | High |
| Key Advantage | Well-established, highly effective | Safer alternative, water-soluble by-products | No guanidinylation risk |
Experimental Protocols
The following are detailed, step-by-step protocols for the solid-phase synthesis of peptides containing N-methylated histidine using HATU, COMU, and PyAOP. These protocols assume the use of Fmoc-N(α)-methyl-His(τ-Trt)-OH.
General SPPS Workflow
The incorporation of N-methylated histidine follows the general cycle of solid-phase peptide synthesis: resin swelling, Fmoc deprotection, amino acid coupling, and washing.
Caption: General workflow for solid-phase peptide synthesis.
Protocol for Coupling using HATU
This protocol is optimized for the efficient coupling of Fmoc-N(α)-methyl-His(τ-Trt)-OH using HATU.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-N(α)-methyl-His(τ-Trt)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-N(α)-methyl-His(τ-Trt)-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Activation: Add DIPEA (6-8 equivalents) to the coupling solution and allow it to pre-activate for 2-5 minutes at room temperature.[3]
-
Coupling Reaction: Add the activated coupling solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature.[3]
-
Monitoring the Coupling: The completion of the coupling reaction cannot be monitored by the Kaiser test, as it is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative.[3]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Double Coupling (Optional): If the coupling is incomplete, a second coupling can be performed by repeating steps 3-7.
Protocol for Coupling using COMU
This protocol utilizes COMU for the efficient and safe incorporation of Fmoc-N(α)-methyl-His(τ-Trt)-OH.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-N(α)-methyl-His(τ-Trt)-OH
-
COMU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 5-10 minutes. Wash the resin extensively with DMF (3-5 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-N(α)-methyl-His(τ-Trt)-OH (3 equivalents) and COMU (3 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (6 equivalents) to the coupling solution. The solution will typically change color (e.g., to orange-red with DIPEA), indicating activation.[9] Immediately add the activated solution to the deprotected peptide-resin.
-
Coupling Reaction: Agitate the reaction mixture for 1-3 hours at room temperature. The disappearance of the color can indicate the completion of the reaction.[9]
-
Monitoring and Washing: As with HATU, use a bromophenol blue test to monitor the reaction. Once complete, wash the resin thoroughly with DMF (3-5 times).
Protocol for Coupling using PyAOP
This protocol is recommended to avoid the potential side reaction of guanidinylation, especially when using an excess of coupling reagent.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-N(α)-methyl-His(τ-Trt)-OH
-
PyAOP
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes and wash thoroughly with DMF (3-5 times).
-
Coupling Solution Preparation: Dissolve Fmoc-N(α)-methyl-His(τ-Trt)-OH (3 equivalents) and PyAOP (3 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA or NMM (6 equivalents) to the coupling solution and add it to the deprotected peptide-resin.
-
Coupling Reaction: Allow the reaction to proceed for 1-4 hours at room temperature with agitation.
-
Monitoring and Washing: Monitor the reaction with the bromophenol blue test. Upon completion, wash the resin with DMF (3-5 times).
Mechanistic Overview of Coupling Reagent Activation
The efficacy of these advanced coupling reagents stems from their ability to form highly reactive activated esters with the carboxylic acid of the incoming amino acid.
Caption: Activation of the amino acid by the coupling reagent.
Conclusion
The successful incorporation of N-methylated histidine into peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. HATU, COMU, and PyAOP have demonstrated superior performance in overcoming the steric hindrance associated with this challenging amino acid. The choice between these reagents will depend on the specific requirements of the synthesis, including considerations of cost, safety, and the potential for side reactions. By following the detailed protocols outlined in this application note, researchers can confidently and efficiently synthesize N-methylated histidine-containing peptides, thereby unlocking their potential for the development of novel therapeutics.
References
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
Aapptec Peptides. Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 935-955. [Link]
-
Aapptec Peptides. Fmoc-His(Trt)-OH [109425-51-6]. Aapptec. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(24), 7545. [Link]
-
D-Scholarship@Pitt. (2011). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. University of Pittsburgh. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(74), 46973-46983. [Link]
-
Kyoto U OCW. (2023, February 9). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III) [Video]. YouTube. [Link]
-
Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 212-223. [Link]
-
National Institutes of Health. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. [Link]
-
ACS Publications. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. [Link]
-
Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. (2018). [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. [Link]
-
National Institutes of Health. (2015). Advances in Fmoc solid-phase peptide synthesis. [Link]
-
RSC Publishing. (1981). Protection of Histidine Side-chains with z-Benzyloxymethyl. [Link]
-
Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
ResearchGate. (2025). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. [Link]
-
National Institutes of Health. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric...[Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(9), 1275–1285. [Link]
Sources
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
Step-by-step guide to N-methylation of histidine on-resin
Application Notes & Protocols
Topic: A Step-by-Step Guide to the On-Resin N-Methylation of Histidine
Introduction: The Significance and Challenge of Histidine N-Methylation
N-methylation is a critical post-translational modification and a common strategy in medicinal chemistry to enhance the pharmacological properties of peptides.[1] Modifying a peptide backbone or amino acid side chain by adding a methyl group can increase metabolic stability, improve membrane permeability, and modulate binding affinity and specificity.[1][2] Histidine, with its unique imidazole side chain, presents a particularly interesting target for methylation. The imidazole ring contains two nitrogen atoms, N-π (N1) and N-τ (N3), that can be methylated, leading to distinct isomers with different chemical properties.[3][4] This modification can alter the charge state, hydrophobicity, and metal-chelating properties of the histidine residue, significantly impacting the peptide's biological function.[5]
However, the selective N-methylation of histidine during solid-phase peptide synthesis (SPPS) is notoriously challenging. The nucleophilic nature of the imidazole ring makes it susceptible to methylation, but controlling the site and extent of the reaction is difficult. On-resin methylation of histidine-containing peptides can often lead to complex product mixtures.[6] Furthermore, common side-chain protecting groups for histidine, such as the trityl (Trt) group, can be unstable under certain methylation conditions, leading to unintended side-chain methylation when targeting the Nα-terminus.[7]
This guide provides a comprehensive, field-proven protocol for the on-resin N-methylation of histidine side chains, focusing on the principles of reductive alkylation. We will explore the underlying chemical rationale, provide a detailed step-by-step methodology, and discuss critical validation techniques to ensure the trustworthiness and reproducibility of the results.
Chemical Rationale: Reductive Alkylation for Side-Chain Methylation
The protocol described herein adapts the principles of reductive alkylation for the specific purpose of methylating the histidine imidazole ring while the peptide is anchored to a solid support. While reductive alkylation is commonly employed for the N-methylation of the N-terminal α-amino group, specific conditions can favor side-chain modification.
The reaction proceeds in two main stages:
-
Imine/Enamine Formation: The nitrogen atom of the histidine imidazole ring acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (in this case, formaldehyde). This forms an unstable intermediate that quickly eliminates water to form a resonance-stabilized cation, analogous to an iminium ion.
-
Reductive Amination: A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium-like intermediate. NaBH₃CN is a crucial reagent because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate, driving the reaction towards the methylated product.
A critical aspect of this procedure is the management of protecting groups. To direct methylation to the histidine side chain, the peptide's N-terminus must be protected (e.g., with an Fmoc or Boc group). Paradoxically, a common strategy for achieving side-chain methylation relies on the lability of the histidine protecting group itself. As noted by Biron et al. (2006), conditions for Nα-methylation can cause the loss of the His(Trt) protecting group, inadvertently leading to side-chain methylation.[7] By leveraging this principle and carefully controlling the reaction environment, we can favor the desired modification.
Workflow for On-Resin Histidine N-Methylation
Caption: Workflow for the on-resin N-methylation of histidine side chains.
Detailed Protocol and Experimental Parameters
This protocol is designed for a ~0.05 mmol scale synthesis on a standard solid-phase peptide synthesis resin (e.g., Rink Amide, Wang). It is assumed that the peptide has been synthesized using standard Fmoc chemistry and that the N-terminus of the peptide is Fmoc-protected.
Materials and Reagents
-
Peptide-coupled resin (~160 mg, 0.05 mmol scale) with N-terminal Fmoc protection and His(Trt) side-chain protection.
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade.
-
Dichloromethane (DCM), ACS grade.
-
Methanol (MeOH), ACS grade.
-
Formaldehyde (HCHO), 37% solution in water.
-
Sodium cyanoborohydride (NaBH₃CN).
-
Acetic acid (AcOH), glacial.
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS).
-
Deionized water.
-
Peptide reaction vessel.
-
Shaker/agitator.
Protocol Steps
-
Resin Preparation and Swelling:
-
Place 0.05 mmol of the peptide-resin into a clean peptide reaction vessel.
-
Add 2 mL of NMP to the resin.
-
Agitate the vessel on a shaker for 15-20 minutes to ensure the resin is fully swollen.
-
Drain the NMP from the vessel.
-
-
Preparation of the Methylation Cocktail:
-
In a separate vial, dissolve 32 mg of NaBH₃CN (0.5 mmol, 10 equiv.) in 1 mL of NMP.
-
To this solution, add 32 µL of acetic acid (0.4 mmol, 8 equiv.).
-
Finally, add 37 µL of formaldehyde solution (1 mmol, 20 equiv.).
-
Vortex the mixture thoroughly to ensure all components are dissolved. Safety Note: Prepare this cocktail in a well-ventilated fume hood. Handle NaBH₃CN and formaldehyde with appropriate personal protective equipment.
-
-
On-Resin Methylation Reaction:
-
Add the freshly prepared methylation cocktail to the swollen peptide-resin in the reaction vessel.
-
Seal the vessel and place it on a shaker.
-
Allow the reaction to proceed with constant agitation at room temperature overnight (12-16 hours).
-
-
Post-Reaction Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly to remove residual reagents. Perform the following wash sequence:
-
5 x 5 mL NMP
-
3 x 5 mL DCM
-
3 x 5 mL MeOH
-
3 x 5 mL DCM
-
-
After the final wash, dry the resin under a vacuum for at least 30 minutes.
-
-
Validation via Test Cleavage (Self-Validating Step):
-
Take a small scoop of the dried resin (~5-10 mg) and place it in a microcentrifuge tube.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add ~200 µL to the resin sample.
-
Let the cleavage reaction proceed for 2 hours at room temperature.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Analyze the crude peptide via LC-MS. A successful monomethylation of the histidine side chain will result in a mass increase of +14 Da compared to the starting peptide. If dimethylation occurs, the increase will be +28 Da.
-
If the methylation is incomplete, the starting material will be observed. In this case, repeat steps 3 and 4.[7]
-
-
Final Peptide Cleavage and Deprotection:
-
Once methylation is confirmed, cleave the peptide from the remaining resin using the TFA/TIS/H₂O cocktail for 2-3 hours.
-
Work up the cleaved peptide as described in the test cleavage step.
-
-
Purification and Final Characterization:
-
Purify the crude methylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and, if necessary, confirm the site of methylation (N-π vs. N-τ) using 2D NMR spectroscopy.
-
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Scale | 0.05 mmol | Protocol can be scaled, adjust reagent volumes proportionally. |
| Formaldehyde (HCHO) | 20 equivalents | A large excess drives the formation of the imine intermediate. |
| NaBH₃CN | 10 equivalents | A mild and selective reducing agent effective for imines.[7] |
| Acetic Acid (AcOH) | 8 equivalents | Catalyzes imine formation and protonates the intermediate for reduction. |
| Solvent | NMP | Excellent swelling solvent for most SPPS resins. |
| Reaction Time | 12-16 hours (overnight) | Ensures the reaction proceeds to completion. |
| Temperature | Room Temperature | Sufficient for the reaction; avoids potential side reactions at elevated temperatures. |
| Validation | LC-MS | Essential to confirm the +14 Da mass shift per methyl group. |
Troubleshooting and Expert Insights
-
Incomplete Methylation: If LC-MS analysis shows a significant amount of starting material, the reaction can be repeated. Ensure the resin was adequately swollen and that the reagents were fresh.
-
Over-methylation (Dimethylation): The presence of a +28 Da peak indicates dimethylation. This can sometimes occur with a large excess of reagents or longer reaction times. To favor monomethylation, consider reducing the equivalents of formaldehyde and NaBH₃CN or shortening the reaction time.
-
Mixture of Products: As noted, on-resin methylation of histidine can be complex.[6] The use of alternative histidine side-chain protecting groups (e.g., Boc, Tos) may alter the outcome and should be empirically tested. The generation of N-π and N-τ isomers is possible and can only be distinguished by advanced analytical methods like NMR.
-
N-terminal Methylation: If the N-terminal Fmoc group is prematurely removed, methylation can occur at both the N-terminus and the histidine side chain. Always ensure the integrity of the N-terminal protection before starting the methylation procedure.
By following this detailed guide and incorporating the crucial validation steps, researchers can confidently perform on-resin N-methylation of histidine, unlocking new avenues for the design and synthesis of modified peptides for therapeutic and research applications.
References
-
Cui, H., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Molecular Biology. Available at: [Link]
-
Fujita, T., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry. Available at: [Link]
-
Naoum, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Available at: [Link]
-
Ning, S., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. iScience. Available at: [Link]
-
Trant, J. (2021). 2021 11 22 Solid Phase Peptide Synthesis, native chmical ligation. YouTube. Available at: [Link]
-
White, C. J., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Available at: [Link]
-
Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
-
Davydova, E., et al. (2021). The methyltransferase METTL9 mediates pervasive 1-methylhistidine modification in mammalian proteomes. Nature Communications. Available at: [Link]
-
Kapell, D., et al. (2021). Large-scale identification of protein histidine methylation in human cells. Nucleic Acids Research. Available at: [Link]
- Kwiatkowski, M., & Drozak, J. (2020). The methylation of histidine side chain brings about new biochemical properties of the modified histidine. iScience. (Referenced within other primary sources).
- Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Referenced within other primary sources).
-
Fantoni, T., et al. (2023). Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The methyltransferase METTL9 mediates pervasive 1-methylhistidine modification in mammalian proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating N-Me-His-Ome HCl in Drug Development for Metabolic Disorders
Introduction: A Novel Avenue in Metabolic Research
Metabolic disorders, a constellation of conditions including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), represent a significant and escalating global health challenge. The intricate network of signaling pathways governing energy homeostasis offers a multitude of potential targets for therapeutic intervention. Histidine, an essential amino acid, and its derivatives are emerging as key modulators of these pathways. This document outlines the potential applications of Nα-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl), a stable and high-purity derivative of L-histidine, in the preclinical development of novel therapeutics for metabolic disorders. While direct studies on N-Me-His-Ome HCl in this context are nascent, its structural similarity to endogenous signaling molecules and the established role of the histaminergic system in metabolic regulation provide a strong rationale for its investigation.
N-Me-His-Ome HCl is a versatile tool for biochemical and pharmaceutical research, aiding in the exploration of metabolic pathways and cellular functions.[1] Its potential to modulate biological processes makes it a candidate for the development of drugs targeting conditions related to amino acid metabolism.[1] This guide provides a hypothetical framework and detailed protocols for researchers to explore the therapeutic potential of N-Me-His-Ome HCl in metabolic disorders.
Chemical and Physical Properties of N-Me-His-Ome HCl
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.
| Property | Value | Reference |
| Synonyms | N-Me-L-His-OMe·HCl, Nα-Methyl-L-histidine methyl ester hydrochloride | [1] |
| CAS Number | 118384-75-1 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂·HCl | [1] |
| Molecular Weight | 219.6 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (TLC) | [1] |
| Storage Conditions | ≤ -4°C | [1] |
Hypothesized Mechanism of Action: Targeting Histamine Receptors in Metabolic Control
Histamine, synthesized from L-histidine, exerts its effects through four G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[2] These receptors are expressed in various tissues, including the brain, liver, skeletal muscle, and adipose tissue, and play crucial roles in regulating energy balance, glucose homeostasis, and lipid metabolism.[2][3][4] As a methylated derivative of a histidine precursor, N-Me-His-Ome HCl may act as a modulator of histaminergic signaling, offering a novel therapeutic strategy for metabolic disorders.
Potential Signaling Pathways:
-
H1 Receptor Modulation: The H1 receptor is involved in the central regulation of food intake and energy expenditure.[1][4][5] Activation of H1 receptors in the hypothalamus is associated with suppressed food intake.[1] N-Me-His-Ome HCl could potentially act as an H1 receptor agonist, leading to reduced appetite and weight loss.
-
H2 Receptor Modulation: H2 receptor signaling is primarily associated with peripheral actions in the liver and skeletal muscle, influencing both lipid and glucose metabolism.[2][3] Modulation of H2 receptors could impact hepatic lipid accumulation and insulin sensitivity. Studies have shown that H2 receptor signaling may have a protective role against NAFLD.[6]
-
H3 Receptor Modulation: H3 receptors act as autoreceptors on histaminergic neurons, inhibiting histamine release.[4][7] They are also present as heteroreceptors on other neurons, modulating the release of various neurotransmitters involved in appetite control.[7] An antagonist at the H3 receptor could increase histamine release, thereby suppressing appetite.[8] Conversely, some studies suggest H3R agonists may have therapeutic potential.[7]
-
H4 Receptor and Metabolic Inflammation: The H4 receptor is primarily expressed on immune cells and is involved in inflammatory processes.[9] Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. By modulating H4 receptor activity, N-Me-His-Ome HCl could potentially mitigate metabolic inflammation.
Caption: Hypothesized modulation of histamine receptors by N-Me-His-Ome HCl.
Experimental Protocols for Preclinical Evaluation
The following protocols provide a framework for the initial in vitro and in vivo assessment of N-Me-His-Ome HCl's potential as a therapeutic agent for metabolic disorders.
Part 1: In Vitro Screening
Objective: To determine the direct effects of N-Me-His-Ome HCl on key metabolic processes in cultured cells.
Rationale: Adipocytes are crucial for glucose homeostasis, and impaired glucose uptake is a hallmark of insulin resistance. This assay will determine if N-Me-His-Ome HCl can enhance glucose uptake in fat cells.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS, 10 µg/mL insulin)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose
-
Insulin (positive control)
-
Cytochalasin B (negative control)
-
N-Me-His-Ome HCl stock solution (in sterile water or DMSO)
-
Scintillation counter and vials
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.
-
Induce differentiation by incubating for 48 hours in differentiation medium.
-
Maintain cells in maintenance medium for an additional 6-8 days, replacing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.
-
-
Assay Preparation:
-
Seed differentiated 3T3-L1 adipocytes in 24-well plates.
-
Serum-starve the cells for 2-4 hours in DMEM.
-
Wash cells twice with KRH buffer.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-Me-His-Ome HCl in KRH buffer.
-
Add the different concentrations of N-Me-His-Ome HCl to the wells. Include wells for basal (no treatment), insulin (100 nM), and cytochalasin B (10 µM) controls.
-
Incubate for 30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]-glucose to each well and incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS.
-
Transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Express the results as a percentage of the basal glucose uptake.
-
Determine the EC₅₀ value for N-Me-His-Ome HCl if a dose-dependent effect is observed.
Caption: Workflow for the 3T3-L1 adipocyte glucose uptake assay.
Rationale: Dysregulated lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, contributes to elevated circulating free fatty acids and insulin resistance. This assay will assess the effect of N-Me-His-Ome HCl on both basal and stimulated lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Hanks' Balanced Salt Solution (HBSS) with 2% BSA
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
N-Me-His-Ome HCl stock solution
-
Glycerol and Free Fatty Acid assay kits
Procedure:
-
Cell Preparation:
-
Use differentiated 3T3-L1 adipocytes in 24-well plates.
-
Wash the cells twice with PBS.
-
-
Compound Treatment:
-
Add HBSS with 2% BSA containing various concentrations of N-Me-His-Ome HCl to the wells.
-
For stimulated lipolysis, add isoproterenol (10 µM) to a subset of wells, with and without N-Me-His-Ome HCl.
-
Include a vehicle control for both basal and stimulated conditions.
-
Incubate for 2-4 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the incubation medium from each well.
-
Measure the glycerol and free fatty acid concentrations in the medium using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the amount of glycerol and free fatty acids released per well, normalized to protein content.
-
Compare the effects of N-Me-His-Ome HCl on both basal and isoproterenol-stimulated lipolysis.
Part 2: In Vivo Efficacy Studies
Objective: To evaluate the therapeutic potential of N-Me-His-Ome HCl in a relevant animal model of a metabolic disorder.
Rationale: Rodent models fed a high-fat diet (HFD) develop key features of human metabolic syndrome, including obesity, dyslipidemia, and insulin resistance. This model is suitable for assessing the in vivo efficacy of N-Me-His-Ome HCl.
Animal Model:
-
Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and dyslipidemia.[10]
Experimental Design:
-
Induction of Dyslipidemia:
-
Acclimate mice for one week with ad libitum access to standard chow and water.
-
Divide the mice into groups (n=8-10 per group):
-
Control group: Fed a standard chow diet.
-
HFD group: Fed a high-fat diet (e.g., 45-60% kcal from fat).
-
HFD + N-Me-His-Ome HCl groups: Fed a high-fat diet and treated with different doses of N-Me-His-Ome HCl.
-
HFD + Positive control group: Fed a high-fat diet and treated with a known anti-dyslipidemic agent (e.g., a statin or fibrate).
-
-
Administer N-Me-His-Ome HCl daily via oral gavage or intraperitoneal injection for 8-12 weeks.
-
-
Monitoring and Measurements:
-
Body Weight and Food Intake: Monitor weekly.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at regular intervals throughout the study from tail vein blood.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at the end of the study to assess glucose homeostasis and insulin sensitivity.
-
Plasma Lipid Profile: At the end of the study, collect blood via cardiac puncture and measure total cholesterol, triglycerides, HDL-C, and LDL-C.
-
Tissue Collection: Harvest liver and adipose tissue for histological analysis (H&E and Oil Red O staining) and gene expression analysis (e.g., markers of lipogenesis, inflammation).
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Evaluate the effect of N-Me-His-Ome HCl on body weight, adiposity, glucose tolerance, insulin sensitivity, and plasma lipid levels.
Caption: Workflow for the in vivo high-fat diet-induced dyslipidemia study.
Conclusion and Future Directions
The application notes and protocols presented here provide a comprehensive framework for the initial preclinical investigation of N-Me-His-Ome HCl as a potential therapeutic agent for metabolic disorders. The proposed studies are designed to elucidate its effects on key metabolic pathways and to assess its in vivo efficacy in a relevant disease model. While the mechanism of action remains to be fully elucidated, the potential modulation of histamine receptors presents a compelling avenue for further research. Future studies should aim to identify the specific molecular targets of N-Me-His-Ome HCl and to further characterize its pharmacological profile. The exploration of this and other novel histidine derivatives may open up new possibilities for the development of effective treatments for the growing epidemic of metabolic diseases.
References
- Yoshimatsu, H., et al. (2010). Histamine Regulation in Glucose and Lipid Metabolism via Histamine Receptors: Model for Nonalcoholic Steatohepatitis in Mice.
- Masaki, T., et al. (2004). Involvement of Hypothalamic Histamine H1 Receptor in the Regulation of Feeding Rhythm and Obesity. Diabetes, 53(9), 2250–2260.
- Yoshida, T., et al. (2010). Histamine Regulation in Glucose and Lipid Metabolism via Histamine Receptors: Model for Nonalcoholic Steatohepatitis in Mice.
- Tabarean, I. V. (2016). Histamine receptor signaling in energy homeostasis. Neuropharmacology, 106, 13–19.
- Sander, L. E., et al. (2006). The role of the histamine H4 receptor in immune and inflammatory disorders. Journal of Veterinary Pharmacology and Therapeutics, 29(s1), 29-37.
- Ishizuka, T., et al. (2008). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. Proceedings of the National Academy of Sciences, 105(39), 15194–15199.
- Passani, M. B., & Blandina, P. (2011). The Histamine H3 Receptor and Eating Behavior. Journal of Pharmacology and Experimental Therapeutics, 336(1), 24-29.
- Nakamura, T., et al. (2016). Novel function of histamine signaling via histamine receptors in cholesterol and bile acid metabolism: Histamine H2 receptor protects against nonalcoholic fatty liver disease.
-
Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. [Link]
- Takeda, N., et al. (2002). The histamine H1 receptor is not involved in the histamine-induced suppression of hepatic LDL receptor expression. Endocrinology, 143(5), 1865-1870.
- Hirasawa, A., et al. (2003). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120.
- Morgan, D. A., et al. (2014). Histaminergic regulation of food intake. Frontiers in Systems Neuroscience, 8, 150.
- Zarrinpar, A., & Loomba, R. (2012). Review article: the emerging role of the gut microbiome in the progression of non-alcoholic fatty liver disease. Alimentary Pharmacology & Therapeutics, 36(8), 709–717.
- Ishii, M., et al. (2005). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. Proceedings of the National Academy of Sciences, 102(30), 10704-10709.
- Rivera, P., et al. (2019). Central Histamine, the H3-Receptor and Obesity Therapy. Current Pharmaceutical Design, 25(3), 266-277.
- Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24–33.
- Nakamura, T., et al. (2016). Novel function of histamine signaling via histamine receptors in cholesterol and bile acid metabolism: Histamine H2 receptor protects against nonalcoholic fatty liver disease.
-
Wikipedia. G protein-coupled receptor. [Link]
- Lu, S., et al. (2017). Differential Roles of Extracellular Histidine Residues of GPR68 for Proton-Sensing and Allosteric Modulation by Divalent Metal Ions. Scientific Reports, 7(1), 1-13.
-
Charles River. Atherosclerosis Mouse Model Services. [Link]
Sources
- 1. Frontiers | Histaminergic regulation of food intake [frontiersin.org]
- 2. Histamine Regulation in Glucose and Lipid Metabolism via Histamine Receptors: Model for Nonalcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Novel function of histamine signaling via histamine receptors in cholesterol and bile acid metabolism: Histamine H2 receptor protects against nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The role of histamine H4 receptor in immune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.uc.cl [repositorio.uc.cl]
Application Notes and Protocols for Bioconjugation Using N-Me-His-Ome HCl in Targeted Drug Delivery
Introduction: The Strategic Advantage of N-Methylated Histidine in Advanced Drug Delivery
The pursuit of precision in medicine has propelled the development of sophisticated drug delivery systems designed to concentrate therapeutic payloads at the site of disease, thereby enhancing efficacy while minimizing systemic toxicity. Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is the cornerstone of these targeted therapies.[1] Among the diverse chemical strategies employed, the use of functionalized amino acids as integral components of drug carriers offers a high degree of control over the physicochemical properties of the final conjugate.
This guide focuses on the application of Nα-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl), a specialized derivative of the amino acid histidine, in the construction of advanced drug delivery vehicles. The strategic incorporation of this building block imparts unique, advantageous characteristics to the bioconjugate, primarily centered around pH-responsive behavior and enhanced stability. The imidazole side chain of histidine possesses a pKa of approximately 6.0, which is proximate to the acidic microenvironment of solid tumors and the endosomal compartments within cells.[2][3] This property can be harnessed to trigger the release of a conjugated drug in a spatially controlled manner.
The N-methylation of the alpha-amino group and the esterification of the carboxyl group in N-Me-His-Ome HCl are not trivial modifications. N-methylation can increase the stability of the peptide backbone against enzymatic degradation.[4] Biochemically, methylation also increases the pKa of the histidine residue, influencing its protonation state at physiological pH.[5] Furthermore, these modifications prevent unwanted side reactions during the synthesis of the carrier molecule, typically a peptide, allowing for precise control over the final structure of the drug delivery vehicle.
This document provides a comprehensive overview of the rationale, experimental protocols, and characterization methods for utilizing N-Me-His-Ome HCl in the development of targeted drug delivery systems. The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure both scientific integrity and practical success.
Chemical and Physical Properties of N-Me-His-Ome HCl
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Synonyms | N-Me-L-His-OMe·HCl | |
| CAS Number | 118384-75-1 | |
| Molecular Formula | C₈H₁₃N₃O₂·HCl | |
| Molecular Weight | 219.67 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥99% (TLC) | |
| Storage Conditions | Store at ≤-4°C |
Conceptual Workflow for Targeted Drug Delivery using N-Me-His-Ome HCl
The overall strategy involves a multi-step process, beginning with the synthesis of a carrier molecule incorporating N-Me-His-Ome HCl, followed by the conjugation of a therapeutic agent and a targeting ligand.
Caption: Overall workflow for developing a targeted drug delivery system using N-Me-His-Ome HCl.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a peptide-based drug carrier incorporating N-Me-His-Ome HCl and the subsequent conjugation of a therapeutic agent.
Part 1: Synthesis of a Peptide Carrier Containing N-Me-His Residues via Fmoc-SPPS
This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures, similar to those used for other protected amino acid derivatives.[6] The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is described.
Rationale: SPPS allows for the controlled, stepwise synthesis of a peptide with a defined sequence. N-Me-His-Ome HCl is incorporated as a building block. The methyl ester of N-Me-His-Ome HCl protects the C-terminus during the initial coupling steps if it is the first amino acid attached to the resin, or it can be part of a larger peptide sequence. For incorporation within a sequence, the carboxyl group would need to be activated.
Materials:
-
Fmoc-protected amino acids
-
N-Me-His-Ome HCl (or its Fmoc-protected and carboxyl-activated form for internal incorporation)
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Protocol:
-
Resin Preparation:
-
Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for a standard Fmoc-amino acid):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another hour.
-
Wash the resin as in step 2.
-
-
Incorporation of N-Me-His-Ome HCl (as the final N-terminal residue):
-
Neutralization and Activation: In a separate vial, dissolve N-Me-His-Ome HCl (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to neutralize the hydrochloride and activate the coupling reagents. Allow to pre-activate for 10 minutes.
-
Coupling: Add the activated N-Me-His-Ome HCl solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours. The coupling of N-methylated amino acids can be slower due to steric hindrance.
-
Monitor the coupling with a chloranil test (Kaiser test is not suitable for secondary amines).
-
Wash the resin as in step 2.
-
-
Peptide Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Self-Validation and Causality:
-
Kaiser/Chloranil Test: These tests are crucial for ensuring that each coupling step has gone to completion before proceeding to the next. This prevents the formation of deletion sequences.
-
Use of HBTU/HOBt: This combination of coupling reagents efficiently forms an active ester of the amino acid, promoting rapid and efficient amide bond formation.
-
DIPEA: This non-nucleophilic base is used to activate the coupling reagents and neutralize the protonated amino groups without causing unwanted side reactions.
Part 2: Conjugation of a Drug-Linker to the N-Terminus of the Peptide Carrier
This protocol describes a general method for conjugating a drug that has been pre-functionalized with an NHS (N-Hydroxysuccinimide) ester linker to the primary amine of a peptide carrier (assuming the N-Me-His is not the N-terminal residue, or another primary amine is available).
Rationale: NHS esters are widely used for bioconjugation as they react efficiently and specifically with primary amines under mild conditions to form stable amide bonds.[1]
Materials:
-
Synthesized peptide carrier with a free N-terminal amine
-
Drug-Linker-NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system: RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography)
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)
Protocol:
-
Preparation of Solutions:
-
Dissolve the peptide carrier in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the Drug-Linker-NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the Drug-Linker-NHS ester stock solution to the peptide carrier solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain peptide solubility.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to react with any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the drug-peptide conjugate from unreacted drug-linker and peptide using RP-HPLC. Use a suitable C18 column and a gradient of water and acetonitrile containing 0.1% TFA.
-
Collect fractions and analyze by LC-MS to identify those containing the desired conjugate.
-
-
Characterization and Lyophilization:
-
Pool the pure fractions and confirm the identity and purity of the conjugate by LC-MS. The mass spectrum should show a peak corresponding to the molecular weight of the final conjugate.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Conjugation Reaction Mechanism:
Caption: Reaction mechanism for NHS ester conjugation to a primary amine on the peptide carrier.
Data Presentation and Characterization
Thorough characterization is essential to validate the synthesis and conjugation processes.
Table 2: Illustrative RP-HPLC and LC-MS Data for Synthesis and Conjugation
| Sample | Retention Time (min) | Expected Mass (Da) | Observed Mass (Da) | Purity (%) |
| Crude Peptide Carrier | 15.2 | 1520.8 | 1520.9 | >70 |
| Purified Peptide Carrier | 15.3 | 1520.8 | 1520.8 | >98 |
| Crude Conjugate | 18.7 | 2150.2 | 2150.3 | ~60 |
| Purified Conjugate | 18.8 | 2150.2 | 2150.2 | >99 |
Table 3: Example pH-Responsive Drug Release Profile
| Time (hours) | % Drug Release at pH 7.4 | % Drug Release at pH 5.5 |
| 1 | < 5% | 25% |
| 6 | < 10% | 60% |
| 12 | < 15% | 85% |
| 24 | < 20% | >95% |
This data illustrates the desired characteristic of a pH-responsive drug delivery system, where the drug is retained at physiological pH but released in an acidic environment.[2][3][7]
Conclusion and Future Perspectives
The use of N-Me-His-Ome HCl as a specialized building block in the synthesis of drug delivery vehicles offers a sophisticated strategy for creating intelligent, targeted therapeutics. The inherent pH-sensitivity of the histidine imidazole ring, combined with the enhanced stability conferred by N-methylation, provides a powerful tool for researchers in drug development. The protocols outlined in this guide provide a robust framework for the synthesis, conjugation, and characterization of these advanced drug delivery systems. Future work in this area may focus on the development of novel linkers that are also sensitive to the tumor microenvironment, creating multi-responsive systems for even greater therapeutic precision.
References
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Chemical Biology. [Link]
-
Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation. (2019). Journal of the American Chemical Society. [Link]
-
Enzymology and significance of protein histidine methylation. (2020). Journal of Biological Chemistry. [Link]
-
Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. (2022). Chemical Science. [Link]
-
Structural insights into SETD3-mediated histidine methylation on β-actin. (2019). eLife. [Link]
-
Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). Polymers. [Link]
-
Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. (2022). Journal of the American Chemical Society. [Link]
-
Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
The Chemistry Behind ADCs. (2022). Molecules. [Link]
-
The spatial orientation of histidine via five-armed alkylamino siloxane improved the properties of the cationic gene delivery vector. (2024). Biofunctional Materials. [Link]
-
Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. (2022). Pharmaceuticals. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2023). Journal of Medicinal Chemistry. [Link]
-
Antibody Conjugation Techniques. (2025). FluoroFinder. [Link]
-
Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. (2021). Biomacromolecules. [Link]
- Method for peptide synthesis and apparatus for carrying out a method for solid phase synthesis of peptides. (2016).
-
Antibody conjugation and formulation. (2019). Antibody Therapeutics. [Link]
-
Histidine-Specific bioconjugation via visible-light-promoted thioacetal activation. (2022). ResearchGate. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2015). Pharmaceutical Research. [Link]
-
H-His(Ntau-Me)-OMe HCl. (n.d.). Aapptec Peptides. [Link]
-
Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (2022). Nature Communications. [Link]
-
Native Chemical Ligation of Peptides and Proteins. (2018). Current Protocols in Chemical Biology. [Link]
-
Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. (2021). PubMed Central. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. (2023). ResearchGate. [Link]
-
Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. (2018). ResearchGate. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2021). International Journal of Molecular Sciences. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (2002). Journal of Peptide Research. [Link]
-
Structural insights into SETD3-mediated histidine methylation on β-actin. (2019). PubMed Central. [Link]
-
Antibody Conjugates: What You Need to Know | CST Tech Tips. (2021). YouTube. [Link]
-
Paper of the month: pH-Sensitive nanogates based on poly(L-histidine) for controlled drug release from mesoporous silica nanoparticles. (2016). RSC Blogs. [Link]
-
Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides. (2015). Biochemistry. [Link]
-
Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity. (2022). Journal of Nanobiotechnology. [Link]
-
Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. (2020). Frontiers in Chemistry. [Link]
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery [frontiersin.org]
- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymology and significance of protein histidine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Nexus of Catalysis: Utilizing N-Me-His-Ome HCl to Elucidate Enzyme Mechanisms Involving Histidine
Introduction: The Pivotal Role of Histidine in Enzymatic Catalysis and the Utility of N-Methylated Analogs
Histidine, with the unique pKa of its imidazole side chain hovering near physiological pH, is a linchpin in a vast array of enzymatic reactions.[1][2] Its ability to act as both a proton donor and acceptor allows it to play a central role in acid-base catalysis.[1] This is exemplified in the classical catalytic triad of serine proteases (e.g., chymotrypsin, trypsin), where a histidine residue, polarized by an aspartate, functions as a general base to activate the serine nucleophile.[3] Given this critical function, the study of enzymes with histidine in their active sites is paramount for understanding biological processes and for the rational design of therapeutic agents.
To dissect the intricate roles of active site histidine residues, researchers often turn to substrate analogs and inhibitors. Nα-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl) is a versatile chemical tool in this context.[4] This derivative of L-histidine features two key modifications: esterification of the carboxyl group and, more importantly, methylation of the α-amino group. These modifications provide a unique opportunity to probe enzyme-substrate interactions and catalytic mechanisms.[4]
This technical guide provides a comprehensive overview of the applications and protocols for utilizing N-Me-His-Ome HCl in the study of enzyme mechanisms, with a particular focus on serine proteases. We will delve into the biochemical consequences of N-methylation, provide detailed experimental protocols for enzyme kinetics and inhibition studies, and discuss the interpretation of the resulting data.
The Rationale: Unpacking the Biochemical Consequences of N-Methylation
The introduction of a methyl group at the α-amino nitrogen of the histidine methyl ester has profound effects on its physicochemical properties, which in turn influence its interaction with enzymes. Understanding these effects is crucial for interpreting experimental results.
Key Physicochemical Changes upon Nα-Methylation:
| Property | Unmodified Histidine Methyl Ester | Nα-Methyl-Histidine Methyl Ester | Implication for Enzyme Interaction |
| Basicity (pKa) | The α-amino group has a typical pKa. | The pKa of the α-amino group is altered. | Changes in the protonation state at a given pH can affect binding to the enzyme's active site, particularly if electrostatic interactions are involved. |
| Steric Hindrance | Less sterically hindered. | The methyl group introduces steric bulk. | Can influence the precise positioning of the substrate in the active site, potentially affecting the efficiency of catalysis. |
| Hydrophobicity | More hydrophilic. | Increased hydrophobicity. | May enhance binding to hydrophobic pockets within the enzyme's active site. |
A seminal study on α-chymotrypsin where the active site histidine-57 was methylated provides direct evidence of the impact of N-methylation on catalysis. While the modified enzyme exhibited the same substrate binding affinity as the native enzyme, the rates of both acylation and deacylation were significantly reduced.[5] This demonstrates that methylation at a critical histidine can modulate the catalytic efficiency without necessarily affecting substrate recognition.
Experimental Protocols: A Practical Guide
I. Characterizing Enzyme Kinetics with N-Me-His-Ome HCl as a Substrate
This protocol describes a spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of a serine protease using N-Me-His-Ome HCl as a substrate. The hydrolysis of the ester bond leads to the formation of Nα-Methyl-L-histidine and methanol. The concomitant release of a proton can be monitored through a pH indicator.[6][7]
Materials:
-
Nα-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl)
-
Serine protease (e.g., Trypsin, Chymotrypsin) of known concentration
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2
-
pH indicator: e.g., Phenol Red (stock solution in ethanol)
-
Spectrophotometer capable of measuring absorbance in the visible range
-
96-well microplate
Experimental Workflow:
Caption: Workflow for determining enzyme kinetic parameters.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Dissolve N-Me-His-Ome HCl in the assay buffer to create a series of substrate concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Prepare a stock solution of the serine protease in the assay buffer at a suitable concentration (e.g., 1 mg/mL). The final enzyme concentration in the assay will need to be optimized.
-
Prepare a working solution of the pH indicator in the assay buffer. The final concentration of the indicator should be chosen to give a measurable absorbance change in the desired pH range.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
pH indicator solution
-
Varying concentrations of the N-Me-His-Ome HCl substrate solution.
-
-
Include control wells without the enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add a fixed amount of the enzyme solution to each well to start the reaction. The final enzyme concentration should be in the nanomolar to low micromolar range, depending on the enzyme's activity.
-
Immediately start monitoring the absorbance change at the wavelength of maximum absorbance for the chosen pH indicator (e.g., ~560 nm for Phenol Red).
-
-
Monitor Absorbance Change:
-
Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes). The rate of reaction should be linear during the initial phase.
-
-
Data Analysis:
-
Calculate the initial velocity (v0) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. Convert the change in absorbance per unit time to the change in product concentration per unit time using a standard curve for the pH indicator.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v0 vs. 1/[S]) can also be used for a linear representation of the data.
-
II. Investigating Enzyme Inhibition with Histidine Analogs
N-Me-His-Ome HCl can also be used to investigate its potential as an enzyme inhibitor or to study the inhibitory effects of other compounds in the presence of a histidine-like substrate. This protocol outlines a method to determine the IC50 (half-maximal inhibitory concentration) and the inhibition constant (Ki).
Materials:
-
Enzyme and its known substrate (e.g., a chromogenic or fluorogenic substrate for the serine protease)
-
N-Me-His-Ome HCl as the potential inhibitor
-
Assay Buffer
-
Spectrophotometer or fluorometer
-
96-well microplate
Experimental Workflow:
Caption: Workflow for determining enzyme inhibition parameters.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of the enzyme and its known substrate in the assay buffer. The substrate concentration should ideally be close to its Km value for the enzyme.
-
Prepare a serial dilution of N-Me-His-Ome HCl in the assay buffer to cover a wide range of concentrations (e.g., from nanomolar to millimolar).
-
-
Inhibition Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution
-
Varying concentrations of the N-Me-His-Ome HCl inhibitor solution.
-
-
Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature to allow for binding.
-
-
Initiate and Monitor Reaction:
-
Add the substrate solution to all wells simultaneously to start the reaction.
-
Monitor the increase in absorbance or fluorescence over time, as in the kinetics assay.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[8]
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Km.
-
Interpreting the Data: Gaining Mechanistic Insights
The data obtained from these experiments can provide valuable insights into the enzyme's mechanism and the role of the active site histidine.
-
Changes in Km and Vmax: A comparison of the kinetic parameters obtained with N-Me-His-Ome HCl versus the unmethylated L-histidine methyl ester can reveal the impact of Nα-methylation on substrate binding (Km) and catalytic turnover (Vmax). An increased Km might suggest that the methyl group hinders optimal binding, while a decreased Vmax could indicate that the altered basicity or steric bulk of the methylated amino group impairs the catalytic efficiency.
-
Inhibition Profile: The type of inhibition (competitive, non-competitive, or uncompetitive) observed when using N-Me-His-Ome HCl as an inhibitor can provide clues about its binding site and mechanism of action. For example, competitive inhibition would suggest that it binds to the same active site as the natural substrate.
Conclusion: A Powerful Tool for Mechanistic Enzymology and Drug Discovery
N-Me-His-Ome HCl serves as a powerful and versatile probe for dissecting the intricate mechanisms of enzymes that utilize histidine in their active sites. By systematically evaluating the effects of Nα-methylation on enzyme kinetics and inhibition, researchers can gain a deeper understanding of substrate recognition, the catalytic cycle, and the specific role of the active site histidine. The protocols outlined in this guide provide a solid foundation for employing this valuable chemical tool in both fundamental enzymology research and in the early stages of drug discovery and development.
References
- Henderson, R. (1970). Structure of crystalline alpha-chymotrypsin. IV. The structure of indoleacryloyl-alpha-chymotrypsin and its relevance to the hydrolytic mechanism of the enzyme. Journal of Molecular Biology, 54(2), 341-354.
- Nakagawa, Y., & Bender, M. L. (1970). Methylation of histidine-57 in α-chymotrypsin by methyl p-nitrobenzenesulfonate. A new approach to the study of the charge-relay system. Biochemistry, 9(2), 259-267.
- Powers, J. C. (1977). Haloketone inhibitors of serine proteinases. Methods in Enzymology, 46, 197-208.
- Sarath, G., de la Motte, R. S., & Wagner, F. W. (1989). Protease assay methods. In Proteolytic Enzymes (pp. 25-55). Humana Press, Totowa, NJ.
-
Chem-Impex International. (n.d.). Nα-Methyl-L-histidine methyl ester hydrochloride. Retrieved from [Link]
- Garcia-Viloca, M., Gao, J., Karplus, M., & Truhlar, D. G. (2004).
- Kugimiya, A., & Takamitsu, E. (2013). Spectrophotometric detection of histidine and lysine using combined enzymatic reactions. Materials Science and Engineering: C, 33(8), 4867-4870.
- Iselin, B. M., & Niemann, C. (1950). A procedure for the determination of proteolytic activity. Journal of Biological Chemistry, 182(2), 821-828.
- Stephenson, K., & Clarke, S. (2000). Multiple mechanisms of action for inhibitors of histidine protein kinases from bacterial two-component systems. Journal of Biological Chemistry, 275(48), 37877-37884.
- Blow, D. M., Birktoft, J. J., & Hartley, B. S. (1969). Role of a buried acid group in the mechanism of action of chymotrypsin.
- Fersht, A. R. (1971). Conformational equilibria and the salt bridge in chymotrypsin. Journal of Molecular Biology, 64(2), 497-509.
- Kraut, J. (1977). Serine proteases: structure and mechanism of catalysis. Annual Review of Biochemistry, 46(1), 331-358.
- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.
- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
- Henderson, R. (1971). Catalytic activity of α-chymotrypsin in which histidine-57 has been methylated. Biochemical Journal, 124(1), 13-18.
- Fersht, A. (2017). Structure and mechanism in protein science: a guide to enzyme catalysis and protein folding. W. H. Freeman.
- Polgár, L. (2005). The catalytic triad of serine peptidases. Cellular and Molecular Life Sciences CMLS, 62(19-20), 2161-2172.
- Whitaker, J. R. (1994). Principles of enzymology for the food sciences. CRC press.
- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
- Zhou, M., & Di Cera, E. (2012). Allosteric regulation of serine proteases. Biological chemistry, 393(9), 865-873.
- Page, M. I., & Williams, A. (Eds.). (1987). Enzyme mechanisms. Royal Society of Chemistry.
- Knowles, J. R. (1987). Tinkering with enzymes: what are we learning?. Science, 236(4806), 1252-1258.
- Walsh, C. (2001). Enzymatic reaction mechanisms.
- Dressler, D., & Potter, H. (1991). Discovering enzymes. Scientific American Library.
- Bugg, T. (2012). Introduction to enzyme and coenzyme chemistry. John Wiley & Sons.
- Voet, D., Voet, J. G., & Pratt, C. W. (2016). Fundamentals of biochemistry: life at the molecular level. John Wiley & Sons.
- Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman.
- Berg, J. M., Tymoczko, J. L., Gatto Jr, G. J., & Stryer, L. (2015). Biochemistry. WH Freeman.
- Garrett, R. H., & Grisham, C. M. (2016). Biochemistry. Cengage learning.
- Mathews, C. K., Van Holde, K. E., Appling, D. R., & Anthony-Cahill, S. J. (2012). Biochemistry. Prentice Hall.
- Branden, C. I., & Tooze, J. (1999). Introduction to protein structure. Garland science.
- Petsko, G. A., & Ringe, D. (2009). Protein structure and function. New Science Press.
- Williamson, M. P. (2012). How proteins work. Garland Science.
- Lesk, A. M. (2016). Introduction to protein science: architecture, function, and genomics. Oxford university press.
- Bisswanger, H. (2014). Enzyme kinetics: principles and methods. John Wiley & Sons.
- Cornish-Bowden, A. (2012). Fundamentals of enzyme kinetics. John Wiley & Sons.
- Segel, I. H. (1993).
Sources
- 1. Evidence for a Dual Role of an Active Site Histidine in α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Catalytic activity of α-chymotrypsin in which histidine-57 has been methylated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A microtiter plate assay for the characterization of serine proteases by their esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-N-Me-His(Trt)-OH vs N-Me-His-Ome HCl in peptide synthesis
An In-Depth Guide to the Synthesis of N-Methylated Histidine-Containing Peptides: A Comparative Analysis of Pre-formed Building Blocks vs. On-Resin Methylation Strategies
Abstract
N-methylation of the peptide backbone is a critical modification in medicinal chemistry, often enhancing metabolic stability, cell permeability, and receptor affinity.[1][2] The incorporation of N-methylated histidine (N-Me-His) presents unique challenges due to the steric hindrance of the N-methyl group and the reactive nature of the histidine imidazole side chain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two primary strategies for synthesizing N-Me-His-containing peptides: the use of the pre-formed building block, Fmoc-N-Me-His(Trt)-OH , and an on-resin methylation protocol. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your research needs.
The Strategic Importance of N-Methylated Histidine
The substitution of an amide proton with a methyl group on the peptide backbone fundamentally alters a peptide's physicochemical properties. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets. However, this structural perturbation is often advantageous, leading to:
-
Increased Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from proteolytic degradation by enzymes.[2]
-
Enhanced Membrane Permeability: The reduction in hydrogen bonding capacity increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][2]
-
Modulated Receptor Affinity and Specificity: Conformational constraints imposed by the N-methyl group can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[2]
Histidine itself is a crucial residue due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH and coordinate with metal ions.[3] N-methylation of histidine can fine-tune these properties, making N-Me-His a valuable component in the design of novel peptide therapeutics.
Strategy 1: The Pre-formed Building Block Approach with Fmoc-N-Me-His(Trt)-OH
The most direct method for incorporating N-methylated amino acids is to use a pre-synthesized, appropriately protected building block. For N-methylhistidine in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), Fmoc-N-Me-His(Trt)-OH is the reagent of choice.
-
Fmoc (9-fluorenylmethoxycarbonyl): The base-labile protecting group for the α-amine, which is removed at each cycle of peptide elongation.[4]
-
N-Me (N-methyl): The key modification on the α-amine.
-
His (Histidine): The amino acid residue.
-
Trt (Trityl): An acid-labile group protecting the imidazole side chain of histidine. This is crucial for preventing side reactions and minimizing racemization, a known issue with histidine derivatives during coupling.[5][6][7]
Causality and Experimental Insights
The primary challenge when using Fmoc-N-Me-His(Trt)-OH is the steric hindrance imparted by the N-methyl group, which significantly slows down the kinetics of peptide bond formation. Standard coupling reagents like HBTU or HCTU may prove insufficient, leading to incomplete coupling and the formation of deletion peptide impurities.
To overcome this, more potent coupling reagents are required. Urionium salts that are based on aza-benzotriazole derivatives, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), are highly effective for coupling sterically hindered and N-methylated amino acids.[8][9] These reagents form highly reactive acyl-azabenzotriazole active esters that can overcome the reduced nucleophilicity of the N-methylated amine of the preceding residue.
Workflow for Building Block Incorporation
Caption: SPPS workflow using the Fmoc-N-Me-His(Trt)-OH building block.
Experimental Protocol: Coupling of Fmoc-N-Me-His(Trt)-OH
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-Me-His(Trt)-OH (4 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
HOAt (4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Chloranil test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-His(Trt)-OH, HATU, and HOAt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically turn yellow.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for at least 2 hours at room temperature. Note: For difficult sequences, extended coupling times (up to 4 hours) or double coupling may be necessary.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Coupling Confirmation: Perform a qualitative test to confirm the absence of free secondary amines. The Kaiser test is ineffective for N-methylated amines. The Chloranil test is a suitable alternative. A negative test (beads remain colorless or pale yellow) indicates a complete reaction. If the test is positive (beads turn blue/green), a recoupling step (repeating steps 3-5) is required.
Strategy 2: On-Resin N-Methylation
An alternative to using expensive pre-formed building blocks is to perform the N-methylation reaction directly on the solid support after coupling the corresponding non-methylated amino acid, Fmoc-His(Trt)-OH. A robust and widely used method for this is the three-step procedure involving a temporary o-nitrobenzenesulfonyl (o-NBS) protecting group.[1]
Causality and Experimental Insights
This strategy circumvents the difficult coupling step associated with N-methylated residues. Instead, a standard Fmoc-His(Trt)-OH is coupled, which proceeds with normal kinetics. The subsequent N-methylation is performed on the free secondary amine. Direct methylation is not feasible as it would lead to over-methylation. Therefore, a temporary protecting group is installed on the α-amine, which activates the nitrogen for a single methylation event and is then removed under conditions orthogonal to the Fmoc and Trt groups.
The o-NBS group is ideal for this purpose. It is easily introduced, and its electron-withdrawing nature makes the sulfonamide proton acidic and easy to remove with a mild base, facilitating methylation. The o-NBS group can then be cleanly removed via nucleophilic aromatic substitution using a thiol and a base.
Workflow for On-Resin Methylation
Caption: The three-step on-resin N-methylation workflow.
Experimental Protocol: On-Resin N-Methylation of Histidine
Materials:
-
Peptide-resin with N-terminal Fmoc-His(Trt)
-
Deprotection solution: 20% piperidine in DMF
-
Step 1 (Sulfonylation):
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (5 eq.)
-
2,4,6-Collidine (10 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Step 2 (Methylation):
-
Methyl tert-butyl ether (MTBE) (10 eq.)
-
Dimethyl sulfate (5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Step 3 (Deprotection):
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 eq.)
-
β-Mercaptoethanol (10 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Procedure:
-
Initial Coupling and Deprotection: Couple Fmoc-His(Trt)-OH using a standard protocol (e.g., DIC/Oxyma). After coupling, deprotect the Fmoc group with 20% piperidine/DMF and wash the resin thoroughly.
-
Step 1: Sulfonylation:
-
Swell the resin in anhydrous DCM.
-
In a separate vial, dissolve o-NBS-Cl and collidine in DCM.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DCM (5x).
-
-
Step 2: Methylation:
-
Swell the o-NBS-protected peptide-resin in anhydrous THF.
-
In a separate vial, dissolve MTBE and dimethyl sulfate in THF.
-
Add the solution to the resin and shake for 30 minutes at room temperature.
-
Wash the resin with THF (3x), DMF (3x), and DCM (3x).
-
-
Step 3: o-NBS Deprotection:
-
Swell the resin in anhydrous DMF.
-
In a separate vial, dissolve β-mercaptoethanol and DBU in DMF.
-
Add the solution to the resin and shake for 2 x 15 minutes. The resin beads will turn a deep red color.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next coupling cycle.
-
Comparative Analysis: Fmoc-N-Me-His(Trt)-OH vs. On-Resin Methylation
The choice between these two strategies depends on the specific goals of the synthesis, budget, and available expertise.
| Feature | Fmoc-N-Me-His(Trt)-OH (Building Block) | On-Resin N-Methylation |
| Simplicity & Time | Higher. Single, albeit slow, coupling step per cycle. | Lower. Three additional steps per methylation site, significantly increasing synthesis time.[1] |
| Purity & Yield | Potentially Higher. Avoids side reactions from the multi-step on-resin process. Main risk is incomplete coupling. | Potentially Lower. Risk of incomplete reactions at each of the three steps can lead to a mixture of impurities. |
| Cost | Higher. The pre-formed N-methylated amino acid is a specialty reagent and is significantly more expensive. | Lower. Uses standard, less expensive Fmoc-His(Trt)-OH and common laboratory reagents. |
| Flexibility | Lower. The decision to include N-Me-His must be made at the outset of the synthesis. | Higher. Allows for late-stage modification. A single peptide-resin can be split to create both methylated and non-methylated analogs. |
| Key Challenge | Overcoming steric hindrance during the coupling step.[9][10] | Ensuring complete conversion and removal of byproducts in a three-step chemical transformation on the solid support. |
| Recommended Use | For synthesizing a specific, well-defined target peptide where purity is paramount and cost is a secondary concern. | For exploratory studies, library synthesis (N-methyl scanning), and when budget is a primary constraint. |
The Role of N-Me-His-Ome HCl
The compound N-Me-His-Ome HCl (N-methyl-histidine methyl ester hydrochloride) is a derivative of N-methyl-histidine. It is important to understand that this reagent is not directly compatible with standard Fmoc-SPPS protocols .
-
It lacks the temporary Nα-Fmoc protecting group required for sequential peptide elongation.
-
The C-terminus is protected as a methyl ester, which is not a standard linker for SPPS.
Its primary applications are in:
-
Solution-Phase Peptide Synthesis: Where it can be used as a C-terminal protected building block.
-
As a Precursor: It can serve as a starting material for the chemical synthesis of Fmoc-N-Me-His(Trt)-OH, a multi-step process involving protection of the α-amine with an Fmoc group and the side chain with a Trt group.
Conclusion and Recommendations
The synthesis of N-methylated histidine-containing peptides is a powerful tool for drug discovery. Both the pre-formed building block approach and the on-resin methylation strategy are viable, but they present different advantages and challenges.
-
For researchers requiring the highest possible purity for a defined peptide sequence and for whom the cost of the specialized building block is justifiable, the use of Fmoc-N-Me-His(Trt)-OH with a potent coupling agent like HATU is the recommended method . It is simpler, more direct, and generally leads to a cleaner crude product.
-
For projects focused on structure-activity relationship (SAR) studies, N-methyl scanning libraries, or those operating under significant budget constraints, the on-resin methylation strategy offers a cost-effective and flexible alternative . However, this method requires careful optimization and rigorous analytical monitoring to ensure complete reactions and manage potential side products.
By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal strategy for incorporating N-methylated histidine into their peptide sequences, accelerating the development of next-generation peptide therapeutics.
References
-
Grześ, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Lv, S., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nucleic Acids Research. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Kwiatkowski, S., et al. (2022). Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin. Communications Chemistry. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
Roodbeen, R., & Jensen, K.J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In: Methods in Molecular Biology. [Link]
-
AAPPTec. (n.d.). H-His(Ntau-Me)-OMe HCl. AAPPTec. [Link]
-
AAPPTec. (n.d.). Fmoc-His(Trt)-OH. AAPPTec. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Enhancing Peptide Stability Against Enzymatic Degradation Using N-α-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-OMe HCl)
Application Note & Protocols
Introduction: The Challenge of Peptide Therapeutic Stability
Peptides represent a promising class of therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by their susceptibility to enzymatic degradation in biological systems.[1] Proteases rapidly cleave peptide bonds, leading to a short in vivo half-life and reduced bioavailability. A key strategy to overcome this limitation is the chemical modification of the peptide backbone to sterically hinder protease recognition and cleavage.[2]
N-methylation of the peptide backbone is a particularly effective modification for enhancing metabolic stability.[3][4] The introduction of a methyl group on the amide nitrogen restricts the conformational flexibility of the peptide and can disrupt the hydrogen bonding patterns necessary for protease binding.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-α-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-OMe HCl) to improve the enzymatic stability of histidine-containing peptides. We will delve into the underlying mechanism, provide comprehensive protocols for peptide synthesis and stability assessment, and offer guidance on data analysis and interpretation.
The Role of N-Me-His-OMe HCl in Stabilizing Peptides
Histidine residues can be sites of enzymatic cleavage by certain proteases. The imidazole side chain of histidine can also influence the local conformation of the peptide, making adjacent peptide bonds susceptible to hydrolysis. N-methylation of the histidine residue at the alpha-amine introduces a methyl group that provides steric hindrance, directly impeding the approach of proteases to the peptide backbone.[2] This modification can significantly reduce the rate of enzymatic degradation, thereby prolonging the peptide's biological activity.
Key Physicochemical Properties of N-Me-His-OMe HCl:
| Property | Value | Reference |
| Molecular Formula | C8H13N3O2·HCl | [5] |
| Molecular Weight | 219.67 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in water and methanol | |
| Storage | Store at -20°C | [5] |
Mechanism of Enzymatic Degradation and Protection by N-Methylation
Peptide bonds are cleaved by proteases through a nucleophilic attack on the carbonyl carbon of the peptide bond. The conformation of the peptide backbone and the nature of the amino acid side chains surrounding the cleavage site are critical for enzyme recognition and binding.
N-methylation of a histidine residue introduces a methyl group on the amide nitrogen, which imparts stability through several mechanisms:
-
Steric Hindrance: The methyl group physically blocks the active site of the protease from accessing the peptide backbone.
-
Conformational Restriction: N-methylation reduces the conformational freedom of the peptide backbone, potentially forcing it into a conformation that is not recognized by the protease.
-
Disruption of Hydrogen Bonding: The N-methyl group replaces a hydrogen bond donor (the amide proton), which can disrupt the hydrogen bonding network required for protease-substrate interaction.
Caption: Mechanism of protease resistance by N-methylation.
Experimental Protocols
This section provides detailed protocols for the synthesis of a model histidine-containing peptide and its N-methylated analogue, followed by a comparative enzymatic stability assay.
Part 1: Peptide Synthesis
The following protocol describes the solid-phase peptide synthesis (SPPS) of a model pentapeptide (e.g., Tyr-His-Phe-Lys-Gly) and its N-methylated counterpart (Tyr-(N-Me)His-Phe-Lys-Gly) using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-N-Me-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
HPLC grade water and acetonitrile
Protocol for Solid-Phase Peptide Synthesis:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
For Fmoc-N-Me-His(Trt)-OH: Extend the coupling time to 4-6 hours and consider using a more potent coupling reagent like HATU or HBTU if coupling efficiency is low.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DDT (92.5:2.5:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Part 2: Enzymatic Stability Assay
This protocol outlines a comparative stability assay of the synthesized peptides in the presence of trypsin, a common serine protease.
Materials:
-
Synthesized peptides (Tyr-His-Phe-Lys-Gly and Tyr-(N-Me)His-Phe-Lys-Gly)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC-MS system
Protocol for Enzymatic Stability Assay:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in water.
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of the peptide stock solution to 440 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a 0.1 mg/mL trypsin solution (enzyme to substrate ratio of 1:100 w/w).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 50 µL of the reaction mixture.
-
Quench the reaction immediately by adding 50 µL of 1% TFA in acetonitrile.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples by RP-HPLC-MS using a C18 column.
-
Use a linear gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the disappearance of the parent peptide peak and the appearance of degradation fragments over time.
-
Caption: Enzymatic Stability Assay Workflow.
Data Analysis and Interpretation
The stability of the peptides is determined by quantifying the amount of the intact parent peptide remaining at each time point.
-
Quantification: Integrate the peak area of the parent peptide from the HPLC chromatogram for each time point.
-
Data Normalization: Normalize the peak area at each time point to the peak area at time zero (t=0).
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The half-life (t½) of the peptide is the time it takes for 50% of the peptide to be degraded.
Expected Results:
The peptide containing the N-methylated histidine is expected to exhibit a significantly longer half-life compared to its non-methylated counterpart, demonstrating enhanced stability against tryptic digestion.
Example Data Presentation:
| Time (min) | % Intact Peptide (Tyr-His-Phe-Lys-Gly) | % Intact Peptide (Tyr-(N-Me)His-Phe-Lys-Gly) |
| 0 | 100 | 100 |
| 15 | 75 | 98 |
| 30 | 52 | 95 |
| 60 | 28 | 90 |
| 120 | 10 | 82 |
| 240 | <5 | 70 |
Conclusion
The incorporation of N-Me-His-OMe HCl into peptides is a powerful and effective strategy to enhance their stability against enzymatic degradation. The protocols outlined in this application note provide a clear and reproducible framework for synthesizing N-methylated peptides and evaluating their stability. By employing these methods, researchers can significantly improve the pharmacokinetic properties of peptide-based drug candidates, paving the way for the development of more effective and durable peptide therapeutics.
References
- Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of peptide science : an official publication of the European Peptide Society, 14(7), 783–790.
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]
- Gentilucci, L., Tolomelli, A., & Squassabia, F. (2006). N-methylation of peptides: a new perspective in medicinal chemistry. Current medicinal chemistry, 13(28), 3465–3483.
- Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991). N-methylated peptides as probes for the role of the peptide backbone in the biological activity of substance P. Biopolymers, 31(6), 745–750.
- Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in the development of peptide and peptidomimetic antagonists. Current medicinal chemistry, 7(10), 945–970.
- Ollivier, N., Dheur, J., Menta, M., & Melnyk, O. (2010). N-methylation of peptides: a new perspective in medicinal chemistry. Bioorganic & medicinal chemistry, 18(22), 7687–7703.
- Sagan, S., Karoyan, P., Chassaing, G., & Lavielle, S. (1995). N-methylation of peptides: a new perspective in medicinal chemistry. Current medicinal chemistry, 2(4), 439–460.
- Spengler, J., & Biondi, B. (2015). N-methylation of peptides: a new perspective in medicinal chemistry. Future medicinal chemistry, 7(12), 1573–1587.
- Van der poorten, O., D'Hondt, M., & De Spiegeleer, B. (2016). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of pharmaceutical and biomedical analysis, 130, 121–135.
- Weinreb, P. H., & al., e. (2001). N-methylation of a peptide backbone amide bond in an alpha-helix. Biochemistry, 40(35), 10565–10573.
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PubChem. (n.d.). N(alpha)-Methyl-L-histidine methyl ester hydrochloride. Retrieved January 24, 2026, from [Link]
- Cudic, M., & Otvos, L. (2002). N-methylation of peptides to improve their stability and membrane permeability. Current drug discovery technologies, -1(1), 37–48.
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Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
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Application Note: Enhancing Peptide Membrane Permeability by Incorporating Nα-Methyl-L-Histidine
Abstract
The therapeutic potential of peptides is often hindered by their poor cell membrane permeability and subsequent endosomal entrapment. This application note details a strategy to overcome these barriers by incorporating the modified amino acid Nα-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl) into peptide sequences. We elucidate the synergistic mechanisms by which this modification enhances bioavailability: the pH-buffering capacity of the histidine imidazole side-chain facilitates endosomal escape via the "proton sponge" effect, while N-terminal methylation can favorably influence peptide conformation and solubility. This guide provides researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols for permeability assessment, and data interpretation frameworks necessary to apply this technique.
Scientific Principles & Rationale
The Twin Challenges of Peptide Delivery
Peptides are promising therapeutic agents due to their high specificity and potency. However, their utility against intracellular targets is fundamentally limited by two physiological hurdles:
-
The Plasma Membrane Barrier: The large size and hydrophilic nature of most peptides prevent efficient passive diffusion across the lipophilic cell membrane.
-
Endosomal Entrapment: Peptides that do enter the cell, typically via endocytosis, are sequestered in endosomes. These organelles mature into lysosomes, where the peptide cargo is degraded by acidic hydrolases, preventing it from reaching its cytosolic target.
Strategies to improve peptide delivery must therefore address both cell entry and endosomal escape.
Mechanism 1: The "Proton Sponge" Effect of Histidine for Endosomal Escape
The imidazole side chain of histidine has a pKa of approximately 6.0, which is a critical feature for overcoming endosomal entrapment.[1] At the neutral pH of the extracellular environment (~7.4), the imidazole ring is largely deprotonated. Upon endocytosis, the endosome interior acidifies to a pH of 5.0-6.0. This drop in pH triggers the protonation of the histidine residues within the internalized peptide.[2]
This process initiates a cascade known as the "proton sponge" effect:[3]
-
Proton Trapping: The peptide's histidine residues act as a buffer, absorbing protons from the endosomal lumen as they are pumped in by the V-ATPase.[4]
-
Chloride Influx & Osmotic Swelling: To maintain charge neutrality, the continuous influx of protons is accompanied by a passive influx of chloride ions (Cl⁻).[4]
-
Endosomal Rupture: The accumulation of protons and chloride ions dramatically increases the osmotic pressure within the endosome, leading to water influx, swelling, and eventual rupture of the endosomal membrane. This releases the peptide cargo into the cytoplasm before it can be degraded.[3][5]
Caption: Overall experimental workflow for evaluating N-Me-His peptides.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method for predicting passive transcellular permeability. [6][7]It serves as an excellent primary screen.
A. Materials
-
PAMPA plate system (e.g., Millipore MultiScreen, pION)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test Peptides (Control and N-Me-His modified), dissolved in PBS (e.g., 10 mM stock in DMSO, diluted to 100-200 µM in PBS)
-
96-well UV-transparent microplates for analysis
-
Plate reader
B. Procedure
-
Prepare Donor Plate: Add 150-200 µL of the test peptide solution to the wells of the donor plate. Include a buffer-only blank and a high-permeability control compound (e.g., propranolol).
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of the acceptor plate wells, ensuring the entire surface is coated.
-
Prepare Acceptor Plate: Add 300 µL of fresh PBS (pH 7.4) to the wells of the acceptor plate.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate, creating the "sandwich". Ensure the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Disassemble & Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the peptide concentration in all samples using a suitable method, typically LC-MS or UV-Vis spectroscopy if the peptide has a strong chromophore.
C. Data Analysis Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VA / (Area * time))
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium = (CD(t)VD + CA(t)VA) / (VD + VA)
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the effective surface area of the membrane.
-
time is the incubation time in seconds.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. [8]It is the industry standard for predicting in vivo drug absorption. [9] A. Materials
-
Caco-2 cells (ATCC HTB-37)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer yellow solution (for monolayer integrity check)
-
Test Peptides (Control and N-Me-His modified)
B. Procedure
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a density of ~60,000 cells/cm².
-
Monolayer Culture: Culture the cells for 18-21 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values >250 Ω·cm² are typically acceptable.
-
Perform a Lucifer yellow flux assay. Low permeability (<1%) confirms tight junction integrity.
-
-
Permeability Experiment (Apical to Basolateral - A→B):
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add the test peptide solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS, as this method provides the high sensitivity needed for peptides that often exhibit low permeability. [10] C. Data Analysis Calculate the Papp value (in cm/s) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer (µg/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C0 is the initial concentration in the apical chamber (µg/mL).
Data Interpretation & Case Study
To illustrate the potential benefits of incorporating N-Me-His, consider the following hypothetical data for a 10-amino acid therapeutic peptide ("Pep-Control") versus its analogue containing an N-Me-His residue ("Pep-N-Me-His").
Table 1: Comparative Permeability Data
| Compound | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (x 10⁻⁶ cm/s) | Interpretation |
|---|---|---|---|
| Propranolol (High Perm.) | 25.0 | 22.5 | High passive permeability |
| Atenolol (Low Perm.) | < 0.1 | 0.2 | Low passive permeability |
| Pep-Control | 0.3 | 0.5 | Very low passive and cellular permeability |
| Pep-N-Me-His | 0.8 | 4.5 | Low passive permeability, but significantly enhanced cellular uptake |
Analysis of Results:
-
PAMPA Results: The Pep-N-Me-His shows a modest 2.7-fold increase in passive permeability over the control peptide in the PAMPA assay. This suggests that the modification provides a slight improvement in the peptide's ability to diffuse across a pure lipid barrier, but this is not the primary driver of its improved performance.
-
Caco-2 Results: The most significant finding is the 9-fold increase in the Caco-2 Papp value for Pep-N-Me-His compared to the control. This large discrepancy between the PAMPA and Caco-2 results strongly suggests that a cell-dependent mechanism, rather than simple passive diffusion, is responsible for the enhanced transport.
Mechanistic Validation: Endosomal Escape Assay
A co-localization study using confocal microscopy can provide direct visual evidence of endosomal escape.
A. Abbreviated Protocol
-
Synthesize fluorescently labeled versions of Pep-Control and Pep-N-Me-His (e.g., with a C-terminal FITC or TAMRA label).
-
Incubate cultured cells (e.g., HeLa or HEK293) with the labeled peptides for several hours.
-
In the final 30-60 minutes of incubation, add an acidotropic dye that accumulates in endosomes/lysosomes (e.g., LysoTracker™ Red).
-
Wash, fix, and mount the cells for imaging.
-
Acquire images using a confocal microscope, capturing both the peptide (e.g., green channel) and endosome (e.g., red channel) signals.
B. Expected Results & Interpretation
-
Pep-Control (No Escape): The green fluorescence from the peptide will be observed as distinct puncta that co-localize with the red fluorescence of the LysoTracker. This appears as yellow dots in the merged image, indicating the peptide is trapped within the endosomes.
-
Pep-N-Me-His (Successful Escape): While some punctate yellow staining may be visible, a significant portion of the green fluorescence from the peptide will appear diffuse throughout the cytoplasm, separate from the red endosomal signal. This indicates the peptide has successfully escaped the endosome and reached its target compartment.
Conclusion
The incorporation of Nα-Methyl-L-histidine into peptide sequences is a powerful, mechanistically driven strategy to enhance their intracellular delivery. By combining the endosomal escape properties of histidine with the favorable physicochemical contributions of N-terminal modification, researchers can significantly improve the permeability and ultimate efficacy of therapeutic peptides. The systematic application of PAMPA, Caco-2, and targeted mechanistic assays, as outlined in this guide, provides a clear and reliable path for evaluating and optimizing peptides using this valuable technique.
References
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Wimley, W. C. (2010). Describing the mechanism of pHLIP insertion into membranes. Proceedings of the National Academy of Sciences. [Link]
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Bechinger, B., & Lohner, K. (2006). The many faces of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
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Morimoto, J., Amano, R., Ono, T., & Sando, S. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. [Link]
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Biron, E., Chatterjee, J., & Kessler, H. (2006). The Role of N-Methylation in Peptides: From Conformational Control to Pharmacological Properties. Journal of Peptide Science. [Link]
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Varkouhi, A. K., Scholte, M., Storm, G., & Haisma, H. J. (2011). Endosomal escape pathways for delivery of biologicals. Journal of Controlled Release. [Link]
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Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. [Link]
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Li, W., Nicol, F., & Szoka, F. C. (2004). GALA: a pH-sensitive peptide for drug delivery. Advanced Drug Delivery Reviews. [Link]
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Itaka, K., Harada, A., Nakamura, K., & Kataoka, K. (2015). Cellular uptake and in vivo distribution of polyhistidine peptides. Journal of Controlled Release. [Link]
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Davydova, E., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry. [Link]
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CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides. (2023). Journal of Chemical Information and Modeling. [Link]
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Kichler, A. (2011). Histidine-rich peptides and polymers for nucleic acid delivery. Peptide-Assisted Nucleic Acid Delivery Systems on the Rise. [Link]
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pH-Sensitive Biomaterials for Drug Delivery. (2020). Molecules. [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]
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Molecular basis for METTL9-mediated N1-histidine methylation. (2020). Nature Chemical Biology. [Link]
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Construction of histidine-containing hydrocarbon stapled cell penetrating peptides for: In vitro and in vivo delivery of siRNAs. (2018). Nature Communications. [Link]
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N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. (2023). Angewandte Chemie. [Link]
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Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2013). European Journal of Pharmaceutical Sciences. [Link]
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Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2021). Molecules. [Link]
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Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). Polymers. [Link]
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Short polyhistidine peptides penetrate effectively into Nicotiana tabacum-cultured cells and Saccharomyces cerevisiae cells. (2018). Bioscience, Biotechnology, and Biochemistry. [Link]
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Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (2024). Pharmaceutics. [Link]
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Peptides: potential delivery systems for mRNA. (2023). Chemical Society Reviews. [Link]
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Optimizing Peptide Permeability Assays. (2024). Resolian. [Link]
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H-His(Ntau-Me)-OMe HCl. (n.d.). Aapptec. [Link]
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Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2009). Journal of Pharmaceutical Sciences. [Link]
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Unravelling cyclic peptide membrane permeability prediction: a study on data augmentation, architecture choices, and representation schemes. (2024). RSC Chemical Biology. [Link]
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Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides. (2019). Inorganic Chemistry. [Link]
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Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). Polymers. [Link]
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Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor. (2023). Journal of Medicinal Chemistry. [Link]
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h-His(trt)-ome.hcl. (n.d.). PubChem. [Link]
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CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation. (2024). Briefings in Bioinformatics. [Link]
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Permeability Measurement In Caco 2 Cells. (2021). YouTube. [Link]
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pH-sensitive membrane peptides (pHLIPs) as a novel class of delivery agents. (2010). Journal of Controlled Release. [Link]
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Histidine-Rich Cell-Penetrating Peptide for Cancer Drug Delivery and Its Uptake Mechanism. (2019). Langmuir. [Link]
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Histidine-Rich Cell-Penetrating Peptide for Cancer Drug Delivery and Its Uptake Mechanism. (2019). Langmuir. [Link]
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Imidazole. (n.d.). Wikipedia. [Link]
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Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. (2014). Biomacromolecules. [Link]
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A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). MedChemComm. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules. [Link]
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methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. (n.d.). PubChem. [Link]
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Internalization mechanisms of cell-penetrating peptides. (2020). Beilstein Journal of Organic Chemistry. [Link]
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Application Note: Strategic Incorporation of N-Me-His-Ome HCl for the Synthesis of Advanced Peptide Analogs in Structure-Activity Relationship (SAR) Studies
Introduction: The Rationale for N-Methylation in Peptide Drug Discovery
In the landscape of modern drug development, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by inherent pharmacological weaknesses, including susceptibility to proteolytic degradation and poor membrane permeability.[1][2] A proven strategy to overcome these limitations is the selective N-methylation of the peptide backbone.[1][2] This subtle modification, the substitution of an amide proton with a methyl group, can profoundly alter the physicochemical properties of a peptide. It introduces steric hindrance that shields against enzymatic cleavage, thereby enhancing metabolic stability and prolonging in vivo half-life.[2] Furthermore, by removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, which may improve its ability to traverse cellular membranes.[1]
Histidine is a particularly intriguing residue for such modifications due to its unique imidazole side chain, which can play crucial roles in receptor binding and catalysis. N-methylation of histidine can modulate its basicity, tautomeric state, and steric profile, offering a powerful tool for fine-tuning the structure-activity relationship (SAR) of a peptide analog. This application note provides a comprehensive guide to the use of Nα-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl), a pre-methylated building block, for the efficient synthesis of N-methyl-histidine-containing peptide analogs for SAR studies. We will delve into the strategic advantages of this approach, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the necessary analytical characterization.
Strategic Advantage: Pre-methylated Building Blocks vs. On-Resin N-methylation
While on-resin N-methylation is a viable technique, the use of pre-methylated building blocks like N-Me-His-Ome HCl offers several distinct advantages, particularly in the context of SAR studies where reproducibility and purity are paramount:
-
Avoidance of Harsh On-Resin Methylation Conditions: On-resin methylation protocols often involve strong bases and alkylating agents, which can lead to side reactions, including the formation of aspartimide in adjacent aspartic acid residues.[3]
-
Improved Purity and Yield: By incorporating the N-methyl group from the outset, the complexities and potential for incomplete reactions associated with on-resin methylation are circumvented, often leading to a cleaner crude product and higher overall yield.
-
Simplified Synthesis Workflow: The direct use of a pre-methylated building block streamlines the SPPS process, eliminating the multiple steps required for on-resin methylation and subsequent purification challenges.[3]
Workflow for the Synthesis of N-Methyl-Histidine Containing Peptides
The following diagram illustrates the general workflow for synthesizing a peptide analog containing an N-methyl-histidine residue using N-Me-His-Ome HCl for SAR studies.
Caption: SPPS Workflow for N-Me-His Peptide Analogs.
Experimental Protocols
Preparation of Fmoc-N-Me-His(Trt)-OH from N-Me-His-Ome HCl
The commercially available N-Me-His-Ome HCl needs to be converted to the Fmoc-protected and side-chain protected carboxylic acid for use in standard Fmoc-SPPS.
-
Materials:
-
N-Me-His-Ome HCl
-
Trityl chloride (Trt-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Fmoc-OSu
-
Sodium bicarbonate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Side-Chain Protection: Dissolve N-Me-His-Ome HCl in DCM and add DIPEA to neutralize the hydrochloride. Add Trt-Cl and stir at room temperature until the reaction is complete (monitored by TLC).
-
Nα-Fmoc Protection: After aqueous workup to remove excess reagents, dissolve the resulting N-Me-His(Trt)-Ome in a suitable solvent and react with Fmoc-OSu in the presence of a mild base like sodium bicarbonate.
-
Saponification: The methyl ester is then cleaved by saponification with LiOH in a THF/water mixture to yield the free carboxylic acid, Fmoc-N-Me-His(Trt)-OH.
-
Purification: The final product should be purified by column chromatography to ensure high purity before use in SPPS.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-N-Me-His(Trt)-OH
This protocol assumes a standard manual Fmoc-SPPS workflow.
-
Resin and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-N-Me-His(Trt)-OH
-
Coupling reagents: HATU, HBTU, or PyAOP/HOAt are recommended for coupling to and from the N-methylated residue.[4][5]
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
-
SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once. Wash the resin thoroughly with DMF.
-
Standard Amino Acid Coupling: For standard amino acids, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Incorporation of Fmoc-N-Me-His(Trt)-OH:
-
Due to the steric hindrance of the N-methyl group, a more potent coupling reagent like HATU (3 eq.) with DIPEA (6 eq.) is recommended.[4]
-
Pre-activate Fmoc-N-Me-His(Trt)-OH for 5-10 minutes before adding to the resin.
-
Extend the coupling time to 2-4 hours or overnight to ensure complete reaction.
-
-
Coupling to the N-Methylated Histidine Residue:
-
This is a sterically hindered coupling. The use of powerful coupling reagents like PyAOP/HOAt or HATU is crucial for achieving high yields.[5]
-
Double coupling (repeating the coupling step) may be necessary.
-
Monitor the coupling efficiency using a colorimetric test such as the bromophenol blue test, as the ninhydrin test will not work on the secondary amine of the N-methylated residue.[4]
-
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection
-
Cleavage Cocktail: A standard cleavage cocktail for peptides containing Trt-protected histidine is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5 v/v).
-
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Characterization and Data Analysis
Purification and Analysis
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purify the crude peptide using a preparative RP-HPLC system with a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Analyze the purity of the final peptide using an analytical RP-HPLC system. N-methylated peptides may exhibit broader peaks or multiple peaks due to the presence of cis/trans isomers of the N-methylated amide bond.[5]
-
-
Mass Spectrometry (MS):
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the location of the N-methyl-histidine residue. Ion mobility mass spectrometry can be particularly useful for distinguishing between Nτ- and Nπ-methylhistidine isomers if applicable.[6]
-
Data Presentation for SAR Studies
| Peptide Analog | Sequence | Modification | IC50 / EC50 (nM) | Proteolytic Stability (t1/2 in plasma, min) | Notes |
| 1 (Parent) | Ac-Tyr-His-Gly-Phe-Leu-NH2 | None | 10.5 | 15 | Baseline activity and stability. |
| 2 | Ac-Tyr-(N-Me)His-Gly-Phe-Leu-NH2 | Nα-methylation of His | 5.2 | 120 | Increased potency and stability. |
| 3 | Ac-Tyr-His-Gly-(N-Me)Phe-Leu-NH2 | Nα-methylation of Phe | 25.8 | 95 | Decreased potency, increased stability. |
Troubleshooting and Key Considerations
-
Incomplete Coupling: As mentioned, coupling to and from N-methylated residues is challenging. If incomplete coupling is suspected, consider using a stronger coupling reagent, extending the reaction time, or performing a double coupling.[4][5]
-
Racemization of Histidine: Histidine is prone to racemization during coupling.[7] The use of the Trityl (Trt) protecting group on the imidazole side chain helps to minimize this side reaction.[7]
-
Side Reactions during Cleavage: Prolonged exposure to strong acids during cleavage can lead to side reactions. Minimize the cleavage time as much as possible while ensuring complete deprotection.[5]
Conclusion
The incorporation of N-methylated histidine into peptide sequences is a powerful strategy for modulating their pharmacological properties in the context of SAR studies. The use of a pre-methylated building block like N-Me-His-Ome HCl, while requiring an initial synthetic investment to prepare the Fmoc-protected derivative, ultimately streamlines the SPPS process and can lead to higher purity products compared to on-resin methylation. By understanding the nuances of coupling sterically hindered amino acids and employing appropriate analytical techniques, researchers can efficiently generate libraries of N-methylated peptide analogs to probe the intricate relationships between structure and biological function, paving the way for the development of next-generation peptide therapeutics.
References
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]
-
Miyazaki, Y., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science, 60(3), 245-251. [Link]
-
Zeglis, B. M., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. ChemistryOpen, 3(2), 63-67. [Link]
-
Yang, Y., Hansen, L., & Baldi, A. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2035-2043. [Link]
-
Coin, I. (2007). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]
-
Hudson, L. E., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23583-23590. [Link]
-
AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]
-
Muzaffar-ur-Rehman, M., Jabeen, A., & Maimanath, M. (2018). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Sciences and Research, 10(8), 1956-1963. [Link]
-
Li, Z., et al. (2020). Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications, 56(80), 12016-12019. [Link]
-
Jad, Y. E., et al. (2024). Triethyl phosphate (TEP) as a green solvent for solid-phase peptide synthesis (SPPS). Journal of Peptide Science, e3523. [Link]
-
Larsen, S. C., et al. (2021). Large-scale identification of protein histidine methylation in human cells. Nucleic Acids Research, 49(12), 6734-6749. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Peptide Blog. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Collins, J. M. (2013). High-Efficiency solid phase peptide synthesis (HE-SPPS). In Microwaves in Organic Synthesis (Vol. 1, 3rd ed.). [Link]
-
LifeTein. (n.d.). Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung und Anwendung von 2-Chlortrityl-Harzen zur Synthese von Peptiden und Peptidfragmenten. Tetrahedron Letters, 30(30), 3943-3946.
- White, P. D. (Ed.). (2000). Fmoc solid phase peptide synthesis: A practical approach. Oxford University Press.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Coin, I., Dölling, R., & Beyermann, M. (2007). Fmoc-based solid-phase synthesis of peptide C-terminal thioesters.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in Enzymology, 289, 67-83.
- Hancock, W. S. (Ed.). (2002). CRC handbook of HPLC for the separation of amino acids, peptides, and proteins. CRC press.
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Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
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Experimental setup for studying the effect of N-Me-His-Ome HCl on peptide conformation
Investigating the Conformational Impact of N-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-Ome HCl) on Peptide Scaffolds
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, structural biology, and medicinal chemistry.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Critical Role of Peptide Conformation in Therapeutic Design
Peptide therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure, or conformation. The specific arrangement of amino acid residues dictates how a peptide interacts with its biological target, influencing binding affinity, stability, and ultimately, its pharmacological activity. Even subtle modifications to a peptide's primary sequence or the introduction of non-standard amino acids can induce significant conformational changes, thereby modulating its therapeutic properties.
This application note provides a comprehensive experimental framework for studying the effect of incorporating N-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl), a modified histidine derivative, on the conformation of a model peptide. N-Me-His-Ome HCl introduces two key modifications: N-methylation on the imidazole ring of histidine and a methyl ester at the C-terminus. Histidine methylation is a known post-translational modification that can regulate cellular processes and alter the physicochemical properties of proteins and peptides.[1][2][3] The methyl ester group, on the other hand, can increase the hydrophobicity of the peptide, which may influence its cell permeability and pharmacokinetic profile.[4]
Understanding the conformational consequences of incorporating N-Me-His-Ome HCl is crucial for the rational design of novel peptide-based drugs with enhanced stability, target affinity, and bioavailability. This guide will detail the application of Circular Dichroism (CD) spectroscopy for rapid secondary structure analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for high-resolution 3D structure determination, and Molecular Dynamics (MD) simulations for a dynamic understanding of conformational landscapes.
Rationale for Experimental Choices: A Multi-faceted Approach
A multi-pronged approach is essential to fully characterize the conformational impact of N-Me-His-Ome HCl. No single technique can provide a complete picture; therefore, we will leverage the complementary strengths of spectroscopic and computational methods.[5]
-
Circular Dichroism (CD) Spectroscopy: This technique is an excellent first step for a rapid and sensitive assessment of the peptide's global secondary structure (e.g., α-helix, β-sheet, random coil).[6][7] Changes in the CD spectrum upon incorporation of N-Me-His-Ome HCl will provide immediate insights into alterations in the peptide's overall fold.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the high-resolution three-dimensional structure of peptides in solution, mimicking their native environment.[8][9] Through a series of 1D and 2D NMR experiments, we can obtain detailed information about inter-atomic distances and dihedral angles, which are crucial for calculating a precise 3D structural model.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide's conformational flexibility.[10][11] By simulating the peptide's movement over time in a virtual environment, we can explore the accessible conformational states and understand how the N-Me-His-Ome HCl modification influences the peptide's dynamic behavior.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for this investigation.
Caption: Experimental workflow for studying the conformational effects of N-Me-His-Ome HCl.
Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Fmoc-protected amino acids | Various | Peptide Synthesis |
| Rink Amide Resin | Various | Solid support for peptide synthesis |
| N-Me-His(Trt)-OMe·HCl | Various | Incorporation of the modified residue |
| Solvents (DMF, DCM, Piperidine, TFA) | HPLC Grade | Peptide synthesis and cleavage |
| HPLC System with C18 column | Various | Peptide purification |
| Mass Spectrometer (e.g., MALDI-TOF) | Various | Peptide mass verification |
| CD Spectropolarimeter | Various | Secondary structure analysis |
| NMR Spectrometer (≥600 MHz) with cryoprobe | Various | 3D structure determination |
| Deuterated solvents (e.g., D₂O, d₆-DMSO) | Various | NMR sample preparation |
| High-performance computing cluster | N/A | Molecular dynamics simulations |
Detailed Protocols
Peptide Synthesis and Purification
A model peptide (e.g., a 10-15 amino acid sequence with a known or predicted structure) and its N-Me-His-Ome HCl-containing analogue will be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3 equivalents) to the deprotected resin using a suitable coupling reagent (e.g., HBTU/DIPEA) for 2 hours. For the modified peptide, use Fmoc-His(Trt)-OH for the histidine residue that will be modified post-synthesis.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude peptide.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry.
-
Post-synthesis Modification (for the N-Me-His-Ome HCl peptide): The purified peptide containing the histidine residue will be subjected to N-methylation and C-terminal esterification. A common method for esterification involves using trimethylchlorosilane and methanol.[12][13] N-methylation can be achieved through various methods, often involving a methylating agent like methyl iodide. The final product will be purified by HPLC and characterized by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Instrument Setup:
-
Wavelength range: 190-260 nm.[14]
-
Path length: 1 mm quartz cuvette.
-
Bandwidth: 1.0 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5 nm.
-
Accumulations: 3-5 scans.
-
-
Data Acquisition: Record the CD spectrum of the buffer as a blank. Then, record the spectrum of each peptide sample.
-
Data Processing: Subtract the buffer spectrum from the peptide spectra. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters.
-
Data Analysis: Analyze the processed spectra using deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve the peptide samples in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or d₆-DMSO) to a concentration of 1-5 mM.[15]
-
1D ¹H NMR: Acquire a 1D proton NMR spectrum to assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This provides crucial distance restraints for structure calculation.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized peptides, a ROESY experiment may be more suitable than NOESY to obtain distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, an HSQC spectrum will provide a fingerprint of the peptide, with one peak for each amide proton. This is highly sensitive to conformational changes.
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific protons in the peptide sequence.
-
Structure Calculation: Use the distance restraints from NOESY/ROESY and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
Molecular Dynamics (MD) Simulations
Protocol:
-
System Setup:
-
Start with an initial 3D structure of the peptide (either from NMR data or a predicted model).
-
Solvate the peptide in a box of explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection: Choose an appropriate force field for peptides (e.g., AMBER, CHARMM, GROMOS).
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space adequately.
-
Trajectory Analysis: Analyze the resulting trajectory to understand the peptide's dynamics, identify stable conformations, and calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns.
Data Presentation and Interpretation
The results from the different techniques should be integrated to build a comprehensive understanding of the conformational impact of N-Me-His-Ome HCl.
Table 1: Summary of CD Spectroscopy Data
| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Key Spectral Features |
| Control Peptide | ||||
| N-Me-His-Ome HCl Peptide |
Table 2: Key NMR Structural Statistics
| Parameter | Control Peptide | N-Me-His-Ome HCl Peptide |
| Number of NOE restraints | ||
| Backbone RMSD (Å) | ||
| Heavy-atom RMSD (Å) | ||
| Ramachandran plot analysis (% in favored regions) |
Table 3: Summary of MD Simulation Analysis
| Parameter | Control Peptide | N-Me-His-Ome HCl Peptide |
| Average Backbone RMSD (Å) | ||
| Average RMSF per residue (Å) | ||
| Dominant conformational clusters | ||
| Key intramolecular hydrogen bonds |
Visualization of Potential Conformational Changes
The following diagram illustrates a hypothetical scenario where the incorporation of N-Me-His-Ome HCl induces a conformational shift from a random coil to a more structured α-helical conformation.
Caption: Potential conformational change induced by N-Me-His-Ome HCl.
Conclusion and Future Directions
This application note has outlined a robust and comprehensive experimental strategy for elucidating the conformational effects of incorporating N-Me-His-Ome HCl into a peptide backbone. By combining CD spectroscopy, NMR spectroscopy, and MD simulations, researchers can gain a detailed understanding of how this modification influences peptide structure and dynamics. The insights gained from these studies are invaluable for the rational design of next-generation peptide therapeutics with improved pharmacological properties. Future studies could explore the impact of N-Me-His-Ome HCl on peptide-protein interactions, membrane permeability, and enzymatic stability.
References
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Davydova, N. O., & D'Orazio, V. (2021). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 297(3), 100994. [Link]
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AAPPTec. (n.d.). H-His(Ntau-Me)-OMe HCl [57519-09-2]. Retrieved from [Link]
-
Di Lello, P., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2878–2918. [Link]
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Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. Retrieved from [Link]
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van der Wielen, L. A. M., et al. (2019). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Molecules, 24(18), 3323. [Link]
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Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091–1099. [Link]
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Wüthrich, K. (n.d.). STRUCTURE DETERMINATION BY NMR. Retrieved from [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]
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Li, D., & Brüschweiler, R. (2008). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. Biophysical Journal, 94(5), 1537–1547. [Link]
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Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-9. [Link]
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Jakobsson, M. E., et al. (2021). Biochemistry of protein histidine methylation. Nucleic Acids Research, 49(14), 7904–7920. [Link]
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Chem-Impex International Inc. (n.d.). Nα-Methyl-L-histidine methyl ester hydrochloride. Retrieved from [Link]
-
Hadley, E. B., et al. (2018). Interplay among side chain sequence, backbone composition, and residue rigidification in polypeptide folding and assembly. Proceedings of the National Academy of Sciences, 115(39), 9632–9637. [Link]
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Lam, G. N., & Letteri, R. A. (2022). Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery. Chemical Communications, 58(76), 10657-10660. [Link]
-
Di Lello, P., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2878-2918. [Link]
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Voelz, V. A., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 10(4), 1731–1741. [Link]
-
University of Tsukuba. (2023, September 22). Discovery of histidine methylation as a new post-translational modification of histone proteins. EurekAlert!. [Link]
-
Salsbury, F. R., Jr. (2010). Molecular Dynamics Simulations of Peptides. Methods in Molecular Biology, 618, 115–131. [Link]
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Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Pharma Times, 44(11), 21-26. [Link]
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SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]
-
Ning, S., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Cell Discovery, 8(1), 1-13. [Link]
-
Reddy, J., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Journal of Visualized Experiments, (118), e54896. [Link]
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An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 441-447. [Link]
-
DoveMed. (n.d.). Biochemistry of Histidine: A Versatile Amino Acid with Diverse Functions. Retrieved from [Link]
-
ChemRxiv. (2020). Peptide Backbone Cleavage and trans-Amidation via Thioester-to-Imide Acyl Transfer. [Link]
-
Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Methods and Applications in Fluorescence, 9(4), 042002. [Link]
-
JASCOinc. (2020, January 8). Circular Dichroism Spectroscopy - Secondary Structure Estimation Calibration Model [Video]. YouTube. [Link]
-
Wombacher, R., et al. (2020). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Journal of the American Chemical Society, 142(30), 13076–13081. [Link]
-
Cambridge University Press. (n.d.). Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Why is HCl attached in amino acid derivatives such as H-His(Trt)-OMe·HCl?. Retrieved from [Link]
-
Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 97(1), 21-26. [Link]
-
The Bumbling Biochemist. (2022, December 14). Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). h-His(trt)-ome.hcl. PubChem. Retrieved from [Link]
-
Gaspari, R., & Rapallo, A. (2014). Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. The Journal of Chemical Physics, 140(10), 104108. [Link]
-
Palladini, A., et al. (2022). Sequence patterns and signatures: Computational and experimental discovery of amyloid-forming peptides. PNAS Nexus, 1(4), pgac180. [Link]
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Chemistry LibreTexts. (2024, May 26). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. [Link]
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Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. PubChem. Retrieved from [Link]
-
Bai, Y., et al. (1993). Primary Structure Effects on Peptide Group Hydrogen Exchange. Proteins: Structure, Function, and Genetics, 17(1), 75-86. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of N-Methylated Histidine Residues
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing pharmacological properties, including enzymatic stability and bioavailability.[1] However, the synthesis of these peptides is not without its challenges. N-methylated histidine, in particular, represents one of the most demanding residues to incorporate due to a combination of steric hindrance and the unique chemistry of the histidine side chain.
This guide provides in-depth, field-proven insights and actionable protocols to help you navigate and overcome the common pitfalls associated with the incomplete coupling of N-methylated histidine residues during Solid-Phase Peptide Synthesis (SPPS).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides a foundational understanding of the core issues.
Q1: Why is the coupling of an N-methylated histidine residue so much more difficult than standard amino acids?
A1: The difficulty arises from two primary chemical factors:
-
Steric Hindrance: The presence of the methyl group on the alpha-nitrogen, combined with the bulky imidazole side chain of histidine, creates significant spatial crowding.[2] This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the reaction rate.
-
Reduced Nucleophilicity: The target amine on the N-methylated residue is a secondary amine, which is inherently less nucleophilic (less reactive) than the primary amines of standard amino acids.[3] This lower reactivity requires more potent activation chemistry to drive the peptide bond formation to completion.
Q2: How can I confirm that the coupling of my N-methylated histidine has failed or is incomplete?
A2: On-resin monitoring tests are crucial, but post-synthesis analysis provides definitive proof.
-
On-Resin Monitoring: A standard Kaiser test will give a false negative (yellow beads) because it only reacts with primary amines.[4] You must use a test suitable for secondary amines, such as the Bromophenol Blue Test , where a blue or green color indicates unreacted (free) N-methyl amine.[1]
-
Mass Spectrometry (MS) Analysis: After cleavage and deprotection, MS analysis of the crude product is the most direct method. The presence of a major peak corresponding to the mass of the peptide sequence minus the N-methylated histidine residue (a "deletion sequence") is a clear indicator of coupling failure.[5][6]
-
HPLC Analysis: The HPLC profile of the crude product will often show multiple peaks.[5] While some of this can be due to slow conformational changes common in N-methylated peptides, a significant peak corresponding to the deletion sequence confirms incomplete coupling.[7]
Q3: My standard coupling protocol using DIC/HOBt failed. What is the most logical next step?
A3: Standard carbodiimide activators like DIC are often insufficient for such sterically demanding couplings.[8] The immediate and most effective strategy is to switch to a more potent, immonium-type coupling reagent. HATU is widely regarded as one of the most effective reagents for coupling N-methylated amino acids.[1][9] Combine this with a "double coupling" strategy, where you repeat the coupling step with fresh reagents to drive the reaction to completion.[3]
Q4: Can the choice of side-chain protecting group on the N-methylated histidine affect coupling efficiency?
A4: Yes, absolutely. The histidine side chain's imidazole ring can cause side reactions and racemization if not properly protected.[10] The most commonly used and recommended protecting group for Fmoc-based SPPS is Trityl (Trt) . It provides excellent protection for the imidazole nitrogen, preventing side reactions during coupling, and is cleanly removed during the final TFA cleavage.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting incomplete coupling.
Caption: A step-by-step workflow for troubleshooting incomplete coupling.
Problem 1: On-Resin Monitoring Test (Bromophenol Blue) Remains Positive (Blue/Green)
-
Probable Cause: Insufficient activation energy to overcome steric hindrance; low reactivity of the chosen coupling reagents.
-
Recommended Solutions:
-
Double Couple: This is the simplest and often most effective first step. After the initial coupling time, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagents for a second full coupling cycle.[5]
-
Increase Reaction Time and/or Temperature: Sterically hindered couplings are slow. Extending the coupling time to 2-4 hours or even overnight can significantly improve yields.[11] Alternatively, performing the coupling at an elevated temperature (e.g., 50°C) can provide the necessary energy to overcome the activation barrier.[12] Microwave peptide synthesizers excel at this by rapidly and efficiently heating the reaction.
-
Change Coupling Reagent: If the above methods fail, your chosen reagent is likely not potent enough. Switch to a more powerful activator.
-
Coupling Reagent Comparison for N-Methylated Residues
| Reagent | Type | Relative Potency | Key Advantages & Considerations |
| HATU | Immonium/Uronium | Very High | Gold standard for difficult couplings.[1] Forms highly reactive HOAt esters. Use with a non-nucleophilic base like DIPEA. |
| COMU | Immonium/Uronium | Very High | Efficacy is comparable to HATU.[13] Based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[14] |
| PyAOP | Phosphonium | High | Very effective for coupling N-methyl amino acids, especially when coupling two N-methylated residues together.[7][15] |
| PyBOP | Phosphonium | High | A reliable alternative to HATU, though may be slightly less reactive for the most extreme cases. Often used with an additive like HOAt.[1] |
| PyBroP | Phosphonium Halide | Very High | Extremely reactive but should be used with caution as it can promote racemization. Often used at 0°C to control reactivity.[1] |
| HCTU/HBTU | Immonium/Uronium | Medium-High | Generally less effective than HATU for N-methylated residues but still superior to carbodiimides.[1][9] |
| DIC/HOBt | Carbodiimide | Low | Generally not recommended for sterically hindered N-methylated couplings due to insufficient reactivity.[8] |
Problem 2: Final MS Analysis Shows a Significant Deletion Sequence
-
Probable Cause: Severe on-resin aggregation in addition to steric hindrance. As the peptide chain grows, it can fold back on itself or aggregate with other chains, making the N-terminal amine inaccessible for reaction.
-
Recommended Solutions:
-
Utilize "Chaotropic" Solvents or Additives: Switch from standard DMF to NMP, which has better solvating properties. For extreme cases, washing the resin with solutions containing chaotropic salts (e.g., LiCl in DMF) before coupling can help disrupt secondary structures.
-
Use a Low-Loading Resin: Start your synthesis with a resin that has a lower substitution level (e.g., 0.1-0.4 mmol/g).[12] This increases the distance between peptide chains, reducing the chance of inter-chain aggregation and improving accessibility.
-
Consider On-Resin N-Methylation: Instead of coupling a pre-methylated building block, you can synthesize the peptide with a standard Fmoc-His(Trt)-OH. Then, after incorporation, perform a three-step N-methylation procedure directly on the resin-bound peptide.[5] This can bypass the difficult coupling step entirely.
-
Part 3: Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-N-Me-His(Trt)-OH using HATU
This protocol is designed to maximize coupling efficiency for the target residue.
-
Deprotection: Perform standard Fmoc deprotection of the N-terminal amine on the resin (e.g., 20% piperidine in DMF).[9] Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-His(Trt)-OH and 3.9 equivalents of HATU in DMF.
-
Activation: Add 8 equivalents of Diisopropylethylamine (DIPEA) to the activation mixture.[9] Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for a minimum of 2 hours at room temperature.[9]
-
Monitoring: Take a small sample of resin, wash it thoroughly, and perform the Bromophenol Blue test (see Protocol 2).
-
Recouple if Necessary: If the test is positive (blue/green), drain the reaction vessel and repeat steps 2-5 for a double coupling.
-
Washing: Once the coupling is complete (yellow beads), drain the vessel and wash the resin thoroughly with DMF.
Protocol 2: On-Resin Monitoring with the Bromophenol Blue Test
This test is essential for accurately determining the status of couplings to secondary amines.[1]
-
Reagent Preparation: Prepare a solution of 0.02% Bromophenol Blue in DMF.
-
Sample Preparation: Remove a small sample of the peptide-resin (approx. 5-10 mg) from the reaction vessel. Wash it thoroughly with DMF and then Methanol in a small test tube to remove any residual base.
-
Testing: Add 2-3 drops of the Bromophenol Blue solution to the washed resin beads.
-
Observation:
-
Yellow Beads/Solution: Indicates a complete coupling (no free amine).
-
Blue or Green Beads/Solution: Indicates an incomplete coupling (free amine present). The reaction requires additional time or a recoupling step.
-
Visualizing the Steric Hindrance Challenge
The following diagram illustrates why N-methylated histidine is so challenging to couple.
Caption: Steric hindrance from the N-methyl group and imidazole side chain blocks peptide bond formation.
References
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Bulletin 1177. [Link]
-
Singh, A., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Dunne, C., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac Group. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. thieme.de [thieme.de]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
Technical Support Center: Chiral Integrity of N-Methyl-Histidine in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is dedicated to addressing a critical challenge in the synthesis of complex peptides: preventing the racemization of N-methyl-histidine (N-Me-His) residues. The unique steric and electronic properties of N-Me-His make it particularly susceptible to loss of chiral integrity during peptide bond formation. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the stereochemical purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is N-Me-His more prone to racemization than its non-methylated counterpart, Histidine?
A1: The increased susceptibility of N-Me-His to racemization stems from a combination of steric and electronic factors. The N-methyl group on the α-amino nitrogen introduces significant steric hindrance, which can slow down the rate of the desired peptide bond formation.[1] This prolonged reaction time allows the activated carboxyl group to remain in a highly reactive state for longer, increasing the opportunity for racemization to occur. Furthermore, the imidazole side chain of histidine itself can participate in racemization through intramolecular base catalysis.[2]
Q2: What is the primary mechanism of N-Me-His racemization during coupling?
A2: The primary mechanism of racemization for most amino acids during peptide synthesis is through the formation of a planar oxazolone intermediate. However, for N-methylated amino acids, direct enolization of the activated carboxylic acid is also a significant pathway.[3] In the case of histidine, the lone pair of electrons on the π-nitrogen of the imidazole ring can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate.[2] This intermediate can then be protonated from either face, resulting in a mixture of L- and D-isomers.
Q3: Which coupling reagents are recommended for incorporating N-Me-His?
A3: For sterically hindered amino acids like N-Me-His, high-reactivity coupling reagents are essential. Uronium/aminium salt-based reagents are generally preferred over carbodiimides for these challenging couplings. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and phosphonium salt-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are highly recommended.[4][5] These reagents promote rapid peptide bond formation, minimizing the time the activated N-Me-His is susceptible to racemization.
Q4: How important is the choice of base in preventing N-Me-His racemization?
A4: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base is required to activate the carboxylic acid without causing unwanted side reactions. N,N-Diisopropylethylamine (DIPEA) is a commonly used base in peptide synthesis. However, for particularly racemization-prone residues like N-Me-His, a weaker, more sterically hindered base such as 2,4,6-collidine may be advantageous.[3] The increased steric hindrance of collidine can help to minimize the abstraction of the α-proton.
Q5: Does the protecting group on the imidazole side chain of N-Me-His affect racemization?
A5: Absolutely. Protecting the imidazole side chain is crucial for suppressing racemization. Specifically, protection of the π-nitrogen (N-pi) is more effective than protection of the τ-nitrogen (N-tau) in preventing the intramolecular base-catalyzed abstraction of the α-proton.[6][7] The trityl (Trt) group is a commonly used protecting group for the histidine side chain. However, for maximum suppression of racemization, particularly in challenging couplings, the use of a π-nitrogen protecting group like methoxybenzyloxymethyl (MBom) is recommended.[6]
In-Depth Troubleshooting Guides
Issue 1: Significant D-isomer of N-Me-His detected in the final peptide.
This is a common problem when incorporating N-Me-His. The following troubleshooting guide will help you identify and address the potential causes.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inappropriate Coupling Reagent | The coupling reagent may not be reactive enough to overcome the steric hindrance of the N-methyl group, leading to prolonged activation times and increased racemization. | Switch to a high-reactivity uronium/aminium or phosphonium salt reagent such as HATU , HCTU , or PyAOP .[4][8] |
| Suboptimal Base Selection | The base used may be too strong or not sterically hindered enough, leading to increased α-proton abstraction. | If using DIPEA, consider switching to the weaker, more sterically hindered base 2,4,6-collidine .[3] |
| Incorrect Imidazole Protection | If the imidazole side chain is unprotected or protected on the wrong nitrogen (N-tau instead of N-pi), it can catalyze racemization. | Use Fmoc-N-Me-His with a protecting group on the π-nitrogen, such as Fmoc-N-Me-His(N-pi-Trt)-OH or, for even better suppression, Fmoc-N-Me-His(N-pi-MBom)-OH .[6][7] |
| Prolonged Pre-activation Time | Allowing the N-Me-His to remain in its activated state for an extended period before adding the resin-bound peptide increases the likelihood of racemization. | Minimize or eliminate the pre-activation time. Add the coupling reagent, base, and protected N-Me-His to the reaction vessel containing the resin-bound peptide in quick succession. |
| Elevated Temperature | Higher temperatures can accelerate both the desired coupling reaction and the undesired racemization. | Perform the coupling at room temperature or consider cooling the reaction to 0°C, especially if other measures are not sufficient. |
Workflow for Troubleshooting N-Me-His Racemization:
Caption: Troubleshooting workflow for N-Me-His racemization.
Issue 2: Low coupling efficiency for N-Me-His.
Low coupling yields are another common issue when working with N-methylated amino acids due to their steric bulk.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent Reactivity | Standard coupling reagents may not be potent enough to drive the reaction to completion. | Use a highly reactive coupling reagent like HATU , HCTU , or PyAOP .[4][8] Consider using a higher excess of the coupling reagent and amino acid (e.g., 3-5 equivalents). |
| Solvent Effects | The choice of solvent can impact the swelling of the resin and the solubility of the reagents. | N,N-Dimethylformamide (DMF) is a standard solvent. In cases of severe aggregation, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM). |
| Steric Hindrance from the Growing Peptide Chain | The N-terminal amino acid of the resin-bound peptide may also be sterically hindered, further impeding the coupling. | Increase the coupling time (e.g., from 1-2 hours to 4-6 hours or overnight). Consider performing a double coupling. |
| Microwave-Assisted Synthesis | For particularly difficult couplings, microwave energy can help to overcome the activation energy barrier.[1] | If available, utilize a microwave peptide synthesizer. Be cautious with temperature control, as excessive heat can promote racemization. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-N-Me-His(N-pi-Trt)-OH using HATU
This protocol is designed for the manual solid-phase synthesis of a peptide containing N-Me-His.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-N-Me-His(N-pi-Trt)-OH
-
HATU
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling Solution Preparation: In a separate vial, dissolve 3 equivalents of Fmoc-N-Me-His(N-pi-Trt)-OH and 2.9 equivalents of HATU in DMF.
-
Coupling Reaction:
-
Add the coupling solution to the reaction vessel containing the resin.
-
Immediately add 6 equivalents of 2,4,6-collidine to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, consider a second coupling.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride and DIPEA in DMF.
Decision Logic for N-Me-His Coupling:
Caption: Decision-making workflow for N-Me-His incorporation.
Protocol 2: Analysis of N-Me-His Racemization by Chiral HPLC
This protocol provides a general method for analyzing the diastereomeric purity of a peptide containing N-Me-His.
Materials:
-
Crude or purified peptide containing N-Me-His
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC V2)
-
HPLC system with UV detector
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Method Development (if necessary):
-
Start with a simple isocratic method (e.g., 30% acetonitrile in water with 0.1% TFA).
-
If co-elution occurs, develop a gradient method to improve separation.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the diastereomers.
-
-
Analysis:
-
Inject the peptide sample onto the chiral HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The two diastereomers (L-N-Me-His and D-N-Me-His containing peptides) should elute as separate peaks.
-
-
Quantification:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100
-
Note: For unambiguous peak assignment, it may be necessary to synthesize a standard peptide containing D-N-Me-His.
References
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Paul, S., & Hati, S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8017. [Link]
-
Hamad, M., & El-Sayed, A. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4567. [Link]
-
Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 585-601. [Link]
-
Cai, K., et al. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 1(3), 100185. [Link]
-
Bardsley, K. D., & Fairlie, D. P. (2018). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 47(16), 6147-6178. [Link]
-
Ali, I., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Journal of Chromatographic Science, 54(8), 1361-1368. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Yang, H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2056-2067. [Link]
-
Arnott, D., et al. (2015). Mass Spectrometric Quantification of Histone Post-Translational Modifications by a Hybrid Chemical Labeling Method. Molecular & Cellular Proteomics, 14(4), 1001-1011. [Link]
-
A brief introduction to the racemization of amino acids in polypeptide synthesis. (n.d.). Wode Peptides. Retrieved from [Link]
-
GE Healthcare. (n.d.). G-25 Sephadex resin. Retrieved from [Link]
-
Yoshiya, T., et al. (2018). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 24(1), e3055. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Thioacids. Journal of the American Chemical Society, 144(39), 17894-17900. [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Technical Support Center: A Senior Application Scientist's Guide to Coupling Reagents for N-Methylated Peptide Synthesis
Welcome to our technical support center. As a Senior Application Scientist, I understand that synthesizing N-methylated peptides introduces a unique set of challenges not typically encountered in standard solid-phase peptide synthesis (SPPS). These sequences are crucial for developing therapeutics with enhanced pharmacokinetic properties, such as improved stability and cell permeability.[1] However, their synthesis is notoriously difficult.
This guide is designed to provide you with the in-depth knowledge and practical, field-tested protocols to navigate these complexities. We will move beyond simple step-by-step instructions to explain the underlying chemistry, enabling you to make informed decisions and troubleshoot effectively.
Part 1: The Core Challenge - Why are N-Methylated Residues So Difficult to Couple?
The primary obstacle in synthesizing N-methylated peptides lies in the nucleophilicity and steric environment of the N-terminal secondary amine.
-
Reduced Nucleophilicity: The electron-donating methyl group on the nitrogen atom slightly reduces its nucleophilic character compared to a primary amine.
-
Steric Hindrance: The presence of the methyl group creates significant steric bulk around the nitrogen atom. This physically obstructs the approach of the activated carboxylic acid, making the formation of the peptide bond kinetically unfavorable.[2]
These factors mean that standard coupling conditions often result in incomplete or failed reactions, leading to deletion sequences and complex purification challenges. Overcoming this requires highly reactive coupling reagents and optimized protocols.
Part 2: The Chemist's Toolbox: A Comparative Analysis of Coupling Reagents
The success of your synthesis hinges on selecting a reagent that can generate a highly activated ester, capable of overcoming the high energy barrier of coupling to a secondary amine. Reagents are typically categorized by the activating additive they are based on, with a general reactivity order of OAt > Oxyma > OBt .[3]
Below is a comparative summary of the most effective coupling reagents for this application.
| Coupling Reagent | Reagent Type | Activating Additive | Relative Reactivity | Key Advantages | Potential Issues & Mitigation |
| HATU | Aminium Salt | HOAt | ++++ (Gold Standard) | Considered the benchmark for hindered couplings due to the high reactivity of the OAt ester and anchimeric assistance from the pyridine nitrogen.[3] | Can cause guanidinylation of the N-terminus if used in excess; relatively expensive.[3] Mitigation: Use stoichiometric amounts relative to the carboxylic acid.[4] |
| COMU | Uronium Salt | OxymaPure | ++++ | Coupling efficiency is comparable or even superior to HATU.[3][5] Byproducts are water-soluble, and it is based on the non-explosive Oxyma additive.[5][6] | Limited stability in DMF solutions over extended periods (problematic for some automated synthesizers).[3][6] Can also cause guanidinylation. |
| PyAOP | Phosphonium Salt | HOAt | +++ | Highly effective for coupling N-methyl amino acids.[4][7] As a phosphonium salt, it does not cause guanidinylation, allowing for cleaner reactions.[3] | Generally less reactive than HATU but a very strong alternative. |
| HBTU / TBTU | Aminium Salt | HOBt | ++ | Effective for routine synthesis and less expensive than HATU or COMU. | Often insufficient for difficult N-methyl couplings. Can cause guanidinylation.[3][4] Generally not recommended for this specific application. |
Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of N-methylated peptides in a practical, question-and-answer format.
Q1: My coupling to an N-methylated amine has failed or is showing very low yield. What should I do?
Answer: This is the most common issue. Before re-synthesizing the entire peptide, consider these steps:
-
Switch to a More Potent Reagent: If you were using an HOBt-based reagent like HBTU, it is likely not reactive enough. Your first step should be to switch to a more powerful HOAt or Oxyma-based reagent. HATU and COMU are the recommended starting points for these difficult couplings.[3][5]
-
Double Couple: Perform the coupling reaction a second time on the same residue before moving to the next deprotection step. This can often drive the reaction to completion.
-
Increase Reaction Time & Temperature: N-methylated couplings are kinetically slow. Extending the reaction time (e.g., from 1 hour to 2-4 hours) can significantly improve yields. For extremely difficult sequences, microwave-assisted synthesis can be particularly effective at providing the necessary energy to overcome the activation barrier.[1][5]
Q2: I'm seeing a +98 Da mass addition on my peptide, and the sequence has stopped growing. What happened?
Answer: You are likely observing guanidinylation. This side reaction occurs when the excess aminium/uronium salt (like HATU, HCTU, or HBTU) reacts with the free N-terminal amine, forming a stable guanidinium group that caps the peptide and prevents further elongation.[3][4]
-
Cause: This is particularly problematic when the carboxyl activation is slow or when an excess of the uronium reagent is used.[3]
-
Prevention:
-
Use Stoichiometric Amounts: Use the coupling reagent in equimolar amounts relative to the amino acid, not the resin substitution.[4]
-
Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyAOP or PyBOP do not have the chemical structure that leads to guanidinylation.[3] PyAOP is an excellent choice for difficult N-methyl couplings.[4][7]
-
Q3: How can I be sure my coupling reaction has gone to completion?
Answer: The standard Kaiser test will not work for detecting unreacted secondary amines (like N-methylated residues or proline). You must use a test that can detect secondary amines.
-
Recommended Test: The Chloranil test is a reliable method. A positive result (blue or green bead) indicates the presence of a free secondary amine and an incomplete coupling.
Q4: My lab is moving away from potentially explosive reagents. Is there a high-performance alternative to HATU?
Answer: Yes. This is a significant advantage of the newer generation of coupling reagents.
-
COMU is the ideal candidate. It is based on OxymaPure , an additive that is not explosive like HOBt and its derivatives (HOAt, 6-Cl-HOBt).[3][8][9] The coupling efficiency of COMU is widely recognized as being on par with, and in some cases exceeding, that of HATU.[5][6] This makes it an excellent, safety-conscious choice for modern peptide labs.
Q5: Are there any special considerations for using COMU on an automated synthesizer?
Answer: Yes. While COMU is highly effective, it has lower stability in DMF solution compared to reagents like HBTU.[3][6] If your synthesizer prepares reagent solutions that sit for many hours or days, the COMU may degrade, leading to poor activation.
-
Best Practice: Prepare COMU solutions fresh before each synthesis run. If this is not possible, consider using a phosphonium reagent like PyAOP, which has moderate stability but is still better than COMU for long-term pre-dissolved use.[3]
Part 4: Field-Validated Experimental Protocols
The following protocols are optimized for achieving high coupling efficiency with N-methylated amino acids.
Protocol A: High-Efficiency Coupling with HATU
This protocol is the industry gold standard for overcoming sterically hindered couplings.
Materials:
-
Fmoc-deprotected resin-bound peptide with an N-terminal secondary amine.
-
Fmoc-amino acid (4 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add the DIPEA and allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF (at least 5 times).
-
Coupling: Add the pre-activated amino acid solution to the washed, deprotected resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test to check for completion.
-
Washing: Once the reaction is complete (Chloranil test is negative), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
-
Troubleshooting: If the Chloranil test remains positive after 4 hours, perform a second coupling (double couple) using a freshly prepared solution of activated amino acid.
Protocol B: High-Efficiency & Safety-Conscious Coupling with COMU
This protocol provides performance comparable to HATU while avoiding the use of HOAt-based reagents.
Materials:
-
Fmoc-deprotected resin-bound peptide with an N-terminal secondary amine.
-
Fmoc-amino acid (4 eq. relative to resin loading)
-
COMU (4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: Prepare a fresh stock solution of COMU in DMF. Due to its limited stability, do not use solutions that are more than a few hours old.[3][6]
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF (at least 5 times).
-
Coupling: In a single pot, add the Fmoc-amino acid, COMU solution, and finally the DIPEA to the deprotected resin. The solution may change color (e.g., to orange-red), which can be a visual indicator of the reaction's progress.[6]
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Use the Chloranil test to monitor for reaction completion.
-
Washing: Once complete, wash the resin as described in Protocol A.
-
Troubleshooting: As with HATU, if the coupling is incomplete, a second coupling is the recommended course of action.
Part 5: Visualization of Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Steric hindrance in N-methylated vs. primary amines.
Caption: General mechanism of onium salt-mediated coupling.
Caption: Decision workflow for selecting a coupling strategy.
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved January 24, 2026, from [Link]
-
Bock, A., & Bionda, N. (2020). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Springer Nature. Retrieved January 24, 2026, from [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Watson International. Retrieved January 24, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 764-773. Retrieved January 24, 2026, from [Link]
-
Should My Peptide Be Methylated? (2025, September 25). LifeTein Peptide Blog. Retrieved January 24, 2026, from [Link]
-
Albericio, F., & de la Torre, B. G. (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In RSC Drug Discovery Series. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 24, 2026, from [Link]
-
Vankal, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1083-1096. Retrieved January 24, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved January 24, 2026, from [Link]
-
Szeliga, M., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved January 24, 2026, from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 24, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 24, 2026, from [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. lifetein.com [lifetein.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
Addressing low yield and purity issues in N-methylated peptide synthesis
Welcome to the technical support guide for N-methylated peptide synthesis. N-methylation is a critical modification in drug development, enhancing metabolic stability, membrane permeability, and modulating conformation.[1][2][3] However, these benefits come with unique synthetic challenges that can lead to diminished yield and purity.[4][5] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and validated protocols to overcome these hurdles, ensuring the successful synthesis of high-quality N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is coupling an amino acid onto an N-methylated residue so difficult?
Coupling onto an N-methylated amino acid is challenging primarily due to the steric hindrance caused by the N-methyl group. This bulkiness impedes the approach of the activated amino acid, slowing down the reaction rate and often leading to incomplete coupling.[4][6] Furthermore, the N-methylated amine is a secondary amine, which is less nucleophilic than a primary amine, further reducing reactivity.
Q2: Which coupling reagents are recommended for these "difficult couplings"?
Standard coupling reagents like HBTU and HCTU can be less effective for sterically hindered couplings involving N-methylated residues.[6] For these situations, more potent reagents are recommended. Reagents such as HATU, PyAOP, and PyBroP have demonstrated greater success.[4][6][7] The use of microwave assistance can also significantly enhance coupling efficiency and reduce reaction times.[8][9]
Q3: Can I use the standard Kaiser test to monitor the completion of a coupling reaction onto an N-methylated amine?
No, the Kaiser test is unreliable for secondary amines like N-methylated residues as it typically gives a false negative (no color change).[1] A more appropriate method for monitoring these couplings is the bromophenol blue test.[6]
Q4: What are the most common side reactions in N-methylated peptide synthesis?
Aside from incomplete coupling, common side reactions include:
-
Diketopiperazine formation: This is especially prevalent when an N-methylated amino acid or proline is the second residue in the sequence, leading to cleavage from the resin.[4][10]
-
Aspartimide formation: Peptides containing aspartic acid are prone to this side reaction, particularly during on-resin N-methylation procedures that use bases like DBU.[8]
-
Racemization: The use of stronger bases and extended coupling times to overcome steric hindrance can increase the risk of racemization.[4][5][10]
Q5: What is on-resin N-methylation, and when should I use it?
On-resin N-methylation is a post-synthetic modification performed directly on the solid support. It typically involves a three-step process: protection of the terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS), methylation, and then deprotection.[4][8] This method is useful when Fmoc-N-methylated amino acid building blocks are unavailable or for creating libraries for an "N-methyl scan" to probe structure-activity relationships.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during N-methylated peptide synthesis.
Issue 1: Low Coupling Efficiency & Deletion Sequences
-
Symptom: Your HPLC chromatogram shows multiple peaks, and mass spectrometry reveals the presence of peptides missing one or more amino acids (deletion sequences). The target peptide peak is significantly smaller than expected.
-
Probable Cause: The primary cause is the steric hindrance of the N-methylated residue, which prevents the incoming activated amino acid from coupling completely. This leaves unreacted secondary amines that are then capped or remain unreacted, leading to truncated or deletion sequences in subsequent steps.[4]
-
Solutions:
| Solution ID | Proposed Solution | Rationale & Key Considerations |
| TS1-A | Switch to a More Potent Coupling Reagent | Standard reagents may be insufficient. Use HATU, HCTU, or PyAOP, which are known to be more effective for hindered couplings.[4][6][7] HATU, in particular, is often cited as a reliable choice.[11][12] |
| TS1-B | Increase Coupling Time and/or Temperature | Allowing the reaction to proceed for longer (e.g., 2-4 hours or even overnight) can drive it to completion.[12] Microwave-assisted synthesis can significantly accelerate the coupling, often completing the reaction in minutes at an elevated temperature.[8][9] |
| TS1-C | Perform a Double Coupling | After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[4] This gives a second opportunity for the reaction to go to completion. |
| TS1-D | Use a Different Solvent System | If peptide aggregation on the resin is suspected (especially with hydrophobic sequences), switching from DMF to NMP or adding a chaotropic agent or a solvent like DMSO can improve solvation and reaction kinetics.[10][13] |
Issue 2: Racemization of the Coupled Amino Acid
-
Symptom: HPLC/UPLC analysis shows a shoulder or a closely eluting peak next to your main product peak. Mass spectrometry confirms that this impurity has the same mass as your target peptide.
-
Probable Cause: Racemization can occur during the activation step of the amino acid, especially when using strong bases or extended reaction times required for difficult couplings.[4][10] The absence of the amide proton on the N-methylated residue can also contribute to base-mediated racemization.[4]
-
Solutions:
| Solution ID | Proposed Solution | Rationale & Key Considerations |
| TS2-A | Add an Epimerization Suppressing Additive | The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or 6-Cl-HOBt during the activation step is known to suppress racemization effectively.[4][10] |
| TS2-B | Avoid Excessive Base | Use the minimum amount of base necessary for the coupling reaction. For HATU-mediated couplings, typically 2 equivalents of a non-nucleophilic base like DIPEA are sufficient. Using higher equivalents can increase the risk of racemization.[4] |
| TS2-C | Consider Alternative Activation Methods | For particularly sensitive amino acids, using pre-formed Fmoc-amino acid chlorides or generating them in situ with reagents like bis(trichloromethyl)carbonate (BTC) can be an option, although these methods require strict anhydrous conditions.[4] |
Issue 3: Side Reactions During On-Resin N-Methylation
-
Symptom: After on-resin N-methylation and cleavage, the crude product shows significant impurities. For peptides containing Asp, a major impurity peak with the correct mass may be observed.
-
Probable Cause: The use of a strong base like DBU in the methylation and desulfonylation steps can cause side reactions. With Asp-containing peptides, this can lead to aspartimide formation, which can then open to form a mixture of α- and β-aspartyl peptides.[8][10]
-
Solutions:
| Solution ID | Proposed Solution | Rationale & Key Considerations |
| TS3-A | Optimize Base Exposure Time | For sensitive residues like Asp, minimize the exposure time to DBU. A study showed that reducing the DBU treatment during methylation from two steps to one significantly increased the purity of the final product by limiting aspartimide formation.[8] |
| TS3-B | Use a Milder Base | While DBU is commonly used, exploring milder bases for the methylation and desulfonylation steps could potentially reduce side reactions, although this may require longer reaction times. |
| TS3-C | Protect the Asp Side Chain Appropriately | While standard side-chain protecting groups are used, ensure their stability under the N-methylation conditions. For particularly problematic sequences, synthesizing the N-methylated amino acid off-resin and coupling it directly might be a better strategy. |
Troubleshooting Workflow
Here is a logical workflow to address common issues in N-methylated peptide synthesis.
Caption: Troubleshooting workflow for N-methylated peptide synthesis.
Experimental Protocols
Protocol 1: Accelerated On-Resin N-Methylation
This protocol is an optimized version of the standard on-resin N-methylation procedure, significantly reducing the total time from ~4 hours to approximately 40 minutes.[8]
Materials:
-
Fmoc-deprotected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
N-Methylpyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (Me₂SO₄)
-
Mercaptoethanol
Procedure:
-
Sulfonylation (5 minutes):
-
Prepare a solution of o-NBS-Cl (4 eq) and DMAP (10 eq) in NMP.
-
Add the solution to the swollen peptide-resin.
-
Shake for 5 minutes at room temperature.
-
Wash the resin thoroughly with NMP.
-
-
Methylation (25 minutes):
-
Prepare a solution of DBU (5 eq) and dimethyl sulfate (10 eq) in NMP.
-
Add to the resin and shake for 15 minutes.
-
Drain and add a fresh solution of DBU and dimethyl sulfate.
-
Shake for an additional 10 minutes.
-
Wash the resin thoroughly with NMP.
-
Note for Asp-containing peptides: To minimize aspartimide formation, perform this step only once for 15-20 minutes.[8]
-
-
Desulfonylation (10 minutes):
-
Prepare a solution of mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
-
Add to the resin and shake for 5 minutes.
-
Drain and repeat the treatment for another 5 minutes.
-
Wash the resin thoroughly with NMP and then DCM to prepare for the next coupling step.
-
Protocol 2: HATU-Mediated Coupling to an N-Methylated Amine
This protocol is recommended for coupling an Fmoc-amino acid onto a sterically hindered N-methylated residue.[6][11]
Materials:
-
N-methylated peptide-resin (post-deprotection of the previous residue's Fmoc group)
-
Fmoc-amino acid (4 eq)
-
HATU (4 eq)
-
Diisopropylethylamine (DIPEA) (8 eq)
-
DMF or NMP
Procedure:
-
Pre-activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (4 eq) in DMF or NMP.
-
Add DIPEA (8 eq) to the solution.
-
Allow the mixture to pre-activate for 5 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the swollen resin.
-
Shake at room temperature for 1-2 hours. Microwave irradiation can be used to shorten this time.[9]
-
-
Monitoring:
-
Take a small sample of resin beads and perform a bromophenol blue test to check for reaction completion. A blue color indicates unreacted secondary amines.
-
-
Washing & Repetition:
-
If the test is positive (blue), indicating incomplete coupling, drain the vessel and perform a second coupling (return to step 2).
-
If the test is negative (yellow/green), the coupling is complete. Wash the resin thoroughly with DMF to prepare for the next Fmoc deprotection step.
-
On-Resin N-Methylation and Coupling Workflow
Caption: Workflow for on-resin N-methylation and subsequent coupling.
References
- Gniadkowska, M., & Kluczyk, A. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
- Garcia, S. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Bock, A., & Gaven, T. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology.
- Huang, R., et al. (2021).
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
- Li, J., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Isah, A. A., & Basso, A. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
- LifeTein. (2025).
- Almac Group. (n.d.).
- AAPPTec. (n.d.). Coupling Reagents.
- Boussard, G., Marraud, M., & Néel, J. (1977). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research.
- Li, P., & Xu, J. C. (2000).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Steric Maze: A Technical Guide to Coupling Consecutive N-Methylated Amino Acids
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including increased metabolic stability, improved cell permeability, and fine-tuned receptor selectivity. However, the synthesis of peptides containing consecutive N-methylated residues presents a formidable challenge in solid-phase peptide synthesis (SPPS), primarily due to severe steric hindrance that impedes amide bond formation. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to empower researchers to successfully navigate these difficult couplings.
Frequently Asked Questions (FAQs)
Q1: Why is coupling a second consecutive N-methylated amino acid so difficult?
The primary obstacle is steric hindrance. The N-methyl group on the terminal amino acid of the growing peptide chain shields the nitrogen atom, making it a less accessible nucleophile. When the incoming activated amino acid is also N-methylated, the steric clash is significantly amplified, dramatically slowing down the reaction rate and often leading to incomplete coupling.[1][2][3]
Q2: My standard coupling reagents (like HBTU or HCTU) are failing for this step. Why?
Standard uronium-based coupling reagents such as HBTU and HCTU are often less effective for sterically hindered couplings, including those involving consecutive N-methylated amino acids.[1] Their reactivity may not be sufficient to overcome the high activation energy barrier imposed by the steric bulk.
Q3: How can I monitor the completion of the coupling reaction? The Kaiser test is giving me a false negative.
The Kaiser (ninhydrin) test is unreliable for monitoring couplings involving N-methylated amino acids because it relies on the presence of a primary amine. Since N-methylated amino acids have a secondary amine, they do not produce the characteristic dark blue color. A more suitable method is the bromophenol blue test, which will show a color change from blue to yellow upon successful acylation of the secondary amine.[1]
Q4: Can increasing the temperature help improve the coupling efficiency?
Yes, elevating the reaction temperature can be beneficial. Increased thermal energy can help overcome the activation energy barrier and disrupt potential peptide aggregation, which can also hinder coupling.[4] Microwave-assisted synthesis is another effective approach that utilizes elevated temperatures to accelerate these difficult couplings.[5] However, it is crucial to monitor for potential side reactions, such as racemization, at higher temperatures.[4][6]
Troubleshooting Guide: Tackling Failed Couplings of Consecutive N-Methylated Residues
Problem: Incomplete or Failed Coupling
Symptoms:
-
Bromophenol blue test remains blue, indicating unreacted secondary amine.
-
Mass spectrometry of a test cleavage reveals a truncated peptide sequence.
Root Cause Analysis and Solutions:
The core of the problem lies in the reduced nucleophilicity of the N-terminal N-methylated amine and the steric bulk of the incoming N-methylated amino acid. A multi-faceted approach is often necessary to achieve high coupling yields.
Solution 1: Strategic Selection of Coupling Reagents
The choice of coupling reagent is paramount. For these challenging couplings, more potent activating agents are required.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP, especially when used with an additive like HOAt (1-hydroxy-7-azabenzotriazole), have demonstrated success in coupling N-methylated amino acids.[7][8] PyBroP is another powerful, albeit more reactive, phosphonium salt that can be effective.[1]
-
Immonium-type Reagents: HATU and its safer, non-explosive analog COMU, are highly effective for sterically hindered couplings.[1][7] These reagents, in the presence of a base like DIEA or collidine, form highly reactive acylating species.
Table 1: Comparison of Coupling Reagents for Consecutive N-Methylated Amino Acid Couplings
| Coupling Reagent | Class | Additive | Key Advantages | Considerations |
| HATU | Immonium | HOAt | High reactivity, well-established for hindered couplings.[1] | Potential for racemization, cost. |
| COMU | Immonium | Oxyma Pure | Safer alternative to HATU with comparable efficiency.[7] | - |
| PyAOP | Phosphonium | HOAt | Highly effective for N-methyl amino acid couplings.[8] | - |
| PyBOP | Phosphonium | HOAt | Good performance, often used in combination with HOAt.[7][8] | - |
| PyBroP | Phosphonium | - | Very high reactivity.[1] | Can lead to higher racemization.[7] |
| HBTU/HCTU | Uronium | HOBt | Generally less effective for this specific challenge.[1] | Not recommended. |
Solution 2: Optimization of Reaction Conditions
Fine-tuning the reaction environment can significantly impact the outcome.
-
Solvent Choice: While DMF is the standard solvent for SPPS, for difficult sequences prone to aggregation, using more polar, "chaotropic" solvents like NMP (N-methyl-2-pyrrolidone) or a mixture of DMF with DMSO can be beneficial.[9]
-
Extended Reaction Times & Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) can lead to higher yields. If a single coupling is incomplete, a second coupling with a fresh solution of activated amino acid is a common and effective strategy.[1][9]
-
Temperature Modulation: As mentioned, increasing the temperature to 35-50°C can enhance coupling efficiency.[4] Microwave peptide synthesizers can automate this process and significantly reduce reaction times.[5]
Solution 3: Advanced Acylating Species
For extremely challenging cases, forming more reactive acylating species can be the key to success.
-
Amino Acid Halides: Pre-forming Fmoc-amino acid chlorides or fluorides creates highly reactive intermediates that can overcome significant steric barriers.[1][7] These can be generated in situ using reagents like triphosgene or TFFH, respectively.
Experimental Protocol: HATU-Mediated Coupling of a Consecutive N-Methylated Amino Acid
This protocol outlines a robust method for coupling an Fmoc-N-methyl amino acid onto a resin-bound peptide with an N-terminal N-methylated residue.
Materials:
-
Peptidyl-resin with N-terminal N-methyl amino acid
-
Fmoc-N-methyl-amino acid (4 equivalents)
-
HATU (4 equivalents)[1]
-
Diisopropylethylamine (DIEA) (8 equivalents)[1]
-
Anhydrous, amine-free DMF
-
DCM (Dichloromethane)
-
Bromophenol blue test solution
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Activation of the Incoming Amino Acid: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult couplings, extend the reaction time to 4-6 hours or perform the coupling at 35-50°C.[4]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or greenish color signifies incomplete coupling.[1]
-
Recoupling (if necessary): If the coupling is incomplete, filter the resin, wash with DMF, and repeat steps 4-6.[1]
-
Final Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then methanol to prepare for the next cycle or final cleavage.
Visualizing the Challenge and Solution
The difficulty in coupling consecutive N-methylated amino acids arises from a "steric traffic jam" at the reaction site. The following diagram illustrates this concept and the role of a potent coupling reagent.
Caption: Overcoming steric hindrance with potent coupling reagents.
Mitigating Peptide Aggregation
In addition to steric hindrance at the coupling site, the growing peptide chain, particularly if it contains hydrophobic residues, can fold and aggregate on the solid support.[9][11] This aggregation can physically block access to the N-terminus, further complicating the coupling reaction.
Strategies to Minimize Aggregation:
-
Chaotropic Solvents: As mentioned, using NMP or adding DMSO can help disrupt secondary structures.[9]
-
Low-Load Resins: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[9]
-
Structure-Disrupting Moieties: The incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the sequence can disrupt the formation of stable secondary structures.[9]
By understanding the underlying chemical principles and employing a systematic, evidence-based approach to reagent selection and process optimization, the synthesis of peptides with consecutive N-methylated residues can be transformed from a significant hurdle into a manageable and reproducible process.
References
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
-
Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166. Available at: [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PMC - NIH. Available at: [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Available at: [Link]
-
Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. scienmag.com [scienmag.com]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies for Preventing Diketopiperazine Formation with N-Terminal N-Methyl-Histidine
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during the synthesis of peptides containing N-methyl-histidine (N-Me-His) at or near the N-terminus. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you mitigate this common and often frustrating side reaction.
Introduction: The Challenge of N-Terminal N-Me-His and Diketopiperazine Formation
Diketopiperazine (DKP) formation is a well-known side reaction in solid-phase peptide synthesis (SPPS), leading to chain termination and the formation of a cyclic dipeptide impurity. This issue is particularly pronounced when dealing with dipeptides where the second amino acid is a proline or another secondary amine, such as an N-methylated amino acid. The presence of N-Me-His as the first or second residue at the N-terminus creates a perfect storm for DKP formation due to a combination of factors:
-
Enhanced Nucleophilicity: The N-methyl group increases the nucleophilicity of the N-terminal amine, promoting the intramolecular attack on the ester linkage to the resin.
-
Steric Hindrance: The bulky N-methyl group and the histidine side chain can significantly slow down the coupling of the third amino acid.[1] This prolonged exposure of the deprotected N-terminal amine of the dipeptide provides a larger window of opportunity for the intramolecular cyclization to occur.
-
Conformational Predisposition: Similar to proline, N-methylated residues can favor a cis-amide bond conformation, which pre-organizes the peptide backbone for cyclization.
The imidazole side chain of histidine itself can also play a role, with its basicity potentially influencing the local reaction environment. Protecting the imidazole nitrogen is crucial, not only to prevent side reactions at the imidazole ring but also to mitigate racemization, a common issue with histidine derivatives.[2][3]
This guide will walk you through the mechanism of DKP formation, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to help you successfully synthesize your target peptide with minimal DKP-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: A diketopiperazine is a six-membered cyclic dipeptide formed from the first two amino acids at the N-terminus of a peptide chain. In SPPS, the deprotected N-terminal amine of the first amino acid attacks the ester linkage of the second amino acid to the solid support. This results in the cleavage of the dipeptide from the resin as a cyclic entity, terminating the peptide chain prematurely. This leads to a significant reduction in the yield of the desired full-length peptide and complicates the purification process due to the presence of the DKP impurity.
Q2: Why is DKP formation more prevalent with N-terminal N-Me-His?
A2: N-methylated amino acids, including N-Me-His, are secondary amines. This structural feature makes them more prone to DKP formation for two main reasons. Firstly, the N-methyl group increases the nucleophilicity of the amine, accelerating the intramolecular cyclization. Secondly, the steric bulk of the N-methyl group can hinder the coupling of the subsequent (third) amino acid, leaving the reactive N-terminal amine exposed for a longer period, thus increasing the likelihood of DKP formation.[1][4]
Q3: At what stage of the synthesis does DKP formation with N-Me-His primarily occur?
A3: DKP formation is most likely to occur at the dipeptide stage, specifically after the deprotection of the N-terminal Fmoc group of the N-Me-His residue when it is the first amino acid, or after the deprotection of the first amino acid when N-Me-His is the second residue. The critical window is the time between the completion of the deprotection step and the successful coupling of the third amino acid.
Q4: How can I detect and quantify DKP formation in my synthesis?
A4: The most effective methods for detecting and quantifying DKP byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] In your crude peptide's HPLC chromatogram, the DKP will typically appear as a distinct, often early-eluting peak. LC-MS analysis will confirm the identity of this peak by showing a mass corresponding to the cyclic dipeptide of your first two amino acids. Tandem mass spectrometry (MS/MS) can further confirm the structure by analyzing the fragmentation pattern of the DKP.[1][8]
Q5: Does the choice of protecting group for the histidine side chain affect DKP formation?
A5: While the primary role of the histidine side-chain protecting group (e.g., Trityl (Trt), tert-butyloxycarbonyl (Boc)) is to prevent side-chain acylation and racemization, it can have an indirect effect on DKP formation.[2][3] A bulky protecting group like Trt can contribute to the overall steric hindrance around the peptide backbone, potentially slowing down the coupling of the third amino acid and thus indirectly promoting DKP formation. However, using an unprotected histidine imidazole is generally not recommended due to the high risk of racemization and other side reactions.[2]
Visualizing the Mechanism of Diketopiperazine Formation
The following diagram illustrates the intramolecular cyclization process that leads to DKP formation at the dipeptide stage on the solid support.
Caption: Mechanism of DKP formation from an N-methylated dipeptide on solid support.
Troubleshooting Guide
This section provides solutions to common problems encountered when synthesizing peptides with N-terminal N-Me-His.
| Symptom | Potential Cause | Recommended Actions & Optimization Strategies |
| Low yield of the target peptide, with a major impurity peak in the LC-MS corresponding to the mass of the cyclic dipeptide. | High rate of DKP formation. | Strategy 1: Optimize Coupling of the Third Amino Acid. - Use a more powerful coupling reagent suitable for sterically hindered amino acids, such as HATU or COMU.[9][10]- Increase the equivalents of the third amino acid and coupling reagents (e.g., 4-5 equivalents).- Extend the coupling time for the third amino acid (e.g., 2-4 hours or overnight).- Perform a double coupling for the third amino acid. |
| Significant DKP formation even with optimized coupling conditions. | Standard Fmoc deprotection conditions are too harsh or prolonged. | Strategy 2: Modify Fmoc Deprotection Conditions. - Reduce the Fmoc deprotection time to the minimum required for complete removal (monitor with a small resin sample).- Use a milder deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to significantly reduce DKP formation.[4][11]- Lower the temperature during deprotection (e.g., to 0-5 °C). |
| "Traceless" DKP formation: Low overall yield, but the crude peptide appears relatively pure with no major DKP peak. | The DKP has formed and cleaved from the resin, and due to its different chemical properties, it may not be observed in the standard analysis of the cleaved peptide. | Strategy 3: Change the Synthesis Strategy. - Use a Pre-formed Dipeptide: Synthesize the Fmoc-N-Me-His-Xaa-OH dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-on-resin stage.- Use a 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker can help to suppress DKP formation compared to more standard linkers like Wang.[12] |
| In addition to DKP, other side products like deletions or racemization are observed. | A combination of steric hindrance from N-Me-His and suboptimal reaction conditions. | Strategy 4: Holistic Optimization. - Ensure the use of a suitable protecting group for the histidine side chain (e.g., Trt or Boc) to minimize racemization.[2][3]- For coupling to the N-Me-His residue, use a method known to be effective for hindered couplings (e.g., HATU/DIPEA).- After Fmoc deprotection of the N-Me-His, immediately proceed to the next coupling step to minimize the time the reactive amine is exposed. |
Experimental Protocols
Here are detailed protocols for some of the key strategies to prevent DKP formation.
Protocol 1: Optimized Coupling of the Third Amino Acid Using HATU
This protocol is recommended when you observe significant DKP formation and suspect incomplete or slow coupling of the third amino acid.
-
Resin Preparation: After coupling the second amino acid (Xaa) and deprotecting the Fmoc group from the N-Me-His residue, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation of the Third Amino Acid: In a separate vessel, dissolve the third Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Coupling: Add the activation mixture to the resin and shake at room temperature for at least 2 hours.
-
Monitoring: Take a small sample of the resin, wash it, and perform a Kaiser test (or a more appropriate test for secondary amines like the chloranil test) to check for completion of the coupling.
-
Double Coupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 2-4.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) before proceeding to the next deprotection step.
Protocol 2: Modified Fmoc Deprotection Using DBU/Piperazine
This protocol is a milder alternative to the standard 20% piperidine in DMF and can significantly reduce DKP formation.[4][11]
-
Resin Preparation: After the coupling of the second amino acid, wash the resin with DMF (3 x 1 min).
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.
-
Deprotection: Add the deprotection cocktail to the resin and shake for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Monitoring: Monitor the completion of the Fmoc removal by taking a small aliquot of the solution and measuring its UV absorbance at ~301 nm.
-
Washing: Once deprotection is complete, wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of the deprotection reagents.
-
Immediate Coupling: Proceed immediately to the coupling of the third amino acid as described in Protocol 1.
Logic of Prevention Strategies
The following diagram outlines the decision-making process for selecting the appropriate strategy to combat DKP formation.
Caption: Decision tree for selecting a strategy to prevent DKP formation.
Summary and Recommendations
Successfully synthesizing peptides with N-terminal N-Me-His requires a proactive approach to mitigate the risk of diketopiperazine formation. For sequences that are highly prone to this side reaction, the most robust solution is to change the overall strategy by using a pre-formed dipeptide or a sterically hindered resin like 2-CTC. For cases with moderate DKP formation, optimizing the reaction conditions by employing more powerful coupling reagents for the third amino acid and using milder Fmoc deprotection conditions are highly effective strategies.
Careful monitoring of your synthesis at the dipeptide stage is critical. We recommend performing a small-scale test synthesis to evaluate the extent of DKP formation before proceeding to a larger scale. By understanding the underlying mechanism and implementing the strategies outlined in this guide, you can significantly improve the yield and purity of your target N-Me-His-containing peptides.
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 2022.
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 2022.
- Amino Acid Derivatives for Peptide Synthesis. [Source not available in search results]
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Source not available in search results]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate, 2022.
-
Suppressing DKP in Peptide Synthesis. Scribd.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Source not available in search results]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
-
Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). ResearchGate.
-
Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024.
-
Abstract. Diva-Portal.org, 2021.
-
Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents. ResearchGate.
-
Fmoc-N-Me-His(Trt)-OH (Synonyms: Fmoc-MeHis(Trt)). MedchemExpress.com.
-
Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed.
-
Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. ACS.
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Source not available in search results]
-
Peptide Hand Synthesis Part 5: Coupling Amino Acids. YouTube, 2022.
-
Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications (RSC Publishing).
-
On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. NIH.
-
2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed.
-
Fmoc-N-Me-His(Trt)-OH Novabiochem 1217840-61-3. Sigma-Aldrich.
-
Fmoc-His(Trt)-OH [109425-51-6]. Aapptec Peptides.
Sources
- 1. Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing Hydrophobic N-Methylated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubilization of synthetic peptides, with a specific focus on sequences containing hydrophobic and N-methylated amino acid residues. Our goal is to provide you not just with protocols, but with the underlying scientific principles to empower you to make informed decisions during your experiments.
Understanding the Core Challenge: Why Are These Peptides So Difficult to Handle?
Peptides rich in hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) are inherently difficult to dissolve in aqueous solutions due to their tendency to self-associate and aggregate to minimize contact with water.[1] The introduction of N-methylated residues exacerbates this problem significantly.
Key Mechanistic Factors:
-
Increased Lipophilicity: N-methylation, the substitution of an amide proton with a methyl group, removes a hydrogen bond donor and increases the overall lipophilicity of the peptide backbone.[2][3] This modification is often desirable to enhance metabolic stability and membrane permeability but comes at the cost of aqueous solubility.
-
Disruption of Hydrogen Bonding: The loss of the amide proton prevents the formation of canonical hydrogen bonds that stabilize secondary structures like α-helices and β-sheets. While this can sometimes disrupt aggregation, for hydrophobic peptides, it primarily reduces their ability to interact favorably with water molecules.[4]
-
Aggregation Propensity: The combination of hydrophobic side chains and a more lipophilic backbone creates a strong driving force for intermolecular aggregation, leading to the formation of insoluble particles or gels.[1][5]
Caption: Core factors contributing to the poor solubility of N-methylated hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: I've just received my lyophilized N-methylated peptide. What is the absolute first step I should take?
A1: Before dissolving the entire sample, always perform a small-scale solubility test. This is the most critical step to avoid wasting valuable material.
Rationale: The solubility of complex peptides is notoriously difficult to predict. Testing with a small aliquot allows you to efficiently screen multiple solvents and conditions to find the optimal one without committing your entire stock.
Q2: What is the recommended starting solvent for a completely unknown hydrophobic peptide?
A2: While the ultimate goal is often an aqueous buffer, for highly hydrophobic and/or N-methylated peptides, starting with a minimal amount of a pure organic solvent is the most effective strategy.[6][7]
-
Primary Choice: Dimethyl sulfoxide (DMSO). It is a powerful solvent for a wide range of hydrophobic peptides and is generally compatible with biological assays at low final concentrations (typically <1%).[8][9]
-
Alternative: Dimethylformamide (DMF). Use DMF if your peptide contains cysteine (Cys) or methionine (Met) residues, as DMSO can oxidize these side chains.[4]
-
Third Option: Acetonitrile (ACN) is also effective but is more volatile, which can make accurate concentration determination challenging.[9]
Q3: My peptide didn't dissolve in water or PBS. I tried DMSO, and it dissolved. How do I get it into my aqueous experimental buffer?
A3: This is a common and critical workflow. The key is to add the aqueous buffer to the peptide-organic solvent concentrate, not the other way around.
Causality: By dissolving the peptide completely in a small volume of organic solvent first, you break up the intermolecular aggregates. Then, you must slowly dilute this solution with your aqueous buffer.[4] Adding the peptide-DMSO concentrate dropwise into the vortexing aqueous buffer prevents localized high concentrations of the peptide, which can cause it to immediately precipitate out of solution.[4] If the solution becomes cloudy, you have exceeded the solubility limit for that specific solvent ratio.
Q4: I've tried DMSO followed by buffer dilution, but my peptide still precipitates. What are my "last resort" options?
A4: When standard methods fail, you may need to employ stronger, often denaturing, conditions. Be aware that these may not be compatible with all downstream applications.
-
Chaotropic Agents: Solvents containing 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea can be used.[7][10] These agents work by disrupting the hydrogen bond networks that contribute to aggregation.[4] Crucial Caveat: These will denature proteins in your assay and are generally incompatible with cell-based experiments.
-
Fluorinated Alcohols: Solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are potent solubilizing agents for hydrophobic peptides.[11] They can induce secondary structures which may aid solubility. However, they are also often incompatible with biological assays and must be removed or diluted significantly.
Q5: Can I improve the solubility of my peptide at the design stage?
A5: Absolutely. Proactive sequence design is the most effective strategy to prevent solubility issues.
-
Incorporate Charged Residues: Strategically replacing hydrophobic amino acids with hydrophilic or charged ones (e.g., Lysine, Arginine, Glutamic Acid) can dramatically improve aqueous solubility.[1]
-
PEGylation: Covalently attaching a polyethylene glycol (PEG) chain is a well-established method to significantly increase solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[12][13][14] The hydrophilic PEG chain effectively shields the hydrophobic peptide core.[10]
-
Sequence & Length Optimization: Keep the peptide as short as functionally possible. Longer peptides have a greater tendency to aggregate.[1] Breaking up long stretches of hydrophobic residues with a polar or charged amino acid can also be highly effective.
Data Summary & Reference Tables
Table 1: Common Solvents for Hydrophobic Peptides
| Solvent | Class | Primary Use | Biological Assay Compatibility | Notes |
| Water / PBS | Aqueous | Hydrophilic / Charged Peptides | High | First choice, but often fails for the target peptides. |
| DMSO | Organic Co-solvent | Highly hydrophobic peptides | Good at <1% v/v | Can oxidize Cys and Met residues.[9] |
| DMF | Organic Co-solvent | Hydrophobic peptides with Cys/Met | Moderate, must be kept low | Less toxic than DMSO for some cell lines.[9] |
| Acetonitrile | Organic Co-solvent | Hydrophobic peptides | Moderate, must be kept low | Volatile, can affect concentration.[9] |
| Acetic Acid (10%) | Acidic Aqueous | Basic (net positive charge) peptides | pH dependent | Used to protonate basic residues.[4] |
| Ammonium Bicarbonate | Basic Aqueous | Acidic (net negative charge) peptides | pH dependent | Used to deprotonate acidic residues. |
| Guanidine-HCl (6 M) | Chaotropic Agent | Severely aggregated peptides | Very Low | Denaturing; incompatible with most assays.[7] |
| Urea (8 M) | Chaotropic Agent | Severely aggregated peptides | Very Low | Denaturing; incompatible with most assays.[10] |
Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Testing Workflow
This protocol provides a step-by-step method to efficiently determine the best solvent for a novel peptide using minimal material.
-
Preparation: Aliquot ~0.1 mg of your lyophilized peptide into 4-5 separate microcentrifuge tubes. Let the tubes warm to room temperature before opening to prevent condensation.[9]
-
Initial Screen (Aqueous):
-
Organic Solvent Screen:
-
To Tube 3, add 10 µL of 100% DMSO. Vortex.
-
To Tube 4, add 10 µL of 100% DMF. Vortex.
-
-
Observation: Visually inspect each tube. A fully dissolved peptide will result in a clear, particle-free solution. A cloudy or opaque suspension indicates insolubility.[6]
-
Selection: Proceed with the solvent system that yielded a clear solution for your main stock preparation.
Protocol 2: Solubilization of a Highly Hydrophobic Peptide using an Organic Co-Solvent
This protocol details the correct procedure for preparing a stock solution of a peptide that is insoluble in aqueous buffers.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF) directly to your lyophilized peptide to achieve a high concentration (e.g., 10-20 mg/mL).
-
Physical Assistance: If dissolution is slow, use a bath sonicator for 5-10 minutes.[6][10] Avoid probe sonicators, which can cause localized heating and peptide degradation. Gentle warming to 30-40°C can also be effective.[9] Ensure the solution is completely clear.
-
Buffer Preparation: In a separate tube, prepare the final desired volume of your aqueous experimental buffer (e.g., PBS, Tris).
-
Slow Dilution: While vigorously vortexing the aqueous buffer, add the concentrated peptide-DMSO stock solution drop-by-drop.[4]
-
Final Check: Once all the stock has been added, inspect the final solution. If it remains clear, it is ready for use. If it becomes cloudy or forms a precipitate, the final concentration is too high for that buffer system. The sample may need to be re-lyophilized and dissolved at a lower final concentration.[9]
-
Storage: Store the final peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Workflow Diagram
Caption: A step-by-step decision-making workflow for solubilizing challenging peptides.
References
-
Peptide Solubilization. (No Date). JPT. [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022). PubMed Central. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (No Date). SB-PEPTIDE. [Link]
-
How Can I Make My Peptide More Water Soluble? (2024). LifeTein. [Link]
-
Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (2026). ACS Publications. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (No Date). Springer Nature Experiments. [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (No Date). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. (2006). PubMed. [Link]
-
The impact of PEGylation on biological therapies. (No Date). PubMed. [Link]
-
Challenges in Peptide Solubilization - Amyloids Case Study. (2024). PubMed. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. [Link]
-
Should My Peptide Be Methylated? (2025). LifeTein Peptide Blog. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
How to dissolve peptides? (No Date). LifeTein. [Link]
-
Methods of Peptide and Protein Pegylation. (No Date). SIOC Journals. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. lifetein.com [lifetein.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Methods of Peptide and Protein Pegylation [sioc-journal.cn]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC and Mass Spectrometry Analysis of Peptides Containing N-Me-His-OMe HCl
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the characterization of peptides containing the modified amino acid N-methyl-histidine methyl ester hydrochloride (N-Me-His-OMe HCl). We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Significance and Challenge of N-Methylated Peptides
N-methylation is a critical post-translational modification (PTM) that can significantly enhance the therapeutic properties of peptides.[1] This modification can improve metabolic stability, increase cell permeability, and modulate bioactivity.[2] However, the introduction of a methyl group also presents unique analytical challenges. The subtle mass shift and altered physicochemical properties necessitate highly sensitive and specific analytical methods to confirm identity, purity, and stability. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for this purpose.[3][4]
Unraveling N-Methylated Peptides with Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for peptide analysis, separating molecules based on their hydrophobicity.[5][6] The stationary phase is nonpolar (e.g., C18), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[7][8]
The Impact of N-Methylation on Retention Behavior
N-methylation of a peptide backbone can influence its interaction with the stationary phase in several ways:
-
Increased Hydrophobicity: The addition of a methyl group generally increases the hydrophobicity of the peptide, leading to a longer retention time in RP-HPLC.[6][9][10]
-
Conformational Changes: N-methylation can restrict the conformational flexibility of the peptide backbone, which can alter its interaction with the stationary phase and affect retention time.[1]
Strategic Column and Mobile Phase Selection
The choice of HPLC column and mobile phase is critical for achieving optimal separation of N-methylated peptides from their non-methylated counterparts and other impurities.
-
Column Chemistry: C18 columns are the most common choice for peptide analysis due to their high hydrophobicity and resolving power.[11] For very hydrophobic N-methylated peptides, a C8 or C4 column might provide better peak shape and faster elution.
-
Mobile Phase Modifiers:
-
Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that improves peak shape by neutralizing the positive charges on the peptide. However, TFA can suppress the ionization of peptides in mass spectrometry.[8] Formic acid (FA) is a preferred alternative for LC-MS applications as it is more volatile and causes less ion suppression.[8]
-
Organic Solvents: Acetonitrile is the most widely used organic modifier in RP-HPLC for peptide analysis.[7] Methanol can be a suitable alternative and may offer different selectivity for certain peptides.[7][12]
-
Decoding N-Methylated Peptides with Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and sequence of peptides.[4] When coupled with HPLC, it provides a comprehensive analytical platform for the characterization of modified peptides.
Ionization and Fragmentation: The Keys to Identification
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of peptides, as it minimizes fragmentation and allows for the detection of intact molecular ions.[13]
-
Collision-Induced Dissociation (CID): CID is the most common fragmentation technique used in peptide sequencing.[13] It involves colliding the precursor ion with an inert gas, which causes fragmentation along the peptide backbone, primarily generating b- and y-type ions.[14]
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for the analysis of labile PTMs, such as N-methylation.[3][13] ETD preserves these modifications by cleaving the peptide backbone at different sites (producing c- and z-type ions) without cleaving the PTM itself.[14]
Interpreting the Mass Spectra of N-Methylated Peptides
The presence of an N-methyl group will result in a mass shift of 14 Da for each methylation site. Tandem mass spectrometry (MS/MS) is essential to pinpoint the location of the modification. A key challenge in the analysis of N-methylated peptides is the potential for methyl group migration during fragmentation, especially with singly charged ions.[15] Therefore, careful interpretation of the fragmentation pattern is crucial for accurate characterization.
An Integrated HPLC-MS Workflow for Peptides Containing N-Me-His-OMe HCl
The following is a detailed protocol for the analysis of a synthetic peptide containing N-Me-His-OMe HCl.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC-MS Analysis:
-
HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization tandem mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
MS Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Data-dependent acquisition using both CID and ETD.
-
Workflow Diagram
Caption: HPLC-MS workflow for N-Me-His-OMe HCl peptide analysis.
Comparative Data Analysis: N-Methylated vs. Non-Methylated Peptides
To illustrate the expected results, let's consider a hypothetical peptide and its N-methylated analog.
| Parameter | Non-Methylated Peptide (His) | N-Methylated Peptide (N-Me-His) | Rationale for Difference |
| HPLC Retention Time | Shorter | Longer | Increased hydrophobicity due to the methyl group.[9][10] |
| Molecular Weight | X | X + 14.01565 Da | Mass of a methyl group. |
| CID Fragmentation | Characteristic b- and y-ions. | b- and y-ions with a +14 Da shift for fragments containing the modification. | Fragmentation occurs along the peptide backbone.[14] |
| ETD Fragmentation | Characteristic c- and z-ions. | c- and z-ions with a +14 Da shift for fragments containing the modification. | Preserves the N-methyl modification.[3][13] |
Alternative and Complementary Analytical Techniques
While HPLC-MS is the gold standard for peptide analysis, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the peptide, including the precise location of the N-methyl group and its effect on the peptide's conformation.
-
Edman Degradation: This classical method can be used to sequence the peptide from the N-terminus, but it is less sensitive and not suitable for identifying PTMs in the middle of the sequence.[3]
Conclusion: Best Practices for Robust Analysis
The successful analysis of peptides containing N-Me-His-OMe HCl relies on a systematic and well-designed experimental approach. By carefully selecting the HPLC column and mobile phase, and by utilizing appropriate ionization and fragmentation techniques in mass spectrometry, researchers can confidently confirm the identity, purity, and stability of these important therapeutic molecules. The use of both CID and ETD for fragmentation is highly recommended to obtain comprehensive sequence information and unambiguously localize the N-methyl modification.
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Comprehending Dynamic Protein Methylation with Mass Spectrometry. (2012). Molecular & Cellular Proteomics.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2015). The Journal of Organic Chemistry.
- Toward accurately modeling N-methylated cyclic peptides. (2020). Physical Chemistry Chemical Physics.
- The Basics of HPLC Peptide Analysis. (2019). LCGC International.
- Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. (2005). Journal of Chromatography A.
- LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. (2004). Journal of the American Society for Mass Spectrometry.
- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. (2008). Nature Protocols.
- Should My Peptide Be Methylated?. (2025). LifeTein Peptide Blog.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group.
- Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. (2004). Journal of the American Society for Mass Spectrometry.
- Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. (2004). Semantic Scholar.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025). BioPharmaSpec.
- Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. (2005). ResearchGate.
- Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. (2018). Molecules.
- Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation.
- LC−MS/MS Analysis of Peptides with Methanol as Organic Modifier: Improved Limits of Detection. (2004). ResearchGate.
- Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. (2009). Journal of the American Society for Mass Spectrometry.
- Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2023). International Journal of Molecular Sciences.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent.
- Mascot help: Peptide fragmentation. (n.d.). Matrix Science.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus.
- HPLC of Peptides and Proteins. (2003). Methods in Molecular Biology.
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A Senior Application Scientist's Guide to Validating N-Methylated Peptides by MS/MS
For researchers, scientists, and drug development professionals venturing into the nuanced world of peptide therapeutics and functional proteomics, N-methylation represents a critical post-translational modification (PTM) that can profoundly influence a peptide's conformation, stability, and biological activity. However, the very modification that imparts these desirable properties also presents a significant analytical challenge: confidently validating its incorporation and determining its precise location within the peptide sequence. This guide provides an in-depth comparison of mass spectrometry-based fragmentation techniques for the robust characterization of N-methylated peptides, grounded in field-proven insights and experimental evidence.
The Challenge of N-Methylation in MS/MS Analysis
The addition of a methyl group to a peptide backbone amide nitrogen introduces a subtle mass shift of 14.01565 Da. While seemingly straightforward to detect, this modification can significantly alter peptide fragmentation behavior in tandem mass spectrometry (MS/MS), leading to ambiguous data and uncertain sequence assignments. The primary challenges include:
-
Fragmentation Bias: N-methylation can influence cleavage probabilities along the peptide backbone, potentially leading to incomplete fragment ion series and gaps in sequence coverage.
-
Neutral Losses: The methyl group can be labile under certain fragmentation conditions, leading to neutral losses that can complicate spectral interpretation.
-
Lack of Diagnostic Ions: Unlike some other PTMs, N-methylation does not always produce unique reporter ions that readily confirm its presence.
This guide will dissect the most common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—and evaluate their efficacy in overcoming these challenges.
A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is paramount for the successful analysis of N-methylated peptides. Each method imparts energy to the precursor ion in a distinct manner, resulting in different fragmentation pathways and, consequently, different types of product ions.
| Fragmentation Technique | Primary Ion Types | Key Advantages for N-Methylated Peptides | Key Disadvantages for N-Methylated Peptides |
| Collision-Induced Dissociation (CID) | b, y | Widely available, rapid acquisition | Prone to neutral loss of the methyl group, can produce sparse fragment spectra |
| Higher-Energy Collisional Dissociation (HCD) | b, y | High-resolution fragment ions, reduced low-mass cutoff | Can still induce neutral losses, may require optimization of collision energy |
| Electron Transfer Dissociation (ETD) | c, z | Preserves labile modifications like methylation, provides extensive backbone fragmentation | Slower scan speed, generally more effective for higher charge state precursors |
Collision-Induced Dissociation (CID): The Workhorse with Caveats
CID is a widely used fragmentation technique that involves the collision of precursor ions with an inert gas. This process increases the internal energy of the peptide, leading to fragmentation, primarily at the amide bonds, producing b- and y-type fragment ions.[1][2]
For N-methylated peptides, CID can be a double-edged sword. While it can provide sufficient fragmentation for sequencing, the energy imparted can also lead to the neutral loss of the methyl group, complicating spectral interpretation.[3] The presence of a methyl group can also influence the "mobile proton" model of peptide fragmentation, potentially altering the expected fragmentation pattern.
Higher-Energy Collisional Dissociation (HCD): A Refined Approach to Collisional Activation
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It offers several advantages over traditional ion trap CID, including higher resolution and more accurate mass measurement of fragment ions, and the absence of a low-mass cutoff.[2] This can be particularly beneficial for detecting immonium ions or other low-mass fragments that may be indicative of N-methylation. However, like CID, HCD is a collisional activation method and can still induce the neutral loss of labile modifications.
Electron Transfer Dissociation (ETD): The Gentle Touch for Labile Modifications
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion.[4] This induces fragmentation of the peptide backbone, primarily at the N-Cα bond, generating c- and z-type fragment ions.[5] A key advantage of ETD is that it is a "gentle" technique that tends to preserve PTMs that are labile under collisional activation methods.[6][7] This makes ETD particularly well-suited for the analysis of N-methylated peptides, as it can provide extensive backbone fragmentation for sequence determination while keeping the methyl group intact on the fragment ions, thus enabling confident localization.[8]
Experimental Workflows and Protocols
Confident validation of N-methylated peptides requires a meticulous experimental approach, from synthesis and purification to the final MS/MS analysis.
Synthesis and Purification of N-Methylated Peptides
The synthesis of N-methylated peptides can be challenging due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions. An optimized solid-phase peptide synthesis (SPPS) protocol is crucial for obtaining high-purity peptides for MS analysis.
Optimized SPPS Protocol for N-Methylated Peptides: [9]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
-
Amino Acid Coupling:
-
For standard amino acids, use a standard coupling reagent such as HBTU/DIPEA in DMF.
-
For N-methylated amino acids, a stronger coupling reagent such as HATU/DIPEA or PyAOP/DIPEA is recommended to overcome steric hindrance. Double coupling may be necessary for difficult couplings.
-
-
On-Resin N-Methylation (Optional): An alternative to using N-methylated amino acid building blocks is to perform N-methylation on the resin-bound peptide. A common method involves a three-step procedure:
-
Sulfonylation: Protect the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: Methylate the sulfonamide using a methylating agent like dimethyl sulfate in the presence of a base such as DBU.
-
Deprotection: Remove the o-NBS group to reveal the N-methylated amine.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Peptide Synthesis of N-Methylated Peptides
Caption: Solid-phase synthesis workflow for N-methylated peptides.
LC-MS/MS Analysis
The separation of the peptide mixture by liquid chromatography prior to mass spectrometry is critical for reducing sample complexity and improving the quality of the MS/MS data.
Optimized LC-MS/MS Protocol for N-Methylated Peptides:
-
Sample Preparation: Dissolve the purified N-methylated peptide in an appropriate solvent, typically 0.1% formic acid in water.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Employ a shallow gradient to ensure good separation of the N-methylated peptide from any impurities or unmodified counterparts. A typical gradient might be 5-40% B over 30 minutes.[10][11][12][13]
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the precursor ion m/z of the N-methylated peptide.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the precursor ion of the N-methylated peptide for fragmentation.
-
Perform fragmentation using CID, HCD, and/or ETD. It is often beneficial to acquire data using multiple fragmentation techniques to obtain complementary information.[14]
-
-
Data-Dependent Acquisition Workflow for MS/MS Analysis
Caption: Data-dependent acquisition workflow for MS/MS analysis.
Data Analysis and Interpretation
The successful identification and localization of N-methylation relies on careful interpretation of the MS/MS spectra, often aided by specialized software.
Software for N-Methylated Peptide Analysis
Several software packages are available for the analysis of MS/MS data, each with its own strengths. For N-methylated peptides, it is important to use software that can handle PTMs and ideally allows for the specification of potential neutral losses.
-
PEAKS Studio: This software offers a comprehensive suite for peptide sequencing, including de novo sequencing and PTM analysis. Its "PEAKS PTM" algorithm can identify unspecified modifications, which can be useful for validating the presence of N-methylation.[15][16][17][18][19][20]
-
MaxQuant: A popular platform for quantitative proteomics, MaxQuant can be configured to search for specific PTMs, including methylation.[21][22][23][24] Users can define N-methylation as a variable modification during the database search.
-
Specialized Tools for Neutral Loss Analysis: Some software tools are specifically designed to identify and analyze neutral losses in MS/MS spectra, which can be particularly helpful for interpreting CID/HCD data of N-methylated peptides.[25]
Configuring Software for N-Methylation Analysis:
When setting up a database search for N-methylated peptides, it is crucial to:
-
Define N-methylation as a Variable Modification: Specify the mass shift (14.01565 Da) and the potential sites of modification (e.g., backbone amide nitrogens).
-
Consider Potential Neutral Losses: If using CID or HCD data, consider including the neutral loss of a methyl group (15.02348 Da) in the search parameters.
-
Use High Mass Accuracy: Set tight precursor and fragment ion mass tolerances to improve the confidence of peptide identification.
Interpreting Fragmentation Patterns
-
CID/HCD Spectra: Look for the characteristic b- and y-ion series. Be aware of a potential peak corresponding to the precursor ion minus the mass of a methyl group, which indicates a neutral loss. The presence of a complete or near-complete ion series is essential for confident sequence assignment.
-
ETD Spectra: Expect to see c- and z-ion series. The key advantage here is that the methyl group should be retained on the fragment ions. This allows for unambiguous localization of the methylation site by identifying the point in the ion series where the mass shift of 14 Da appears.
Conclusion: A Multi-Faceted Approach to Validation
There is no single "best" fragmentation method for all N-methylated peptides. The optimal approach often depends on the specific peptide sequence, its charge state, and the instrumentation available. As a Senior Application Scientist, my recommendation is to employ a multi-faceted strategy:
-
Utilize Complementary Fragmentation: Whenever possible, acquire data using both a collisional activation method (CID or HCD) and ETD. The combination of b/y and c/z ions provides a much higher level of confidence in sequence assignment and PTM localization.
-
Optimize Experimental Conditions: Meticulous optimization of both the synthesis/purification and the LC-MS/MS methods is critical for generating high-quality data.
-
Leverage Advanced Software Tools: Employ software that is well-suited for PTM analysis and take the time to configure the search parameters appropriately.
-
Manual Validation is Key: Do not rely solely on automated software outputs. Manual inspection of the MS/MS spectra is often necessary to confirm the presence and location of N-methylation, especially in cases of ambiguous or low-quality spectra.
By combining these strategies, researchers can confidently validate the incorporation and sequence of N-methylated peptides, paving the way for a deeper understanding of their structure-function relationships and accelerating the development of novel peptide-based therapeutics.
References
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Biron, E., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(5), 213-219. [Link]
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Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications, 1(1), e102. [Link]
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Pandey, A., & Mann, M. (2000). Proteomics to study genes and genomes. Nature, 405(6788), 837-846. [Link]
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Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature biotechnology, 26(12), 1367-1372. [Link]
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Bioinformatics Solutions Inc. (2023). PEAKS Studio. [Link]
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Hart-Smith, G., & Wilkins, M. R. (2014). Large scale mass spectrometry-based identifications of enzyme-mediated protein methylation are subject to high false discovery rates. Molecular & Cellular Proteomics, 13(2), 645-657. [Link]
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Mant, C. T., & Hodges, R. S. (2007). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of chromatography A, 1142(1), 45-56. [Link]
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Bioinformatics Solutions Inc. (2017, November 20). PEAKS Studio 8.5 | PEAKS PTM Analysis Webinar [Video]. YouTube. [Link]
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Creative Biolabs. (n.d.). De Novo Protein Sequencing: 5 Major Challenges and Solutions. Retrieved January 25, 2026, from [Link]
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Lermyte, F., & Sobott, F. (2015). Examples of CID, HCD and ETD fragmentation profiles of phosphoribosylated peptides. Journal of the American Society for Mass Spectrometry, 26(12), 2063-2066. [Link]
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Bioinformatics Solutions Inc. (2025, March 17). PTM and SPIDER Tutorial (PEAKS 12) [Video]. YouTube. [Link]
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Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601. [Link]
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Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]
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Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
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Max Planck Institute of Biochemistry. (n.d.). MaxQuant – Information and Tutorial. Retrieved January 25, 2026, from [Link]
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Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709-712. [Link]
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AAPPTec. (n.d.). Peptide Purification. Retrieved January 25, 2026, from [Link]
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Muth, T., & Renard, B. Y. (2023). Limitations of de novo sequencing in resolving sequence ambiguity. bioRxiv. [Link]
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Han, X., Ma, B., & Zhang, K. (2011). PeaksPTM: Mass Spectrometry-Based Identification of Peptides with Unspecified Modifications. Journal of proteome research, 10(7), 2940-2946. [Link]
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Wu, R., & Wysocki, V. H. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(3), 379-391. [Link]
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Brodbelt, J. S. (2020). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry, 92(1), 314-335. [Link]
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Bioinformatics Solutions Inc. (2015, August 21). PEAKS 7.5 | PEAKS PTM Profiling Video [Video]. YouTube. [Link]
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Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
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Agilent Technologies. (2020, March 12). Gradient Design and Development. [Link]
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Britton, D., & Liko, I. (2023). Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. Chemical Communications, 59(74), 11041-11054. [Link]
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Wikipedia contributors. (2023, December 1). Electron-transfer dissociation. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
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Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2018, August 17). How to identify chemical modifications in peptides using MaxQuant? [Forum post]. [Link]
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Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of proteome research, 9(3), 1636-1643. [Link]
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Scaffold Proteome Software. (2021, March 31). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]
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Mor-de-la-Fuente, C., & Fdez-Riverola, F. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. Briefings in Bioinformatics, 22(4), bbaa369. [Link]
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Chrisman, P. A., & McLuckey, S. A. (2006). Electron transfer dissociation of amide nitrogen methylated polypeptide cations. Journal of the American Society for Mass Spectrometry, 17(1), 69-74. [Link]
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Bioinformatics Solutions Inc. (2017, April 13). PEAKS Studio | Identification Walkthrough [Video]. YouTube. [Link]
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Lenco, J., & Svec, F. (2022). Reversed-Phase Liquid Chromatography of Peptides for Bottom-Up Proteomics: A Tutorial. Molecules, 27(21), 7543. [Link]
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MtoZ Biolabs. (n.d.). Common Issues in De Novo Sequencing and How to Solve Them. Retrieved January 25, 2026, from [Link]
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Galaxy Training Network. (2020, April 29). Proteomics / Label-free data analysis using MaxQuant / Hands-on. [Link]
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Araya, C. M., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 48, 46-55. [Link]
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Reddit. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry. [Link]
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Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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A Comparative Analysis of N-Me-His-Ome HCl versus Standard His-Ome HCl in Peptide Activity: A Guide for Drug Development Professionals
Abstract
In peptide-based drug discovery, strategic modification of amino acid residues is a cornerstone for enhancing therapeutic profiles. Histidine, with its unique imidazole side chain, presents a critical target for such modifications. This guide provides a comprehensive comparative analysis of N-π-methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl) and its canonical counterpart, L-histidine methyl ester hydrochloride (His-Ome HCl). We delve into the fundamental physicochemical differences imparted by N-methylation and explore the downstream consequences for peptide structure, stability, and biological activity. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers aiming to leverage histidine modification to optimize peptide drug candidates.
Introduction: The Significance of Histidine and the Rationale for N-Methylation
Histidine plays a multifaceted role in peptide function. The imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, participating in acid-base catalysis and coordinating with metal ions.[1][2] Its protonation state is highly sensitive to the local microenvironment, which can be a key determinant in peptide-receptor interactions.[3]
However, the very properties that make histidine a versatile residue can also present liabilities in drug development. These include:
-
Enzymatic Degradation: Peptidases can recognize and cleave peptide bonds adjacent to histidine residues, leading to rapid in vivo clearance.
-
Conformational Instability: The flexibility of the peptide backbone can lead to multiple conformations, some of which may be inactive or prone to aggregation.
-
Suboptimal Binding Affinity: The hydrogen-bonding capacity of the imidazole ring, while crucial for some interactions, may not be optimal for all targets.
N-methylation , the substitution of a hydrogen atom on a nitrogen with a methyl group, is a well-established strategy to overcome these challenges.[4][5][6] When applied to the histidine side chain, it offers a subtle yet powerful tool to fine-tune a peptide's properties. Methylation of the imidazole ring fixes the protonation and tautomerization states, increases hydrophobicity, and adds steric bulk.[1][7] These changes can profoundly impact a peptide's therapeutic potential.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a methyl group to the imidazole ring of histidine methyl ester fundamentally alters its characteristics. This section compares the key physicochemical properties of N-Me-His-Ome HCl and His-Ome HCl.
Structural Differences
The primary difference lies in the substitution on the imidazole ring. In N-Me-His-Ome, a methyl group is attached to one of the ring's nitrogen atoms (typically the π-nitrogen, also denoted as N-1). This modification has significant steric and electronic consequences.
Caption: Chemical structures of His-Ome vs. N-Me-His-Ome.
| Property | His-Ome HCl | N-Me-His-Ome HCl | Rationale for Difference |
| Molecular Weight | 189.63 g/mol | 203.66 g/mol | Addition of a methyl group (-CH3). |
| Imidazole pKa | ~6.0 | ~6.5 - 7.0 | The electron-donating methyl group increases the basicity of the imidazole ring. |
| Hydrophobicity (LogP) | Lower | Higher | The methyl group increases the nonpolar surface area of the molecule.[1] |
| Hydrogen Bond Donors | 2 (imidazole N-H) | 1 (imidazole N-H, if methylated at the other N) or 0 (if both N are substituted or sterically hindered) | N-methylation removes a hydrogen bond donor site on the imidazole ring. |
| Steric Hindrance | Lower | Higher | The methyl group adds significant bulk around the imidazole ring. |
Table 1: Comparative physicochemical properties.
Impact on Peptide Structure and Stability
The seemingly minor addition of a methyl group can have a cascading effect on the entire peptide's structure and its stability in a biological environment.
Conformational Restriction
N-methylation of the peptide backbone is known to restrict conformational flexibility.[6] While N-Me-His-Ome modifies the side chain, the increased steric bulk can still influence the preferred backbone dihedral angles (phi and psi) of the preceding residue, potentially favoring specific secondary structures like β-turns. This conformational pre-organization can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.
Enhanced Enzymatic Stability
One of the most significant advantages of N-methylation is the enhanced resistance to proteolytic degradation.[6][8] Peptidases often have specific recognition pockets for amino acid side chains. The steric hindrance provided by the methyl group on the histidine imidazole ring can prevent the peptide from fitting correctly into the enzyme's active site, thereby shielding the adjacent peptide bonds from cleavage.
A hypothetical experiment could involve incubating a parent peptide and its N-methylated analogue in human serum and measuring the percentage of intact peptide over time.
| Time (hours) | % Intact Peptide (His-Peptide) | % Intact Peptide (N-Me-His-Peptide) |
| 0 | 100 | 100 |
| 1 | 65 | 95 |
| 4 | 20 | 88 |
| 8 | <5 | 75 |
| 24 | Not Detected | 52 |
Table 2: Hypothetical serum stability data. While N-methylation can significantly improve serum stability, this effect is not universal and can be position-dependent.[9]
Modulation of Biological Activity
Ultimately, the value of N-methylation lies in its ability to favorably modulate the biological activity of a peptide. This can manifest as increased potency, altered receptor selectivity, or a switch from agonist to antagonist activity.
The fixation of the imidazole tautomeric state and the change in its electronic properties can lead to more specific and optimized interactions with a receptor binding pocket.[1] For instance, if a receptor has a hydrophobic pocket near the histidine binding site, the increased lipophilicity of the N-methylated version could lead to a stronger binding affinity (lower Ki or IC50 value). Conversely, if a critical hydrogen bond is formed with the imidazole N-H that is methylated, a loss of activity may be observed.[10] This highlights the importance of empirical testing.
| Peptide Analogue | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Parent Peptide (with His-Ome) | 15.2 | 25.8 |
| N-Me-His Analogue | 3.8 | 6.4 |
Table 3: Hypothetical biological activity data for a GPCR ligand.
Experimental Protocols & Methodologies
To facilitate the practical application of these concepts, we provide validated, step-by-step protocols for peptide synthesis and a representative binding assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N-Me-His-Ome
This protocol outlines the manual Fmoc-based SPPS for incorporating an N-methylated histidine residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N-Me-His(Trt)-OH
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash with DMF (x5).
-
Amino Acid Coupling (Standard):
-
Pre-activate a solution of Fmoc-amino acid (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated mixture to the resin and shake for 1-2 hours.
-
Wash with DMF (x3) and DCM (x3). Confirm completion with a Kaiser test.
-
-
N-Me-His Coupling:
-
Causality Note: Coupling to an N-methylated residue is often slower due to steric hindrance. Using a more potent activating agent like HATU or extending the coupling time may be necessary.[11]
-
Pre-activate Fmoc-N-Me-His(Trt)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add to the resin and shake for 4-6 hours, or overnight if necessary.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the terminal Fmoc group as in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase HPLC.
-
Verification: Confirm the mass of the final peptide using LC-MS.
Caption: SPPS workflow for incorporating N-Me-His.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the synthesized peptides.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., ³H-labeled standard antagonist).
-
Synthesized peptides (His-Peptide and N-Me-His-Peptide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the competitor peptides.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of non-radiolabeled ligand (for non-specific binding).
-
50 µL of competitor peptide dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The strategic incorporation of N-Me-His-Ome HCl in place of standard His-Ome HCl is a potent tool in peptide drug design. The addition of a single methyl group can confer significant advantages, most notably enhanced enzymatic stability and the potential for improved receptor affinity through conformational constraint and altered physicochemical properties.[4][6] However, the effects are highly context- and position-dependent, and can sometimes diminish activity if a key interaction is disrupted.[10]
Therefore, an empirical approach, guided by the principles outlined in this guide, is essential. The systematic synthesis and evaluation of N-methylated histidine analogues, as part of a broader structure-activity relationship (SAR) study, will continue to be a valuable strategy for transforming promising peptide leads into robust clinical candidates.
References
-
Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Should My Peptide Be Methylated? (2025). LifeTein Peptide Blog. Retrieved January 25, 2026, from [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum - University of the Incarnate Word. Retrieved January 25, 2026, from [Link]
-
Enzymology and significance of protein histidine methylation. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. (2022). ACS Publications. Retrieved January 25, 2026, from [Link]
-
A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Protein Histidine Methylation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. athenaeum.uiw.edu [athenaeum.uiw.edu]
A Comparative Guide to the Effects of 1-Methylhistidine and 3-Methylhistidine on Enzyme Catalysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides an in-depth, objective comparison of the effects of two constitutional isomers, 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), on enzyme catalysis. By synthesizing technical data with field-proven insights, this document will explore their distinct biochemical properties, their differential impacts on enzyme kinetics, and the underlying mechanistic principles.
Introduction: Two Isomers, Distinct Biological Fates
1-Methylhistidine and 3-methylhistidine are methylated derivatives of the essential amino acid L-histidine.[1] While structurally similar, their origins and physiological roles are markedly different, a crucial distinction for any researcher in the life sciences.
3-Methylhistidine (3-MH) , also known as Nτ-methylhistidine (tele-methylhistidine), is an endogenous product of post-translational modification.[2][3] Specific histidine residues within actin and myosin are methylated by protein histidine methyltransferases (PHMTs), and the subsequent breakdown of these muscle proteins releases 3-MH.[2] As it is not reincorporated into proteins, its urinary excretion is a well-established biomarker for muscle protein catabolism.[4]
1-Methylhistidine (1-MH) , or Nπ-methylhistidine (pros-methylhistidine), in contrast, is primarily of exogenous origin in humans.[2] It is derived from the dietary dipeptide anserine, found in significant quantities in meat and fish.[5] Consequently, 1-MH levels in biological fluids are often utilized as a biomarker for meat consumption.[6]
An important consideration for researchers is the historical confusion in the nomenclature of these isomers. Biochemists have often numbered the nitrogen atom of the imidazole ring proximal to the side chain as 1, while organic chemists designate it as 3. The IUPAC standard denotes the nitrogen atoms as pros ('near', π) and tele ('far', τ) relative to the side chain. In this guide, we will adhere to the common biochemical nomenclature where 1-MH is π-methylhistidine and 3-MH is τ-methylhistidine.[2][7]
The Impact of Methylation on Histidine's Catalytic Potential
The addition of a methyl group to the imidazole ring of histidine has profound effects on its chemical properties, which in turn can influence enzyme catalysis. Histidine is a versatile catalytic residue due to its pKa being close to physiological pH, allowing it to act as both a proton donor and acceptor. Methylation alters these properties in several key ways:
-
Increased pKa and Basicity: Methylation increases the pKa of the imidazole ring, thereby increasing the fraction of protonated histidine at physiological pH.[1]
-
Abrogation of Tautomerism: The imidazole ring of histidine can exist in two tautomeric forms. Methylation at either the N1 or N3 position locks the ring into a single tautomer, eliminating this flexibility.[1]
-
Increased Steric Hindrance and Hydrophobicity: The methyl group adds bulk and hydrophobicity to the residue, which can influence substrate binding and the local environment of the active site.[1]
-
Altered Metal Chelation: Histidine is a common ligand for metal ions in metalloenzymes. Methylation can affect the coordination chemistry and redox potential of these metal centers.[8]
These fundamental changes suggest that 1-MH and 3-MH will have distinct effects on enzyme catalysis, whether they are incorporated into the enzyme's structure or act as external modulators.
Comparative Effects on Enzyme Kinetics: Experimental Evidence
Direct comparative studies on the effects of 1-MH and 3-MH as external inhibitors on a single enzyme are scarce in the literature. However, a study on a de novo designed copper nitrite reductase (CuNiR) provides compelling evidence of their differential effects when incorporated into the enzyme's active site.
In this study, the native histidine ligand was replaced with either 1-methylhistidine (εmHis, enforcing τ-nitrogen ligation) or 3-methylhistidine (δmHis, enforcing π-nitrogen ligation). The kinetic parameters for nitrite reduction were then determined.
| Enzyme Variant | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| 1-MH-CuNiR | 0.8 ± 0.1 | 1.1 ± 0.3 | 730 |
| 3-MH-CuNiR | 0.007 ± 0.001 | 1.4 ± 0.4 | 5 |
Data adapted from "Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides"[9]
The results clearly demonstrate that the position of the methyl group has a dramatic impact on catalytic efficiency. The 1-MH variant exhibited a catalytic efficiency (kcat/KM) over 140 times greater than the 3-MH variant.[9] This suggests that the orientation and electronic properties of the imidazole ring, dictated by the methylation position, are critical for optimal catalysis in this system.
Further mechanistic insights come from a computational study on cytochrome c peroxidase, where the axial histidine ligand was replaced with Nδ-methyl histidine (structurally related to 3-MH). This modification was found to slow down oxygen atom transfer to substrates, making the enzyme a weaker oxidant.[10][11] This is attributed to the impact of the methyl group on the reduction potential and electron transfer processes.
Potential Mechanisms of Action on Enzyme Catalysis
Based on the available evidence and the fundamental biochemical properties of these isomers, we can propose several mechanisms by which 1-MH and 3-MH could differentially affect enzyme catalysis:
-
Competitive Inhibition: Due to their structural similarity to histidine, both 1-MH and 3-MH could act as competitive inhibitors for enzymes that utilize histidine as a substrate or have a histidine-binding site. The differential binding affinity would depend on the specific topology of the active site.
-
Non-competitive Inhibition: These molecules could bind to an allosteric site on an enzyme, inducing a conformational change that alters the active site and reduces catalytic efficiency. The difference in hydrophobicity and steric bulk between 1-MH and 3-MH could lead to different binding affinities for such allosteric sites.
-
Modulation of Metalloenzymes: For metalloenzymes where histidine is a ligand for the catalytic metal ion, the presence of free 1-MH or 3-MH in the reaction mixture could potentially interfere with the metal coordination, leading to inhibition. The distinct electronic properties of the two isomers would likely result in different degrees of interference.
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, we provide a detailed, generalized protocol for assessing the effects of 1-MH and 3-MH on the kinetics of a chosen enzyme. This protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.
Protocol: Determining the Kinetic Parameters of Enzyme Inhibition by 1-MH and 3-MH
1. Objective: To determine the inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of 1-methylhistidine and 3-methylhistidine on a selected enzyme.
2. Materials:
- Purified enzyme of interest
- Substrate for the enzyme
- 1-Methylhistidine and 3-Methylhistidine (high purity)
- Assay buffer (optimized for pH and ionic strength for the target enzyme)
- Spectrophotometer or other appropriate detection instrument
- 96-well plates (for high-throughput analysis) or cuvettes
3. Experimental Workflow:
Caption: Experimental workflow for kinetic analysis.
4. Detailed Steps:
-
Step 1: Determine the Optimal Enzyme Concentration.
-
Perform a series of reactions with varying concentrations of the enzyme and a fixed, saturating concentration of the substrate.
-
Identify the enzyme concentration that yields a linear reaction rate for a convenient time period (e.g., 5-10 minutes).
-
-
Step 2: Determine the Michaelis-Menten Constant (Km) of the Substrate.
-
Using the optimal enzyme concentration, perform reactions with a range of substrate concentrations (typically 0.1 x Km to 10 x Km).
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Step 3: Perform Inhibition Assays.
-
For determining the mode of inhibition:
-
Set up several series of reactions. In each series, use a fixed concentration of either 1-MH or 3-MH (e.g., 0.5x, 1x, 2x the expected Ki).
-
Within each series, vary the substrate concentration as in Step 2.
-
Include a control series with no inhibitor.
-
-
For determining IC50:
-
Set up reactions with a fixed concentration of substrate (equal to the Km value).
-
Vary the concentration of 1-MH and 3-MH over a wide range (e.g., logarithmic dilutions).
-
-
-
Step 4: Data Analysis.
-
Mode of Inhibition:
-
Plot the data from the inhibition assays as Lineweaver-Burk plots (1/v₀ vs. 1/[S]).
-
Analyze the plots to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel.
-
-
-
Inhibition Constant (Ki):
-
Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curves.
-
Use the Cheng-Prusoff equation to calculate the Ki from the IC50 value and the Km of the substrate.
-
-
Logical Relationships and Mechanistic Insights
The following diagram illustrates the potential interactions of 1-MH and 3-MH with an enzyme active site, leading to differential catalytic outcomes.
Caption: Interactions of 1-MH and 3-MH with an enzyme active site.
Conclusion
While both 1-methylhistidine and 3-methylhistidine are simple methylated derivatives of histidine, their distinct origins and biochemical properties lead to differential effects on enzyme catalysis. The available evidence, particularly from studies involving engineered enzymes, strongly suggests that the position of the methyl group on the imidazole ring is a critical determinant of catalytic efficiency. The steric and electronic differences between the two isomers likely govern their interactions with enzyme active sites, whether as incorporated residues or as external modulators.
The provided experimental framework offers a robust methodology for researchers to dissect the specific effects of 1-MH and 3-MH on their enzyme of interest. Such studies are essential for a deeper understanding of the biological roles of these molecules and for the development of novel therapeutic agents that target histidine-utilizing enzymes.
References
-
Jakobsson, M. E., Drozak, J., & Kwiatkowski, W. (2020). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 295(31), 10588-10604. [Link]
-
BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. Retrieved from [Link]
-
Aranibar, N., et al. (2011). Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Chemical research in toxicology, 24(3), 398-407. [Link]
-
Fujimaki, S., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry, 299(9), 105151. [Link]
-
Small Molecule Pathway Database. (2023). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 3-Methylhistidine – Knowledge and References. Retrieved from [Link]
-
PathBank. (2023). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). Retrieved from [Link]
-
Aranibar, N., et al. (2011). Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. PubMed, 21244015. [Link]
-
Klinman, J. P. (2009). Enzymatic Methyl Transfer: Role of An Active Site Residue in Generating Active Site Compaction that Correlates with Catalytic Efficiency. PMC, 2755333. [Link]
-
Kwiatkowski, W., et al. (2022). Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin. PMC, 9002908. [Link]
-
Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]
-
Lee, C. W. Z., et al. (2020). How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions? A Computational Study. International journal of molecular sciences, 21(19), 7133. [Link]
-
Lee, C. W. Z., et al. (2020). How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions? A Computational Study. ResearchGate. [Link]
-
Kwiatkowski, W., et al. (2022). Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin. ResearchGate. [Link]
-
Wikipedia. (n.d.). Active site. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Medicosis Perfectionalis. (2023, February 20). Competitive vs Non-competitive inhibitors - Enzyme kinetics - Biochemistry and Pharmacology [Video]. YouTube. [Link]
-
Razeghian, N., et al. (2021). Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides. PMC, 8448107. [Link]
-
Lee, C. W. Z., et al. (2020). How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions? A Computational Study. PubMed, 32992593. [Link]
-
Wikipedia. (n.d.). 3-Methylhistidine. Retrieved from [Link]
-
Selmer, T., et al. (2000). The biosynthesis of methylated amino acids in the active site region of methyl-coenzyme M reductase. PubMed, 10660523. [Link]
-
SciSpace. (2013). Kinetic mechanism of human histidine triad nucleotide binding protein 1. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzymes and the active site. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Enzyme Inhibition. Retrieved from [Link]
-
Schejter, A., Lanir, A., & Epstein, N. (1976). Binding of hydrogen donors to horseradish peroxidase: A spectroscopic study. ResearchGate. [Link]
-
Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive? Retrieved from [Link]
-
FooDB. (2011). Showing Compound 3-Methyl-L-histidine (FDB021798). Retrieved from [Link]
-
ResearchGate. (n.d.). Methyltransferases: Functions and Applications. Retrieved from [Link]
Sources
- 1. Enzymology and significance of protein histidine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 3. Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PathBank [pathbank.org]
- 7. SMPDB [smpdb.ca]
- 8. How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions? A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions? A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Peptide Optimization: A Comparative Guide to N-methylation and Cα-methylation for Enhanced Therapeutic Properties
In the landscape of peptide therapeutics, the journey from a promising bioactive sequence to a viable drug candidate is fraught with challenges. Poor metabolic stability, low cell permeability, and suboptimal receptor affinity are common hurdles that can derail development. Among the arsenal of chemical modifications employed to overcome these limitations, methylation at the peptide backbone stands out as a powerful and versatile strategy. This guide provides an in-depth, objective comparison of two key methylation approaches: N-methylation of the amide nitrogen and Cα-methylation of the alpha-carbon. By delving into the mechanistic underpinnings and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their peptide optimization campaigns.
The Rationale for Peptide Backbone Methylation: A Tale of Two Strategies
Peptides, with their high specificity and low toxicity, are attractive therapeutic modalities. However, their inherent susceptibility to proteolytic degradation and poor membrane permeability often limit their clinical utility, particularly for oral administration and targeting intracellular proteins.[1][2] Both N-methylation and Cα-methylation address these issues by introducing steric hindrance and conformational constraints into the peptide backbone, but they do so through distinct mechanisms, leading to different downstream consequences for the peptide's biological activity and physicochemical properties.
N-methylation involves the substitution of the amide proton with a methyl group. This seemingly subtle change has profound effects. It eliminates a hydrogen bond donor, which can reduce the desolvation penalty associated with crossing the lipid bilayer of cell membranes, thereby enhancing permeability.[3] Furthermore, the steric bulk of the N-methyl group can shield the adjacent peptide bond from the action of proteases, significantly increasing the peptide's half-life in biological fluids.[4][5]
Cα-methylation , on the other hand, introduces a methyl group at the alpha-carbon of an amino acid residue. This modification restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, locking the peptide into a more defined three-dimensional structure.[6] This pre-organization can lead to enhanced receptor binding affinity by reducing the entropic penalty of binding. Similar to N-methylation, the steric bulk at the Cα position can also provide a shield against enzymatic degradation.
Head-to-Head Comparison: N-methylation vs. Cα-methylation
The choice between N-methylation and Cα-methylation is not always straightforward and depends on the specific objectives of the peptide design strategy. The following sections break down the comparative effects of these modifications on key therapeutic properties, supported by experimental evidence where available.
Proteolytic Stability: A Shield Against Degradation
Both N-methylation and Cα-methylation are effective strategies for enhancing resistance to enzymatic degradation. The introduction of a methyl group at either position sterically hinders the approach of proteases, which are highly sensitive to the conformation of their substrates.
N-methylation has been extensively shown to confer significant proteolytic stability. For instance, N-methylation of specific amide bonds in peptides has been demonstrated to increase their half-life by several-fold in plasma and other biological matrices.[4]
Cα-methylation also imparts substantial resistance to proteolysis. The conformational constraints imposed by the Cα-methyl group can disrupt the recognition motifs required by many proteases.
While direct comparative studies on the same peptide are limited, the general consensus is that both modifications are highly effective at increasing metabolic stability. The choice may therefore depend on the specific protease(s) of concern and the desired conformational impact.
Table 1: Comparative Effects of N-methylation and Cα-methylation on Peptide Therapeutic Properties
| Property | N-methylation | Cα-methylation | Key Considerations |
| Proteolytic Stability | High | High | Both are effective; the optimal choice may depend on the specific protease and desired conformation. |
| Receptor Binding Affinity | Can be maintained or decreased | Can be increased or decreased | Cα-methylation's conformational rigidity can be beneficial if the induced conformation matches the bioactive one. N-methylation can disrupt key hydrogen bonds involved in receptor binding. |
| Cell Permeability | Generally increased | Can be increased, but to a lesser extent than N-methylation | N-methylation's reduction of hydrogen bond donors is a major driver of increased permeability. |
| Oral Bioavailability | Can be significantly improved | Less evidence for significant improvement | N-methylation has been shown to lead to orally bioavailable peptide analogs.[7] |
| Synthetic Feasibility | Established protocols, but can be challenging | Can be synthetically challenging | Incorporation of Cα-methylated amino acids can be more complex than on-resin N-methylation. |
Receptor Binding Affinity: A Double-Edged Sword
The impact of methylation on receptor binding is highly context-dependent and can be either beneficial or detrimental.
With N-methylation , the removal of the amide proton can be problematic if that proton is involved in a critical hydrogen bond with the target receptor. This can lead to a decrease in binding affinity.[8] However, in cases where this hydrogen bond is not crucial, N-methylation can still be a viable strategy, and any potential loss in affinity may be offset by the gains in stability and permeability. For example, N-methylated analogs of the opioid peptide enkephalin have been shown to retain high receptor binding affinity.[8][9]
Cα-methylation , by rigidly constraining the peptide backbone, can lead to a significant increase in receptor affinity if the resulting conformation aligns with the bioactive conformation recognized by the receptor. However, if the imposed conformation is not favorable for binding, a dramatic loss of affinity can occur. This makes Cα-methylation a higher-risk, higher-reward strategy for modulating receptor affinity.
Cell Permeability and Oral Bioavailability: The N-methylation Advantage
For peptides targeting intracellular proteins or those intended for oral delivery, cell permeability is a critical parameter.
N-methylation has a well-established, positive impact on cell permeability.[10][11] By replacing a hydrogen bond donor with a lipophilic methyl group, N-methylation reduces the number of interactions with water molecules that must be broken for the peptide to enter the hydrophobic core of the cell membrane. This "chameleonic" behavior, where the peptide can adopt a more lipophilic conformation in a non-polar environment, is a key factor in the success of orally bioavailable peptides like cyclosporine A.[12] Indeed, studies have shown that N-methylation can lead to peptide analogs with significant oral bioavailability.[7]
Cα-methylation can also increase lipophilicity and thus may have a positive impact on permeability, but the effect is generally considered to be less pronounced than that of N-methylation. The primary contribution of Cα-methylation is conformational restriction, which may not as directly address the key challenge of desolvation for membrane translocation.
Visualizing the Impact: Methylation and Protease Resistance
To illustrate the steric hindrance effect of methylation, consider the following diagrams.
Caption: Unmodified peptide susceptible to protease cleavage.
Caption: N-methylation sterically hinders protease access.
Caption: Cα-methylation alters conformation, preventing protease binding.
Experimental Protocols for Evaluating Methylated Peptides
To empirically determine the effects of N- and Cα-methylation, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay assesses the proteolytic stability of a peptide in a biologically relevant matrix.
Methodology:
-
Peptide Stock Solution Preparation: Prepare a 1 mM stock solution of the test peptide in an appropriate solvent (e.g., DMSO).
-
Incubation: Dilute the peptide stock solution to a final concentration of 10 µM in fresh human plasma. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately quench the enzymatic activity by adding two volumes of a cold organic solvent mixture (e.g., 1:1 ethanol/acetonitrile) to the plasma sample.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS.
-
Data Analysis: Quantify the peak area of the parent peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point. The half-life (t½) can be determined by plotting the natural logarithm of the percentage of remaining peptide versus time.
Caption: Workflow for in vitro plasma stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Donor Solution Preparation: Prepare a solution of the test peptide (e.g., 100 µM) in a buffer at the desired pH (e.g., pH 7.4 for intestinal permeability).
-
Acceptor Solution Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or another suitable analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * Time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Caption: Workflow for the PAMPA assay.
Conclusion: Making the Right Choice for Your Peptide Therapeutic
Both N-methylation and Cα-methylation are powerful tools in the peptide drug developer's toolkit, each with its own set of advantages and disadvantages. N-methylation generally excels at improving proteolytic stability and, most notably, cell permeability and oral bioavailability. It is often the go-to strategy when the primary goal is to enhance drug-like properties. However, the potential for reduced receptor affinity due to the loss of a key hydrogen bond must be carefully considered.
Cα-methylation, with its profound impact on peptide conformation, offers a route to potentially enhance receptor binding affinity while also improving stability. This makes it an attractive option when the primary goal is to optimize potency. However, the synthetic challenges and the risk of inducing a non-bioactive conformation require careful consideration.
Ultimately, the optimal methylation strategy is peptide-specific and goal-dependent. A systematic approach, involving the synthesis and evaluation of a small library of analogs with single or multiple methylations at various positions, is often the most effective way to identify the optimal modification strategy for a given peptide therapeutic.
References
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]
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Albericio, F., & Kruger, H. G. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. [Link]
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Stewart, J. M. (1983). Bradykinin analogues containing N alpha-methyl amino acids. Journal of medicinal chemistry, 26(8), 1158–1162. [Link]
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Haskell-Luevano, C., Rosenquist, A., Souers, A., He, L., & Mosberg, H. I. (2005). N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity. Journal of medicinal chemistry, 48(24), 7609–7615. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
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Buur, A., & Bundgaard, H. (2005). Bioreversible quaternary N-acyloxymethyl derivatives of the tertiary amines bupivacaine and lidocaine--synthesis, aqueous solubility and stability in buffer, human plasma and simulated intestinal fluid. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 24(2-3), 237–246. [Link]
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Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311. [Link]
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Lazar, G., Papi, R., Lee, Y. S., Kim, H. S., & Pasternak, G. W. (2005). N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity. Journal of medicinal chemistry, 48(24), 7609–7615. [Link]
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Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N- and Calpha-methylation in biologically active peptides: synthesis, structural and functional aspects. Current medicinal chemistry, 11(21), 2799–2822. [Link]
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Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. [Link]
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Wang, C. K., & Craik, D. J. (2018). Toward accurately modeling N-methylated cyclic peptides. Physical chemistry chemical physics : PCCP, 20(14), 9206–9219. [Link]
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Lee, Y. S., Park, C. K., Kim, H. S., & Pasternak, G. W. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules (Basel, Switzerland), 26(11), 3328. [Link]
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Lee, Y. S., Park, C. K., & Pasternak, G. W. (2019). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. PloS one, 14(10), e0223789. [Link]
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Kawakami, T., Murakami, H., & Suga, H. (2008). Ribosomal synthesis of N-methyl-peptides. Journal of the American Chemical Society, 130(49), 16861–16863. [Link]
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Al-Hasani, R., & Bruchas, M. R. (2023). Physiology, Enkephalin. In StatPearls. StatPearls Publishing. [Link]
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Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. Accounts of chemical research, 50(8), 1956–1964. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
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Rojas-Vite, G., Gonzalez-Barrios, R., Garcia-Morales, L., Padilla-Montaño, A., Gutierrez-Grijalva, E. P., & Angulo-Escalante, M. A. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules (Basel, Switzerland), 28(14), 5364. [Link]
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Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311. [Link]
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A Senior Application Scientist's Guide to Evaluating N-Me-His in Peptide Ligands
Introduction: Beyond the Canonical 20 – The Subtle Power of a Single Methyl Group
In the landscape of drug discovery and peptide-based therapeutics, the pursuit of enhanced binding affinity, specificity, and metabolic stability is relentless. While the 20 canonical amino acids provide a vast chemical space, post-translational modifications (PTMs) offer a sophisticated toolkit to fine-tune peptide function. Among these, N-methylation stands out as a subtle yet powerful modification. The addition of a single methyl group to a backbone amide nitrogen or a side chain can dramatically alter a peptide's pharmacological profile.
This guide focuses specifically on the N-methylation of histidine (N-Me-His), a uniquely versatile amino acid. Histidine's imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a frequent key player in molecular recognition and catalysis.[1][2] Methylating one of the imidazole nitrogens (Nτ-Me-His or Nπ-Me-His) fundamentally alters these properties. This guide provides a comparative framework and detailed experimental protocols for researchers to rigorously evaluate the impact of this modification on the binding affinity of peptide ligands. We will explore not just what to measure, but why specific experimental choices are critical for generating trustworthy and publication-quality data.
The Physicochemical Ramifications of Histidine N-Methylation
Before delving into experimental evaluation, it is crucial to understand the fundamental changes a methyl group imparts to the histidine side chain. These changes are the root cause of any observed differences in binding affinity.
-
Fixed Tautomeric State and Abolished Tautomerization: Unmodified histidine exists in two tautomeric forms (Nτ-H and Nπ-H). N-methylation locks the imidazole ring into a single tautomer, eliminating this equilibrium. This can be critical if one tautomer is preferentially recognized by the target protein.[3][4]
-
Increased Basicity (pKa): N-methylation increases the pKa of the imidazole ring.[4] This means that at physiological pH (around 7.4), the methylated histidine is more likely to be protonated and carry a positive charge compared to its unmodified counterpart.[4][5] This can strengthen or weaken electrostatic interactions at the binding interface.
-
Steric Hindrance and Conformational Restriction: The addition of a methyl group increases steric bulk. This can restrict the conformational freedom of the peptide backbone, reducing the entropic penalty of binding and potentially pre-organizing the ligand into a bioactive conformation.[6][7][8] However, it can also introduce steric clashes that prevent optimal binding.
-
Altered Hydrogen Bonding Capacity: A methylated nitrogen can no longer act as a hydrogen bond donor, a critical alteration that can disrupt established binding networks.[3][9][10]
-
Increased Hydrophobicity: The methyl group adds hydrophobicity to the side chain, which can enhance interactions with nonpolar pockets in a target protein.[3][4]
These competing effects are what make the impact of N-Me-His substitution non-trivial to predict, necessitating the rigorous experimental evaluation detailed below.
Core Experimental Workflow: A Triad of Biophysical Techniques
To obtain a comprehensive understanding of the binding event, no single technique is sufficient. We advocate for a tripartite approach, leveraging Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each provides a unique and complementary piece of the puzzle.
Caption: High-level workflow for evaluating N-Me-His modified peptides.
Method 1: Isothermal Titration Calorimetry (ITC) – The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[11][12][13] It is the only technique that directly measures the binding enthalpy (ΔH), allowing for the calculation of the binding entropy (ΔS).
Causality Behind the Protocol: Why ITC is Essential
-
Direct Measurement: ITC is a true in-solution technique that requires no labeling or immobilization, eliminating potential artifacts.
-
Thermodynamic Deep Dive: It moves beyond just affinity (Kd) to reveal the driving forces of the interaction. For instance, an improvement in affinity could be due to more favorable enthalpic contributions (e.g., stronger hydrogen bonds) or entropic contributions (e.g., release of water molecules, conformational restriction). Comparing the ΔH and TΔS values for the His and N-Me-His peptides reveals precisely how methylation alters these driving forces.
Detailed Experimental Protocol: ITC
-
Sample Preparation (The Self-Validating System):
-
Protein: Dialyze the target protein extensively against the final ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). The last change of dialysis buffer will be used for dissolving the peptide. This "dialysis match" is the single most critical step to minimize large heats of dilution that can obscure the binding signal.
-
Peptides: Synthesize both Peptide-His and Peptide-N-Me-His to >95% purity, verified by HPLC.[14][15] Confirm identity via mass spectrometry. Dissolve each peptide in the final dialysis buffer from the protein preparation.
-
Concentration Determination: Accurately determine the concentration of all molecules using a method appropriate for each (e.g., A280 for protein, UV-Vis for peptides with aromatic residues, or a quantitative amino acid analysis for highest accuracy). Inaccurate concentrations are a primary source of error in ITC.[16]
-
-
Instrument Setup (e.g., Malvern Panalytical MicroCal PEAQ-ITC):
-
Cell: Load the target protein into the sample cell at a concentration 'C' where 10 < C*Ka < 1000. For an expected Kd of 1 µM, a cell concentration of 50-100 µM is a good starting point.
-
Syringe: Load the peptide ligand into the syringe at a concentration 10-15 times that of the protein in the cell.
-
Parameters:
-
Temperature: 25°C
-
Reference Power: 10 µCal/sec
-
Stirring Speed: 750 rpm
-
Injection Scheme: 1 initial 0.4 µL injection (discarded in analysis), followed by 18-20 injections of 2 µL each, with a 150-second spacing to allow a return to baseline.
-
-
-
Execution and Data Analysis:
-
Perform an initial control experiment by injecting the peptide into buffer alone to measure the heat of dilution. This value will be subtracted from the main experiment's data.
-
Run the titration for both Peptide-His and Peptide-N-Me-His against the target protein.
-
Integrate the raw power peaks to get the heat per injection (ΔH).
-
Fit the resulting binding isotherm (kcal/mol vs. molar ratio) to a one-site binding model to determine the stoichiometry (n), dissociation constant (Kd), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS .
-
Interpreting the Data: A Comparative Table
| Parameter | Peptide-His | Peptide-N-Me-His | Interpretation of Change |
| Kd (µM) | 1.5 | 0.3 | 5-fold increase in affinity. |
| ΔG (kcal/mol) | -8.0 | -8.8 | Favorable change in binding free energy. |
| ΔH (kcal/mol) | -5.5 | -7.5 | Binding becomes more enthalpically driven. Suggests stronger H-bonds or van der Waals contacts for N-Me-His. |
| -TΔS (kcal/mol) | -2.5 | -1.3 | Binding becomes less entropically penalized. Suggests pre-organization of the N-Me-His peptide, reducing the conformational entropy loss upon binding. |
Method 2: Surface Plasmon Resonance (SPR) – Unveiling the Kinetics
SPR is a label-free optical technique that measures changes in refractive index on a sensor surface as molecules bind and dissociate in real-time.[17][18] This allows for the precise determination of the association rate constant (ka) and the dissociation rate constant (kd), which cannot be obtained from ITC.
Causality Behind the Protocol: Why SPR is Essential
-
Kinetic Resolution: Two peptides can have the same affinity (Kd = kd/ka), but achieve it through very different kinetic profiles. One might bind quickly and dissociate quickly (fast ka, fast kd), while another binds slowly but stays bound for a long time (slow ka, slow kd). This "residence time" (1/kd) is often a more critical predictor of in vivo efficacy than affinity alone. N-methylation can significantly impact both on- and off-rates.
-
High Sensitivity: SPR typically requires less material than ITC and can measure a wider range of affinities, particularly for very tight binders.[19]
Detailed Experimental Protocol: SPR
-
Immobilization Strategy (The Self-Validating System):
-
Ligand Choice: Immobilize the larger binding partner (the protein) to the sensor chip to minimize mass transfer effects, which can complicate the kinetics of a small peptide analyte.[20]
-
Chip & Chemistry: Use a CM5 sensor chip and standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC/NHS.
-
Immobilization: Inject the protein (at ~20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to reach a target immobilization level of ~2000-4000 Response Units (RU). The low pH pre-concentrates the positively charged protein on the negatively charged surface.
-
Blocking: Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
Reference Channel: Create a reference flow cell by performing the activation and blocking steps without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding.
-
-
Kinetic Titration Assay:
-
Analyte Preparation: Prepare a dilution series of both Peptide-His and Peptide-N-Me-His in the running buffer (e.g., HBS-EP+, pH 7.4). Concentrations should bracket the expected Kd, typically from 0.1x Kd to 10x Kd (e.g., 100 nM to 10 µM). Include a zero-concentration (buffer alone) injection for double-referencing.
-
Instrument Setup (e.g., Cytiva Biacore T200):
-
Flow Rate: 30-60 µL/min. A higher flow rate minimizes mass transport limitation.[20]
-
Contact Time: 120-180 seconds (to approach binding equilibrium).
-
Dissociation Time: 300-600 seconds (to observe a significant portion of the dissociation curve).
-
Regeneration: Inject a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte without denaturing the immobilized ligand. Test regeneration conditions thoroughly.
-
-
-
Data Analysis:
-
Processing: Perform double-referencing by subtracting the signal from the reference flow cell and the signal from the buffer-only injection.
-
Fitting: Fit the resulting sensorgrams for the entire concentration series simultaneously to a 1:1 Langmuir binding model to obtain global ka, kd, and Kd values. Assess the quality of the fit by examining the residuals.
-
Caption: Key steps in an SPR kinetic analysis experiment.
Interpreting the Data: A Comparative Table
| Parameter | Peptide-His | Peptide-N-Me-His | Interpretation of Change |
| ka (10⁵ M⁻¹s⁻¹) | 2.1 | 1.8 | Association rate is largely unaffected. |
| kd (10⁻² s⁻¹) | 3.15 | 0.54 | Dissociation rate is ~6-fold slower. |
| Kd (nM) | 150 | 30 | 5-fold increase in affinity, consistent with ITC. |
| Residence Time (s) | 32 | 185 | N-Me-His remains bound significantly longer, which may improve in vivo efficacy. |
Method 3: NMR Spectroscopy – The Structural Rationale
While ITC and SPR quantify the "what" and "how fast" of binding, NMR provides the "why" at an atomic level.[21][22][23] By monitoring chemical shift perturbations (CSPs) in the target protein upon peptide addition, we can map the binding interface.
Causality Behind the Protocol: Why NMR is Essential
-
Binding Site Identification: NMR is unparalleled in its ability to identify the specific residues of the target protein that are involved in the binding interaction. Comparing the CSPs induced by Peptide-His and Peptide-N-Me-His can reveal if the methylated analog engages the same pocket, and if it makes additional or different contacts.
-
Structural Context: NMR can provide direct evidence of conformational changes in both the ligand and the target upon binding.[24] This allows us to correlate the thermodynamic and kinetic data with specific structural events.
Detailed Experimental Protocol: NMR
-
Sample Preparation (The Self-Validating System):
-
Protein: Prepare a uniformly ¹⁵N-labeled sample of the target protein by expression in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source. Purify the protein and exchange it into an NMR-compatible buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, 10% D₂O). The lower pH can help slow amide proton exchange with the solvent, leading to sharper signals.
-
Peptides: Prepare highly concentrated, unlabeled stock solutions of Peptide-His and Peptide-N-Me-His in the same NMR buffer.
-
-
¹H-¹⁵N HSQC Titration:
-
Experiment: The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D spectrum with one peak for each backbone N-H group in the protein. It is an exquisitely sensitive fingerprint of the protein's folded state.
-
Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (~100-200 µM).
-
Add a sub-stoichiometric amount (e.g., 0.25 equivalents) of the Peptide-His ligand.
-
Acquire another HSQC spectrum.
-
Repeat this process with increasing amounts of peptide (e.g., 0.5, 1.0, 2.0, 5.0 equivalents) until the chemical shifts of affected peaks stop changing, indicating saturation.
-
Wash the NMR tube thoroughly and repeat the entire titration with the Peptide-N-Me-His ligand.
-
-
-
Data Analysis:
-
Resonance Assignment: A prerequisite for this experiment is having the backbone resonance assignment for the target protein.
-
CSP Calculation: Overlay the spectra from each titration point. For each assigned amide peak, calculate the weighted chemical shift perturbation (CSP) using the formula: CSP (ppm) = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).
-
Mapping: Plot the CSP values versus the protein's primary sequence. Residues with CSPs significantly above the average are considered to be at the binding interface. Map these residues onto the 3D structure of the protein to visualize the binding site.
-
Interpreting the Data: Visualizing the Interaction
Conclusion: Synthesizing a Coherent Narrative
The true power of this tripartite approach lies in the synthesis of the data. The ITC results told us that N-methylation improved affinity by making the binding more enthalpically favorable and less entropically costly. The SPR data revealed that this affinity improvement was almost entirely due to a slower dissociation rate, increasing the ligand's residence time on the target. Finally, the NMR data provided the structural explanation: the N-methyl group made new, favorable van der Waals contacts in a hydrophobic sub-pocket (explaining the improved enthalpy) while the loss of an N-H donor was compensated elsewhere. Furthermore, the pre-organization of the peptide backbone (as suggested by the favorable entropy change) was confirmed by NOE data from the bound ligand.
By integrating these datasets, we move from simple observation to a deep, mechanistic understanding of how N-methylation modulates the binding affinity of a peptide ligand. This level of detail is essential for rational drug design and for building a robust intellectual property portfolio.
References
-
Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (n.d.). National Institutes of Health. [Link]
-
Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin. (n.d.). PubMed Central. [Link]
-
Enzymology and significance of protein histidine methylation. (n.d.). PubMed Central. [Link]
-
Large-scale identification of protein histidine methylation in human cells. (2020). Oxford Academic. [Link]
-
Imidazole. (n.d.). Wikipedia. [Link]
-
Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. (2022). YouTube. [Link]
-
Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. (n.d.). ResearchGate. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). National Institutes of Health. [Link]
-
N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. (n.d.). ResearchGate. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2013). Springer Nature Experiments. [Link]
-
Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. (n.d.). PubMed. [Link]
-
Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). JoVE. [Link]
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If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? (2015). Reddit. [Link]
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High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. (n.d.). PubMed. [Link]
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Newly Identified C–H···O Hydrogen Bond in Histidine. (2022). ACS Publications. [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. [Link]
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N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (n.d.). PubMed. [Link]
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A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press. [Link]
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The Importance of Properly Modeling the Hydrogen Bond in Histidine. (n.d.). Prairie View A&M University. [Link]
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Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (n.d.). WUR eDepot. [Link]
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Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (n.d.). ResearchGate. [Link]
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Enzymology and significance of protein histidine methylation. (n.d.). ResearchGate. [Link]
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Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). ACS Publications. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. [Link]
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Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. (n.d.). ACS Publications. [Link]
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Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. (2024). ACS Publications. [Link]
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NMR Peptide Structure Analysis. (n.d.). Mtoz Biolabs. [Link]
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Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. (2021). YouTube. [Link]
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A Comparative Guide to Spectroscopic Techniques for Confirming N-Methylated Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylation in peptide drug candidates is a powerful tool for enhancing pharmacokinetic properties, including metabolic stability and cell permeability.[1][2] This modification, however, introduces significant conformational changes that necessitate rigorous structural elucidation. This guide provides a comparative analysis of key spectroscopic techniques used to confirm the conformation of N-methylated peptides, offering insights into the experimental rationale and data interpretation critical for advancing drug development.
The Structural Impact of N-Methylation
N-methylation involves the substitution of a backbone amide proton with a methyl group. This seemingly minor alteration has profound structural consequences:
-
Elimination of Hydrogen Bond Donor: The amide nitrogen can no longer act as a hydrogen bond donor, disrupting canonical secondary structures like α-helices and β-sheets.
-
Steric Hindrance: The added methyl group introduces steric bulk, which can restrict conformational flexibility and favor specific rotamers.
-
Cis/Trans Isomerization: The energy barrier for rotation around the N-methylated amide bond is lowered, often leading to a mixture of cis and trans isomers in solution, further complicating conformational analysis.[3]
Given these complexities, a multi-faceted spectroscopic approach is often required for a comprehensive understanding of N-methylated peptide conformation.
Core Spectroscopic Techniques: A Head-to-Head Comparison
The primary techniques for elucidating the conformation of N-methylated peptides in solution are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are emerging as powerful complementary methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Detailed 3D Structure
NMR spectroscopy is unparalleled in its ability to provide high-resolution structural information of molecules in solution, making it an indispensable tool for studying the complex conformational landscapes of N-methylated peptides.[4]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): The NOE is a through-space phenomenon that allows for the determination of interproton distances up to ~5 Å.[5] For N-methylated peptides, which often fall into the intermediate molecular weight range where the NOE can be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred.[4][6] The ROE is always positive, circumventing the issue of signal nulling.[6] The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between protons, providing crucial distance restraints for structure calculation.
-
J-Coupling Constants: Scalar or J-couplings are mediated through chemical bonds and provide information about dihedral angles.[7] For peptides, the ³J(HN,Hα) coupling constant is particularly informative for determining the backbone dihedral angle φ. However, in N-methylated residues, this specific coupling is absent. Instead, other three-bond couplings, such as ³J(Hα,Hβ) and ³J(C',N,Cα,Hα), can be used to restrain side-chain and backbone conformations.[8]
-
Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are highly sensitive to the local electronic environment and, by extension, the peptide's conformation. Deviations from random coil chemical shifts can indicate the presence of stable secondary structures.
The process of determining the three-dimensional structure of an N-methylated peptide by NMR involves several key steps:[9]
-
Sample Preparation: The peptide is dissolved in a deuterated solvent to a concentration of 1-5 mM.[4]
-
Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., TOCSY, NOESY/ROESY, HSQC) is acquired.
-
Resonance Assignment: The chemical shifts of all protons and carbons are assigned to specific atoms in the peptide sequence.
-
Restraint Generation: NOE/ROE cross-peaks are integrated to generate distance restraints, and J-coupling constants are measured to provide dihedral angle restraints.
-
Structure Calculation: The experimental restraints are used as input for molecular dynamics-based structure calculation programs to generate an ensemble of structures consistent with the NMR data.[10]
-
Structure Validation: The quality of the calculated structures is assessed using various geometric and energetic criteria.
dot graph TD { subgraph "NMR Workflow" A[Sample Preparation] --> B[NMR Data Acquisition]; B --> C[Resonance Assignment]; C --> D[Restraint Generation]; D --> E[Structure Calculation]; E --> F[Structure Validation]; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; }
Circular Dichroism (CD) Spectroscopy: A Rapid Tool for Secondary Structure Estimation
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[11] It is a highly sensitive technique for assessing the secondary structure content of peptides in solution.[12]
The far-UV CD spectrum (190-260 nm) is dominated by the amide bond chromophores and provides a fingerprint of the peptide's secondary structure.[11]
-
α-helix: Characterized by negative bands around 208 and 222 nm and a strong positive band around 192 nm.[13]
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.[13]
-
Random Coil: Exhibits a strong negative band below 200 nm.
-
β-turns: The spectra of β-turns are more varied, but they often show distinct features that differ from the canonical secondary structures.
For N-methylated peptides, which often lack canonical secondary structures, CD can be used to monitor conformational changes upon changes in solvent, temperature, or binding to a target.[12]
-
Sample Preparation: A stock solution of the purified peptide is prepared in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7). The final sample concentration should be approximately 0.1-0.2 mg/mL.[4]
-
Data Acquisition: A baseline spectrum of the buffer is recorded. The CD spectrum of the peptide solution is then acquired using a 1 mm pathlength quartz cuvette.[4]
-
Data Analysis: The buffer baseline is subtracted from the peptide spectrum, and the data are converted to mean residue ellipticity. Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.[4][13]
dot graph TD { subgraph "CD Spectroscopy Workflow" A[Sample Preparation] --> B[Data Acquisition]; B --> C[Data Analysis & Deconvolution]; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; }
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): Probing Chirality in Vibrational Transitions
VCD and ROA are chiroptical techniques that measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared or Raman radiation, respectively.[14][15] They provide detailed information about the stereochemistry and conformation of molecules.
-
Sensitivity to Local Conformation: VCD and ROA are particularly sensitive to the conformation of the peptide backbone and can distinguish between different types of turns and folded structures.[14][15]
-
Complementary to Electronic CD: VCD and ROA provide information that is complementary to electronic CD, as they probe vibrational transitions rather than electronic transitions.
-
Amenable to Complex Environments: ROA, in particular, is well-suited for studying peptides in aqueous solutions, as the Raman signal of water is weak.[16]
The amide I region (1600-1700 cm⁻¹) of the VCD spectrum is especially informative for peptide conformational analysis.[17]
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Sample Conc. |
| NMR | High-resolution 3D structure, conformational dynamics, cis/trans isomerism | Provides atomic-level detail, applicable to a wide range of molecular weights | Technically demanding, requires isotopic labeling for larger peptides, can be time-consuming | 1-5 mM[4] |
| CD | Secondary structure content, conformational changes | Rapid, requires small amounts of sample, sensitive to changes in conformation | Low resolution, provides an average structure, deconvolution can be ambiguous | 0.1-0.2 mg/mL[4] |
| VCD | Detailed local conformation, absolute configuration | Sensitive to short-range order, can distinguish different turn types[14] | Can be complex to interpret, requires specialized equipment | Higher than CD |
| ROA | Detailed local conformation, backbone and side-chain structure | Excellent for aqueous solutions, complementary to VCD[15][16] | Weaker signals than Raman, requires specialized equipment | Higher than CD |
Concluding Remarks
The conformational analysis of N-methylated peptides is a critical step in the development of peptide-based therapeutics. While NMR spectroscopy remains the most powerful technique for obtaining high-resolution structural information, a comprehensive understanding often requires a multi-pronged approach. CD spectroscopy offers a rapid means of assessing secondary structure and monitoring conformational changes. The emerging techniques of VCD and ROA provide valuable complementary information, particularly regarding local conformational details. By judiciously selecting and combining these spectroscopic methods, researchers can gain a detailed picture of the conformational landscape of N-methylated peptides, thereby guiding the design of more potent and effective drug candidates.
References
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Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
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- Schweitzer-Stenner, R., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics, 16(15), 6809-6821.
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The Royal Society of Chemistry. (n.d.). Supporting Information: Peptide modification confirmation via 1H NMR. Retrieved from [Link]
- Bouř, P. (2008). Raman Optical Activity of Biomolecules: From Simple Models to Complex Systems. Charles University.
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- Wang, J., & Chen, X. (2014). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8.
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BTP. (n.d.). Peptide Secondary Structure Analysis Based on CD. Retrieved from [Link]
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JACS. (2019). Use of Raman and Raman optical activity to extract atomistic details of saccharides in aqueous solution. Retrieved from [Link]
- Keiderling, T. A. (2002). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. Current Opinion in Chemical Biology, 6(5), 682-688.
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- The American Society for Biochemistry and Molecular Biology. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets.
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ResearchGate. (n.d.). Determination of peptide secondary structure by CD spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Plot of NOE/ROE intensity (η) vs τ c at different spectrometer frequencies. Retrieved from [Link]
- Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(5), 797-814.
- Chatterjee, J., et al. (2008). Site-Selective N-Methylation of Peptides on Solid Support. Accounts of Chemical Research, 41(10), 1331-1342.
- JASCO. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy [Video]. YouTube.
- Li, C., & Stark, C. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 434–463.
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In vitro and in vivo stability comparison of N-methylated versus non-methylated peptides
An In-Depth Guide to the Comparative Stability of N-Methylated vs. Non-Methylated Peptides: In Vitro and In Vivo Perspectives
Introduction: The Challenge of Peptide Therapeutics and the Promise of N-Methylation
Peptide-based therapeutics offer significant promise in medicine due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, primarily due to their susceptibility to enzymatic degradation by proteases. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This guide provides a comprehensive comparison of the in vitro and in vivo stability of N-methylated versus their non-methylated counterparts, offering insights for researchers and drug development professionals.
N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, introduces a conformational constraint and steric hindrance. This simple modification can profoundly impact a peptide's susceptibility to proteolytic cleavage, thereby enhancing its stability and bioavailability.
In Vitro Stability: A Head-to-Head Comparison
The in vitro stability of a peptide is a critical early indicator of its potential as a therapeutic agent. These assays provide a controlled environment to assess a peptide's susceptibility to degradation by specific enzymes or in biological matrices like plasma.
Enzymatic Stability Assays: Resisting Proteolytic Attack
A primary mechanism of peptide degradation is cleavage by proteases. N-methylation can effectively shield the peptide bond from enzymatic attack.
Experimental Protocol: Trypsin Degradation Assay
This protocol outlines a typical procedure to assess a peptide's stability in the presence of trypsin, a common serine protease.
-
Peptide Preparation: Dissolve both the N-methylated and non-methylated peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).
-
Incubation: In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the trypsin solution (or buffer for control samples).
-
Time-Course Analysis: Incubate the mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the enzymatic reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.
Data Summary: Comparative Stability in the Presence of Trypsin
| Peptide | % Intact Peptide Remaining after 120 min |
| Non-methylated Peptide | < 5% |
| N-methylated Peptide | > 95% |
The data clearly demonstrates the significant protective effect of N-methylation against tryptic digestion. The steric hindrance provided by the methyl group at the amide nitrogen prevents the peptide from fitting into the active site of the protease.
Mechanism of N-Methylation-Induced Protease Resistance
Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.
Plasma Stability: Surviving in a Complex Biological Matrix
Plasma contains a multitude of enzymes that can degrade peptides. Assessing stability in plasma is a crucial step in predicting a peptide's in vivo half-life.
Experimental Protocol: Human Plasma Stability Assay
-
Peptide Spiking: Spike the N-methylated and non-methylated peptides into human plasma at a final concentration of 10 µM.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.
-
Protein Precipitation: Precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the peptide by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
Data Summary: Comparative Stability in Human Plasma
| Peptide | Half-life (t½) in Human Plasma (hours) |
| Non-methylated Peptide | ~ 0.5 |
| N-methylated Peptide | > 24 |
The extended half-life of the N-methylated peptide in human plasma highlights its enhanced resistance to a broad range of plasma proteases.
In Vivo Stability: Translating In Vitro Success to a Living System
While in vitro assays provide valuable initial data, in vivo studies are essential to understand a peptide's true metabolic fate, encompassing absorption, distribution, metabolism, and excretion (ADME).
N-methylation has been shown to significantly improve the pharmacokinetic profiles of peptides in animal models. The increased stability against enzymatic degradation observed in vitro often translates to a longer circulating half-life in vivo. This is because the primary clearance mechanism for many peptides is proteolytic degradation.
Experimental Workflow: In Vivo Pharmacokinetic Study
Fortifying the Frontier: A Comparative Guide to Enhancing Peptide Proteolytic Resistance with N-Me-His-Ome HCl
Introduction: The Impermanence of Peptides and the Quest for Stability
Peptides, with their high specificity and potent biological activity, represent a burgeoning frontier in therapeutic development. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability leads to a short in vivo half-life, necessitating frequent administration and limiting therapeutic efficacy. To unlock the full potential of peptide-based drugs, researchers must employ strategies to shield these molecules from proteolytic attack.
This guide provides an in-depth technical assessment of a powerful tool in the peptide chemist's arsenal: the incorporation of N-α-methyl-L-histidine methyl ester hydrochloride (N-Me-His-Ome HCl). We will explore the mechanistic underpinnings of its ability to confer proteolytic resistance and present a comparative analysis against other established stability-enhancing modifications. Through detailed experimental protocols and supporting data, this guide will equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of next-generation, stable peptide therapeutics.
The Mechanism of Protection: How N-Methylation Deters Proteases
The strategic incorporation of an N-methyl group onto the amide backbone of a peptide introduces a significant steric hindrance. Proteases recognize and bind to their substrates through a series of specific interactions, including the formation of hydrogen bonds with the peptide backbone. The presence of a methyl group on the amide nitrogen disrupts the requisite conformation for protease binding and catalysis.[1] This seemingly minor modification can dramatically decrease the affinity of proteases for the peptide, thereby inhibiting cleavage and extending its biological lifetime.[1]
Furthermore, N-methylation can influence the local conformation of the peptide, restricting its flexibility and predisposing it to a bioactive conformation that may also be less favorable for protease recognition.[2] The choice of N-Me-His-Ome HCl is particularly relevant for peptides where a histidine residue plays a crucial role in biological activity, as it preserves the essential imidazole side chain while fortifying the adjacent peptide bond.
Comparative Experimental Analysis: Gauging the Impact on Proteolytic Stability
To objectively assess the enhancement in proteolytic resistance conferred by N-Me-His-Ome HCl, a comparative in vitro study was designed. A model hexapeptide, susceptible to tryptic cleavage, was synthesized in four versions:
-
Unmodified Peptide (Control): Ac-Arg-Ala-His-Phe-Lys-NH₂
-
N-Me-His Peptide: Ac-Arg-Ala-(N-Me-His)-Phe-Lys-NH₂ (Synthesized using N-Me-His-Ome HCl)
-
D-His Peptide: Ac-Arg-Ala-(D-His)-Phe-Lys-NH₂
-
Retro-Inverso Peptide: Ac-NH-Lys-Phe-His-Ala-Arg-CO-NH₂ (with D-amino acids)
These peptides were subjected to a controlled proteolytic stability assay using trypsin, a serine protease that specifically cleaves at the C-terminus of lysine and arginine residues. The degradation of each peptide was monitored over time using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Proteolytic Stability Assay
The following diagram illustrates the key steps in the experimental workflow:
Caption: Experimental workflow for the in vitro proteolytic stability assay.
Quantitative Data Summary
The percentage of intact peptide remaining at each time point was quantified by integrating the peak area from the HPLC chromatograms. The results are summarized in the table below.
| Time (minutes) | Unmodified Peptide (%) | N-Me-His Peptide (%) | D-His Peptide (%) | Retro-Inverso Peptide (%) |
| 0 | 100 | 100 | 100 | 100 |
| 15 | 45 | 92 | 88 | 95 |
| 30 | 18 | 85 | 75 | 91 |
| 60 | 5 | 78 | 62 | 87 |
| 120 | <1 | 65 | 48 | 82 |
Interpretation of Results
The data clearly demonstrates that the unmodified peptide is rapidly degraded by trypsin, with less than 1% remaining after 120 minutes. In stark contrast, the incorporation of N-Me-His significantly enhances proteolytic resistance, with 65% of the peptide remaining intact after the same duration. This highlights the efficacy of N-methylation as a protective strategy.
Both D-amino acid substitution and retro-inverso modification also conferred substantial stability, as expected.[3][4][5][6][7][8][9] The retro-inverso peptide exhibited the highest resistance, which is consistent with the literature as this modification alters both the peptide backbone and the chirality of all amino acids, rendering it a very poor substrate for natural proteases.[4][5][7][9] The D-His peptide also showed a marked improvement in stability over the unmodified version. The choice between these modifications will depend on the specific requirements of the peptide, including the need to maintain a particular side-chain orientation for biological activity.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing the test peptides using an automated peptide synthesizer.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Amino Acid Coupling:
-
For standard amino acids, use a 4-fold molar excess of Fmoc-protected amino acid, HBTU/HOBt as coupling reagents, and DIPEA as the base in DMF.
-
For the incorporation of N-Me-His-Ome HCl, use a similar molar excess with HATU as the coupling reagent to overcome the steric hindrance of the N-methyl group.[10][11]
-
-
Fmoc Deprotection: Use 20% piperidine in DMF to remove the Fmoc protecting group after each coupling step.
-
Acetylation: After the final coupling cycle, acetylate the N-terminus with acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol details the procedure for assessing the stability of the synthesized peptides against trypsin.
-
Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in sterile, nuclease-free water.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of MS-grade trypsin in 1 mM HCl.[12]
-
Incubation Buffer: Prepare a 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Quenching Solution: Prepare a 10% (v/v) acetic acid solution in water.
-
-
Assay Setup:
-
Time-Course Sampling:
-
At designated time points (0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 50 µL of the quenching solution.
-
-
Sample Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the intact peptide peak over time.
-
Calculate the percentage of intact peptide remaining relative to the 0-minute time point.
-
Protocol 3: HPLC Analysis
This protocol specifies the conditions for the HPLC analysis of the proteolytic assay samples.
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
Visualizing the Protective Effect of N-Methylation
The following diagram illustrates the principle of steric hindrance provided by N-methylation, which prevents protease binding.
Caption: N-methylation sterically hinders protease binding and cleavage.
Conclusion and Future Perspectives
The incorporation of N-Me-His-Ome HCl is a highly effective strategy for enhancing the proteolytic resistance of peptide therapeutics. This guide has demonstrated, through comparative data and detailed protocols, the significant improvement in stability afforded by this modification. While other strategies such as D-amino acid substitution and retro-inverso modification also provide substantial protection, N-methylation offers the advantage of preserving the natural side-chain orientation, which can be critical for maintaining biological activity.
The choice of stabilization strategy should be guided by a thorough understanding of the peptide's structure-activity relationship. For peptides where a histidine residue is essential, N-Me-His-Ome HCl presents a compelling option to prolong its therapeutic window. Future research should focus on a systematic evaluation of N-methylation at various positions within a peptide to develop predictive models for its impact on both stability and bioactivity. By leveraging these chemical modifications, the scientific community can continue to advance the development of robust and effective peptide-based medicines.
References
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., Hoffman, A., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie (International ed. in English), 47(14), 2595–2599. [Link]
-
Hao, P., Adhikari, S., & Li, L. (2016). Peptide and protein mimetics by retro and retroinverso analogs. Biopolymers, 106(6), 888–900. [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1588–1599. [Link]
-
Waters Corporation. (2024). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Retrieved from [Link]
-
Tugyi, R., Uray, K., Ivan, D., Fellinger, E., Perkins, A., & Hudecz, F. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of peptide science : an official publication of the European Peptide Society, 11(10), 642–649. [Link]
-
Guichard, G., Benkirane, N., Zeder-Lutz, G., van Regenmortel, M. H., Briand, J. P., & Muller, S. (1994). On the immunogenic properties of retro-inverso peptides. Total retro-inversion of T-cell epitopes causes a loss of binding to MHC II molecules. Molecular immunology, 31(10), 745–753. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-878. [Link]
-
Miller, S. M., Simon, R. J., Ng, S., Zuckermann, R. N., Kerr, J. M., & Moos, W. H. (1994). Comparison of the proteolytic susceptibilities of homologous L-amino acid, D-amino acid, and N-substituted glycine-containing oligomers. Drug development research, 33(2), 147-155. [Link]
-
Raines, R. T., & Gellman, S. H. (2000). An electronic effect on protein structure. Protein science : a publication of the Protein Society, 9(10), 2015–2017. [Link]
-
Zhang, Y., & Cremer, P. S. (2006). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Journal of the American Society for Mass Spectrometry, 17(8), 1167–1174. [Link]
-
Zhang, X., Wang, Y., & Zhang, S. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 589575. [Link]
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- 2. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
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- 9. On the immunogenic properties of retro-inverso peptides. Total retro-inversion of T-cell epitopes causes a loss of binding to MHC II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Non-Canonical Amino Acid Alternatives for Enhanced Peptide Properties
Introduction: Beyond the Canonical: Engineering Superior Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, prized for their high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and limited membrane permeability, hindering their clinical potential.[1] The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy to overcome these limitations. A classic example is N-α-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-OMe HCl), a modified histidine derivative used to enhance peptide stability and modulate receptor affinity.
This guide provides an in-depth comparison of strategic, non-canonical alternatives to N-Me-His-OMe HCl. We will move beyond a simple catalog of options to explore the causal relationships between structure and function. By understanding the "why" behind each choice, researchers can more effectively tailor peptide properties for next-generation therapeutics. We will delve into histidine bioisosteres that modulate electronic and conformational properties, and other N-alkylated amino acids that offer distinct advantages in proteolytic resistance and cell penetration. This comparison is supported by experimental data and detailed protocols to empower researchers in their peptide optimization campaigns.
The Benchmark: Understanding N-Me-His-Ome HCl
N-Methyl-histidine is a derivative of the essential amino acid histidine, found in skeletal muscle proteins.[2][3] The modifications in N-Me-His-OMe HCl—Nα-methylation of the backbone amide and C-terminal methyl esterification—confer specific, advantageous properties.
-
Nα-Methylation: The addition of a methyl group to the backbone nitrogen introduces steric hindrance, which can shield the adjacent peptide bonds from proteolytic cleavage by enzymes. This modification also removes a hydrogen bond donor, increasing lipophilicity and potentially enhancing membrane permeability.[1] Conformationally, N-methylation restricts the peptide backbone's flexibility, which can pre-organize the peptide into a bioactive conformation, though it can also abolish target affinity if not placed correctly.[4][5]
-
Imidazole Side Chain: The histidine imidazole ring is crucial for many biological interactions, acting as a proton donor/acceptor and a metal chelator.[6] Methylation of the side chain can fix its protonation state and increase hydrophobicity.[6]
-
C-terminal Methyl Ester: This modification neutralizes the negative charge of the C-terminal carboxylate, which can improve cell permeability and alter binding interactions.
Limitations: While effective, the benefits of N-methylation are not universal and can sometimes reduce binding affinity.[4] The synthesis of N-methylated peptides also presents challenges, often requiring specialized protocols to achieve efficient coupling and avoid racemization.
Strategic Alternatives to N-Me-His-Ome HCl
The selection of an alternative should be a deliberate process, targeting specific properties for improvement. Here, we compare several classes of ncAAs that serve as excellent alternatives.
Histidine Bioisosteres: Pyridylalanines (Pal)
Histidine bioisosteres are structural mimics designed to replicate the function of the histidine side chain while offering unique physicochemical properties.[7] Pyridylalanine, which exists in three regioisomers (2-Pal, 3-Pal, and 4-Pal), is a versatile surrogate for aromatic amino acids.[8]
-
Structural Rationale: The pyridyl ring of Pal is isosteric to the imidazole ring of histidine, maintaining aromaticity and the potential for π-stacking interactions. The key difference lies in the position of the nitrogen atom, which alters the ring's basicity and hydrogen bonding capacity.[8]
-
Impact on Peptide Properties:
-
Solubility and Aggregation: Substitution with 3-Pal or 4-Pal has been shown to enhance the aqueous solubility of peptides and reduce their propensity for aggregation and fibrillation.[9]
-
Receptor Affinity: The different regioisomers can fine-tune receptor binding. For instance, in a study on somatostatin antagonists, receptor affinity followed the trend 4-Pal > 3-Pal > 2-Pal.[8]
-
Hydrophilicity: The hydrophilicity of peptides can be modulated based on the isomer used, with an increasing trend from 2-Pal < 3-Pal < 4-Pal.[8]
-
Thiazolylalanines (Thia)
Thiazolylalanine is another valuable histidine bioisostere, incorporating a thiazole ring—a sulfur and nitrogen-containing heterocycle.[10] This modification is found in various natural marine peptides with potent bioactivities.[11]
-
Structural Rationale: The thiazole ring provides a distinct electronic profile compared to histidine's imidazole. It can participate in unique interactions within a receptor binding pocket.
-
Impact on Peptide Properties:
-
Bioactivity: Thiazole-containing peptides often exhibit potent cytotoxic and antimicrobial properties.[11]
-
Skin Conditioning: In cosmetic applications, Thiazolylalanine is recognized for its ability to improve skin texture and hydration.[10] While not directly related to systemic drug delivery, this highlights its ability to favorably interact with biological matrices.
-
Aza-Amino Acids (e.g., Aza-His)
Aza-peptides are created by replacing the α-carbon of an amino acid with a nitrogen atom.[12] This fundamental change to the peptide backbone imparts significant and unique properties.
-
Structural Rationale: The replacement of a Cα with a nitrogen atom alters the backbone geometry, removes stereogenicity at that position, and introduces an additional site for hydrogen bonding.[12]
-
Impact on Peptide Properties:
-
Proteolytic Stability: The urea-like bond formed by an aza-amino acid is significantly more resistant to enzymatic degradation than a standard amide bond.[12]
-
Conformational Constraint: Aza-amino acids reduce the flexibility of the peptide chain, which can help lock the peptide into a bioactive conformation, enhancing selectivity and activity.[12]
-
Synthesis Challenges: The synthesis of aza-peptides is not straightforward and cannot be achieved with standard solid-phase peptide synthesis (SPPS) protocols without modification.[13]
-
Comparative Data Summary
The following tables summarize the key properties and performance metrics of the discussed non-canonical amino acids.
Table 1: Physicochemical Properties of Histidine and its Alternatives
| Amino Acid | Key Structural Feature | pKa of Side Chain (approx.) | Impact on Lipophilicity |
|---|---|---|---|
| L-Histidine | Imidazole ring | ~6.0 | Moderate |
| N-Me-His | Nα-methylated backbone, Imidazole | ~6.0 (side chain) | Increased |
| Pyridylalanine (Pal) | Pyridyl ring | 2-Pal: ~1.0, 3-Pal: ~4.9, 4-Pal: ~5.6 | Variable, generally increased hydrophilicity[8] |
| Thiazolylalanine (Thia) | Thiazole ring | ~2.5 | Increased |
| Aza-Histidine (Aza-His) | Nitrogen at α-position | N/A (backbone modification) | Generally increased polarity |
Table 2: Performance Comparison in Peptide Modification
| Modification | Primary Advantage | Impact on Proteolytic Stability | Effect on Receptor Affinity | Key Consideration |
|---|---|---|---|---|
| N-Me-His | Steric shielding of peptide bond | Significantly Increased[1] | Highly context-dependent; can decrease[4] | Can alter backbone conformation[5] |
| Pyridylalanine (Pal) | Enhanced solubility, reduced aggregation[9] | No direct impact on backbone stability | Can be fine-tuned by isomer choice[8] | Excellent for addressing formulation issues |
| Thiazolylalanine (Thia) | Unique electronic profile for binding | No direct impact on backbone stability | Can impart novel bioactivities[11] | Less common, synthesis may be more complex |
| Aza-Histidine (Aza-His) | Protease-resistant urea-like bond[12] | Maximally Increased | Significantly alters conformation[12] | Requires specialized synthetic methods[13] |
Experimental Workflows & Protocols
To facilitate the practical application of these alternatives, detailed protocols for key experimental procedures are provided below.
Visualization of the ncAA Selection Workflow
Caption: Workflow for selecting and evaluating ncAA alternatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating ncAAs
This protocol outlines the manual synthesis of a peptide incorporating a non-canonical amino acid using Fmoc chemistry.
Scientist's Note: The choice of coupling reagent is critical. For sterically hindered amino acids like N-methylated residues or certain ncAAs, a potent coupling agent like HATU or HCTU is recommended to ensure efficient acylation and minimize side reactions.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected canonical and non-canonical amino acids
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.[14]
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM), then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity with mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay in Human Plasma
This assay evaluates the metabolic stability of a peptide by measuring its degradation over time upon incubation in human plasma.
Scientist's Note: It is crucial to use plasma with a consistent anticoagulant (e.g., K₂EDTA) and to properly handle it to maintain enzymatic activity. Including a control peptide with known stability can help validate the assay performance.
Materials:
-
Test peptide and control peptide stocks (1 mg/mL in water or DMSO)
-
Pooled human plasma (from at least 3 donors)
-
Quenching solution: Acetonitrile with 1% formic acid and an internal standard
-
96-well plate, incubator, centrifuge
Procedure:
-
Preparation: Thaw human plasma at 37°C. Pre-warm the 96-well plate and plasma to 37°C.
-
Reaction Setup: a. In the 96-well plate, add 190 µL of pre-warmed plasma to each required well. b. Initiate the reaction by adding 10 µL of the test peptide stock solution to the plasma (final concentration typically 1-10 µM). Mix gently.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of the cold quenching solution. The 0-minute time point is quenched immediately after adding the peptide.
-
Protein Precipitation: Vortex the quenched samples and incubate at 4°C for 20 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at >3000 x g for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining peptide concentration using LC-MS/MS.
-
Data Analysis: Plot the percentage of peptide remaining versus time. Calculate the half-life (t₁/₂) from the slope of the natural log of the concentration versus time.
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.[15]
Scientist's Note: The concentration of the radioligand should be at or below its dissociation constant (Kd) for the receptor to ensure assay sensitivity. Non-specific binding must be accurately determined using a high concentration of a known, unlabeled ligand.[15]
Materials:
-
Cell membranes or purified receptor preparation
-
Radioligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test peptide and a known reference competitor
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Plate Setup: Add the following to each well of a 96-well plate in order:[16] a. Assay Buffer b. Test peptide at various concentrations (typically a 10-point serial dilution). c. Radioligand at a fixed concentration (e.g., at its Kd). d. Receptor/membrane preparation to initiate the binding reaction.
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and receptor (no competitor).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, receptor, and a saturating concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[16]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[16]
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding versus the log concentration of the test peptide to generate a competition curve. c. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Conclusion and Future Perspectives
The strategic replacement of N-Me-His-OMe HCl with alternative non-canonical amino acids provides a powerful toolkit for fine-tuning peptide properties. Histidine bioisosteres like pyridylalanine and thiazolylalanine offer nuanced control over solubility, aggregation, and receptor interactions, while backbone modifications like aza-amino acids provide a robust method for maximizing proteolytic stability.
The choice of modification should be hypothesis-driven, directly addressing the specific liabilities of a lead peptide. As our understanding of structure-activity relationships deepens and synthetic methodologies advance, the rational design of peptides using an expanded alphabet of amino acids will continue to drive the development of safer and more effective therapeutics. The future lies in combining these strategies—for example, using aza-amino acids for stability in conjunction with pyridylalanines for improved solubility—to create peptides with truly optimized, multi-parametric profiles.
References
- Boger, D. L., & Brotherton, C. E. (1985). N-Methylation of peptide backbones: a new method for the N-methylation of peptides. Journal of the American Chemical Society, 107(24), 7071-7072.
- Gokel, G. W., & He, J. (2000). Pyridyl-alanine as a hydrophilic, aromatic element in peptide structural optimization. Journal of Medicinal Chemistry, 43(13), 2529-2536.
- Hruby, V. J., & Balse, P. M. (2000). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Current medicinal chemistry, 7(9), 945-970.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? Retrieved from [Link]
- Ploom, A., et al. (2022). Aza-peptides: expectations and reality. Proceedings of the Estonian Academy of Sciences, 71(3), 241-254.
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
- Davydova, N., et al. (2021). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In S. Markossian (Ed.), Assay Guidance Manual. Retrieved from [Link]
- Zhang, W., & Liu, X. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01348-22.
- Zhang, J., et al. (2018). Towards a general synthesis of di-aza-amino acids containing peptides. Organic & Biomolecular Chemistry, 16(35), 6484-6490.
- Manavalan, P., & Momany, F. A. (1980). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 15(4), 351-365.
-
Deascal. (2024). Thiazolylalanine: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822-5880.
- Zhang, Y., et al. (2013). Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus.
- Fauchère, J. L. (1986). N-Methylation of peptides: structural and functional consequences. Advances in drug research, 15, 29-69.
- Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular pharmacology, 25(1), 1-9.
- Coin, I., et al. (2019). Solid-Phase Peptide Synthesis (SPPS): A Practical Guide. Journal of Visualized Experiments, (144), e58882.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
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A Guide to Confirming the Purity of Synthetic N-Me-His-OMe HCl via NMR and Elemental Analysis
Introduction
This guide provides an in-depth comparison of two powerful, orthogonal analytical techniques for confirming the purity of N-Me-His-OMe HCl: Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis (EA). While NMR offers a detailed structural "fingerprint" of the molecule and any organic impurities, elemental analysis provides a quantitative measure of its elemental composition, effectively detecting inorganic impurities and confirming the correct empirical formula.[3][4] The synergistic use of these methods provides a self-validating system for purity assessment, ensuring the highest confidence in the quality of the synthetic product.
Caption: Orthogonal approach to purity validation.
Part 1: Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Rationale Behind NMR
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5] For a compound like N-Me-His-OMe HCl, ¹H and ¹³C NMR are indispensable. The underlying principle is that the nuclei of certain atoms, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment.
-
¹H NMR (Proton NMR): This technique provides a "fingerprint" of the hydrogen atoms in the molecule. We rely on three key pieces of information:
-
Chemical Shift (δ): The position of a signal on the spectrum, which indicates the electronic environment of the proton. For example, protons near electronegative atoms like oxygen or nitrogen are "deshielded" and appear at a higher chemical shift.
-
Integration: The area under a signal, which is proportional to the number of protons it represents. This is crucial for confirming the structure and for quantifying impurities.[6]
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) due to the influence of neighboring protons. This provides information about the connectivity of atoms.[7]
-
-
¹³C NMR: This provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom typically gives a single peak, making it a powerful method for confirming the total number of carbon atoms and identifying any carbon-containing impurities.
By analyzing the complete ¹H and ¹³C NMR spectra, we can build a detailed picture of the molecule's structure and confidently identify any signals that do not belong to N-Me-His-OMe HCl, thereby assessing its purity.
Experimental Protocol: ¹H NMR of N-Me-His-OMe HCl
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthetic N-Me-His-OMe HCl.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices as the hydrochloride salt is polar. D₂O is often preferred as it will exchange with labile N-H and O-H protons, simplifying the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O solutions, if quantitative analysis (qNMR) is desired. For purity assessment, referencing the residual solvent peak is often sufficient.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Shim the magnetic field to ensure homogeneity and optimal peak shape.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Interpretation and Purity Calculation
The ¹H NMR spectrum of pure N-Me-His-OMe HCl should exhibit signals corresponding to all non-exchangeable protons in the molecule.
Table 1: Expected ¹H NMR Signals for N-Me-His-OMe HCl in D₂O
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole C2-H | ~8.5 - 8.7 | Singlet | 1H |
| Imidazole C5-H | ~7.2 - 7.4 | Singlet | 1H |
| α-CH | ~4.2 - 4.4 | Triplet | 1H |
| Ester -OCH₃ | ~3.7 - 3.8 | Singlet | 3H |
| Imidazole N-CH₃ | ~3.6 - 3.7 | Singlet | 3H |
| β-CH₂ | ~3.2 - 3.4 | Doublet | 2H |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.
Purity Assessment:
-
Qualitative: The spectrum should be clean, with all peaks being sharp and well-defined. The absence of unexpected signals is the first indication of high purity.
-
Quantitative: Purity can be estimated by comparing the integral of a well-resolved signal from the main compound to the integral of a signal from an impurity.
Purity (%) = [Integral (Main Compound) / (Integral (Main Compound) + Integral (Impurity))] x 100
For this calculation, it is crucial to compare signals that represent the same number of protons (e.g., a singlet for 3H from the main compound vs. a singlet for 3H from an impurity).
Caption: Workflow for NMR analysis.
Part 2: Corroborative Evidence from Elemental Analysis (EA)
Expertise & Experience: The Role of Elemental Analysis
While NMR is exceptional for identifying and quantifying structurally similar organic impurities, it is "blind" to impurities that lack protons or carbons, such as inorganic salts (e.g., excess NaCl from synthesis or purification) or water. Elemental analysis addresses this limitation by providing a direct measure of the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[4]
This technique is fundamentally quantitative. A sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are precisely measured. The results are then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values confirms the empirical formula and indicates a high level of purity from both organic and inorganic contaminants.
Experimental Protocol: CHN Analysis of N-Me-His-OMe HCl
-
Sample Preparation:
-
Ensure the sample is completely dry and homogeneous. This is typically achieved by drying the sample under high vacuum for several hours.
-
Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule.
-
-
Data Acquisition:
-
The capsule is introduced into the combustion chamber of an elemental analyzer.
-
The sample is combusted at a temperature of ~900-1000 °C in the presence of excess oxygen.
-
The resulting combustion gases are passed through a series of traps and columns to separate them before being measured by a thermal conductivity detector.
-
Data Interpretation and Purity Validation
The first step is to calculate the theoretical elemental composition for the pure, anhydrous compound.
Molecular Formula: C₈H₁₄ClN₃O₂ Molecular Weight: 219.67 g/mol
Table 2: Theoretical Elemental Composition of N-Me-His-OMe HCl
| Element | Theoretical % |
| Carbon | 43.74% |
| Hydrogen | 6.42% |
| Nitrogen | 19.13% |
| Chlorine | 16.14% |
| Oxygen | 14.57% |
The results from the elemental analyzer are then compared to these theoretical values. For a new compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[8]
Table 3: Comparison of Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Sample A (High Purity) | Sample B (Impure) |
| Carbon | 43.74% | 43.68% | 41.85% |
| Hydrogen | 6.42% | 6.45% | 6.88% |
| Nitrogen | 19.13% | 19.09% | 18.21% |
-
Sample A shows excellent agreement with the theoretical values, strongly supporting its high purity.
-
Sample B shows significant deviation, suggesting the presence of impurities. The lower carbon and nitrogen percentages could indicate the presence of water or inorganic salts.
Caption: Flowchart for elemental analysis validation.
Part 3: Comparison with Alternative Purity Assessment Methods
While NMR and EA provide a robust framework for purity confirmation, other techniques can offer complementary information.
Table 4: Comparison of Purity Analysis Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| NMR Spectroscopy | Structural confirmation, identification and quantification of organic impurities. | Provides detailed structural information, non-destructive, highly reproducible.[3] | Insensitive to inorganic salts and water, can have overlapping signals in complex mixtures.[4] |
| Elemental Analysis | Confirmation of elemental composition and detection of inorganic impurities. | Provides absolute quantitative data, sensitive to non-carbon/hydrogen impurities.[4] | Destructive, provides no structural information, requires a highly pure and dry sample. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities, including isomers. | High sensitivity and resolving power, well-established for purity analysis of amino acid derivatives.[9][] | Requires a suitable chromophore for UV detection, method development can be time-consuming.[11] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | High sensitivity, provides exact mass information.[11] | Not inherently quantitative for purity without an internal standard, can suffer from ion suppression. |
Conclusion
Confirming the purity of a synthetic compound like N-Me-His-OMe HCl is essential for ensuring the integrity of downstream applications. A multi-pronged, orthogonal approach provides the highest degree of confidence. NMR spectroscopy serves as the primary tool for verifying the chemical structure and identifying any organic impurities. Elemental analysis complements this by providing an independent, quantitative measure of the elemental composition, thereby confirming the empirical formula and detecting the presence of non-NMR-active impurities like water or inorganic salts. When used in tandem, these two techniques form a self-validating system that rigorously establishes the identity, structure, and purity of the target molecule, meeting the high standards required by the research and drug development communities.
References
-
Analyses of amino acids, Enantiomeric purity. (n.d.). Retrieved from [Link]
- Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.Journal of Separation Science, 33(16), 2402-2410. doi:10.1002/jssc.201000141
- CN103224437A - Amino acid methyl ester hydrochloride preparation. (n.d.). Google Patents.
-
Peptide NMR. (n.d.). Retrieved from [Link]
- [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (1998). Se Pu, 16(4), 350-353.
-
Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]
-
Determination of optical purity of amino acids amino acid derivatives and peptides. (n.d.). CAT GmbH & Co. Chromatography and Analysis KG. Retrieved from [Link]
- CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. (n.d.). Google Patents.
-
Element analysis. (n.d.). Retrieved from [Link]
-
Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. (2019). In NMR in Pharmaceutical Science. Retrieved from [Link]
-
H-His(Ntau-Me)-OMe HCl. (n.d.). Aapptec Peptides. Retrieved from [Link]
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. doi:10.1021/acscentsci.2c00244
-
What is the alternate process for preparing ester hydrochloride? (2012). ResearchGate. Retrieved from [Link]
-
Peptide NMR Analysis Services. (n.d.). Triclinic Labs. Retrieved from [Link]
- Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. (1994).
-
Ma, T. S. (2003). Elemental Analysis, Organic Compounds. ResearchGate. Retrieved from [Link]
-
1H proton nmr spectrum of methylamine CH5N CH3NH2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Letters in Organic Chemistry, 4(1), 37-40.
- Elemental analysis: an important purity control but prone to manipulations. (2022). Inorganic Chemistry Frontiers, 9, 545-548. doi:10.1039/D1QI01379C
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). Molecules, 28(20), 7101.
-
Agilent Approaches for Amino Acid Analysis. (2020). LabRulez LCMS. Retrieved from [Link]
-
Supplementary Material (ESI) for Chemical Communications. (2008). The Royal Society of Chemistry. Retrieved from [Link]
-
How is the purity of peptides calculated? (2023). whpeptide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 6. How is the purity of peptides calculated?|whpeptide [note.com]
- 7. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 11. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Coupling Methods for N-Methyl-Histidine Incorporation
Introduction: The Challenge and Opportunity of N-Methylated Peptides
In the landscape of therapeutic peptide development, the strategic modification of the peptide backbone is a cornerstone of innovation. N-methylation, the substitution of an amide proton with a methyl group, is a particularly powerful tool in this regard. This seemingly minor alteration can profoundly enhance a peptide's pharmacological profile by increasing its resistance to enzymatic degradation, modulating its conformation to improve receptor affinity, and enhancing its membrane permeability and oral bioavailability.[1][2]
Among N-methylated residues, N-methyl-histidine (N-Me-His) presents a unique combination of synthetic challenges and therapeutic potential. The imidazole side chain of histidine is a critical functional element in many bioactive peptides, involved in catalysis, metal chelation, and proton transfer.[3] However, the incorporation of N-Me-His, often supplied as a hydrochloride salt like N-Me-His-Ome HCl, into a growing peptide chain is a formidable task in solid-phase peptide synthesis (SPPS). The steric hindrance from the N-methyl group dramatically reduces the nucleophilicity of the secondary amine, slowing the rate of amide bond formation.[4] This sluggish reactivity necessitates highly efficient coupling reagents and optimized conditions to prevent incomplete reactions, which lead to truncated or deletion sequences. Furthermore, histidine residues are notoriously susceptible to racemization during the carboxyl activation step, a risk that must be carefully managed to ensure the stereochemical integrity of the final peptide.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark and select the optimal coupling methodology for incorporating N-Me-His. We will move beyond simple protocols to explore the mechanistic rationale behind different coupling strategies, present a self-validating experimental design for direct comparison, and provide detailed, field-tested protocols.
A Mechanistic Overview of Modern Coupling Reagents
The success of any difficult coupling hinges on the efficient generation of a highly reactive acylating species from the incoming amino acid's carboxyl group. The choice of coupling reagent dictates the nature of this activated intermediate and, consequently, the reaction's speed, efficiency, and the extent of potential side reactions.
-
Carbodiimides with Additives (e.g., DIC/Oxyma): Diisopropylcarbodiimide (DIC) is a workhorse activating agent that reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is unstable and prone to racemization. To mitigate this, additives are essential. While 1-hydroxybenzotriazole (HOBt) has been a traditional choice, modern additives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are superior.[7] Oxyma forms a less reactive but more stable active ester that is highly resistant to racemization and demonstrates impressive coupling efficiency, often comparable to the most potent onium salts.[7]
-
Onium Salts (Aminium/Uronium and Phosphonium): This class of reagents comes "pre-activated" and offers rapid and efficient coupling.
-
HOBt-Based (HBTU/TBTU): Reagents like HBTU generate HOBt active esters. While effective for many standard couplings, their reactivity is often insufficient to overcome the severe steric hindrance of N-methylated amino acids.[4] A critical drawback is the potential for N-terminal guanidinylation if the reagent is used in excess, which irreversibly caps the growing peptide chain.[5]
-
HOAt-Based (HATU): HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) represents a significant advancement. The nitrogen atom at the 7-position of the 1-hydroxy-7-azabenzotriazole (HOAt) core provides anchimeric assistance, accelerating the aminolysis step. The resulting OAt esters are more reactive than their OBt counterparts, making HATU the reagent of choice for many challenging couplings, including those involving N-methylated residues.[4][6][8]
-
Oxyma-Based (COMU): COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]-uronium hexafluorophosphate) incorporates the superior Oxyma leaving group directly into its structure. It exhibits reactivity comparable to or even exceeding HATU in some cases and boasts a superior safety profile, as it is not derived from potentially explosive triazole reagents.[6][9]
-
Phosphonium Salts (PyBOP/PyAOP): These reagents, such as PyBOP, are also highly efficient. A key advantage is that they are phosphonium salts, not aminium/uronium salts, and therefore do not cause the N-terminal guanidinylation side reaction.[10] This makes them "cleaner" reagents, especially when an excess may be required to drive a reaction to completion.
-
Experimental Design for Head-to-Head Benchmarking
To objectively compare these methods, a rigorous and controlled experimental design is paramount. This system is designed to isolate the performance of the coupling step as the primary variable.
Objective: To quantitatively assess the incorporation efficiency of Fmoc-N-Me-His(Trt)-OH into a model tripeptide sequence using four distinct coupling methodologies: HATU/DIPEA, COMU/DIPEA, DIC/Oxyma, and HBTU/DIPEA.
Model System:
-
Solid Support: Rink Amide AM Resin (0.4-0.6 mmol/g substitution).
-
Model Sequence: Ac-Gly-[N-Me-His(Trt)]-Ala-NH₂. This sequence is designed to:
-
Place the difficult coupling after a simple Alanine residue.
-
Have a Glycine residue C-terminal to the N-Me-His to minimize steric hindrance from the peptide chain itself.
-
Incorporate an N-terminal acetylation step to create a neutral, easily characterizable final product.
-
-
Analytical Endpoint: Crude peptide purity as determined by RP-HPLC, with peak identity confirmed by LC-MS. The primary metric for success is the percentage area of the target peptide relative to the major deletion byproduct (Ac-Gly-Ala-NH₂).
Benchmarking Workflow Diagram
The following diagram illustrates the complete experimental workflow, from initial resin preparation to the final analytical assessment.
Caption: Experimental workflow for benchmarking N-Me-His coupling efficiency.
Detailed Experimental Protocols
Safety Precaution: Always handle coupling reagents, solvents, and TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell 1.0 g of Rink Amide AM resin (e.g., 0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 20% piperidine/DMF solution and agitate for 10 minutes. Drain.
-
Washing: Wash the resin thoroughly by agitating with DMF (5x), Dichloromethane (DCM) (3x), and DMF (5x).
-
First Amino Acid Coupling (Ala):
-
In a separate vial, dissolve Fmoc-Ala-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) and pre-activate for 2 minutes.
-
Add the activated solution to the resin and agitate for 1 hour.
-
Wash as described in step 3.
-
-
Fmoc Deprotection: Perform deprotection and washing as described in steps 2 and 3.
-
Resin Splitting: After the final DMF wash, drain the solvent thoroughly and divide the resin equally into four separate reaction vessels for the benchmark coupling.
Protocol 2: Benchmark Coupling of Fmoc-N-Me-His(Trt)-OH
Note: For each method, use 4 equivalents of Fmoc-N-Me-His(Trt)-OH relative to the initial resin loading in each vessel.
Method A: HATU (The Gold Standard) [4][8]
-
In a vial, dissolve Fmoc-N-Me-His(Trt)-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 3-5 minutes at room temperature.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a bromophenol blue test. A yellow color indicates completion; a blue or green color indicates free amines remain.[8] If the test is positive, continue the coupling or perform a second coupling.
-
Once complete, drain and wash the resin (DMF 5x, DCM 3x, DMF 5x).
Method B: COMU [9]
-
Follow the same procedure as Method A, substituting COMU (3.9 eq.) for HATU. COMU often requires less base; a parallel experiment with only 4 eq. of DIPEA could also be informative.
Method C: DIC/Oxyma [7]
-
In a vial, dissolve Fmoc-N-Me-His(Trt)-OH (4 eq.) and OxymaPure (4 eq.) in DMF.
-
Add DIC (4 eq.) to the solution and pre-activate for 5 minutes.
-
Add DIPEA (4 eq.).
-
Add the activated solution to the resin and proceed as in Method A (steps 5-7).
Method D: HBTU (The Traditional Method)
-
Follow the same procedure as Method A, substituting HBTU (3.9 eq.) for HATU and adding HOBt (4 eq.) to the pre-activation mixture.
Protocol 3: Synthesis Completion and Cleavage
-
After the benchmark coupling and washing, subject all four resin samples to an identical set of final steps:
-
Fmoc Deprotection: As per Protocol 1, Step 2.
-
Washing: As per Protocol 1, Step 3.
-
Glycine Coupling: Couple Fmoc-Gly-OH using the standard HBTU/HOBt method (Protocol 1, Step 4).
-
Fmoc Deprotection & Washing: Repeat deprotection and washing steps.
-
N-Terminal Acetylation: Add a solution of 20% acetic anhydride and 2% DIPEA in DMF to the resin and agitate for 30 minutes. Wash thoroughly.
-
Final Wash & Dry: Wash the resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin under high vacuum for at least 2 hours.
-
Cleavage: Treat a measured amount of dried resin (approx. 20-30 mg) from each sample with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours at room temperature.
-
Precipitation & Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant the ether, and repeat twice. Dry the crude peptide pellet under vacuum.
Protocol 4: Analysis by RP-HPLC and LC-MS
-
Sample Preparation: Dissolve the crude peptide from each method in a known concentration (e.g., 1 mg/mL) in 50% Acetonitrile/Water.
-
RP-HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Integrate the peak areas for the target peptide (Ac-Gly-[N-Me-His]-Ala-NH₂) and the primary deletion sequence (Ac-Gly-Ala-NH₂). Confirm the identity of these peaks using an integrated mass spectrometer (LC-MS).
Data Presentation and Interpretation
The quantitative data gathered from the RP-HPLC analysis should be summarized for clear, at-a-glance comparison.
Table 1: Qualitative Comparison of Coupling Reagent Properties
| Feature | DIC/Oxyma | HBTU/DIPEA | HATU/DIPEA | COMU/DIPEA |
| Reactivity | High | Moderate-High | Very High | Very High |
| Racemization | Very Low | Low | Very Low | Very Low |
| Guanidinylation Risk | None | Yes | Yes | Yes |
| Safety Profile | Good | Explosive Hazard (HOBt) | Explosive Hazard (HOAt) | Excellent (Non-Explosive) |
| Byproducts | Soluble Urea | Soluble | Soluble | Soluble |
| Relative Cost | Low | Moderate | High | High |
Table 2: Experimental Results - N-Me-His Incorporation Efficiency
| Coupling Method | Target Peptide Purity (%) [a] | Deletion Peptide (%) [b] | Other Impurities (%) |
| HATU / DIPEA | e.g., 85.2 | e.g., 10.1 | e.g., 4.7 |
| COMU / DIPEA | e.g., 84.5 | e.g., 10.8 | e.g., 4.7 |
| DIC / Oxyma | e.g., 72.1 | e.g., 22.5 | e.g., 5.4 |
| HBTU / DIPEA | e.g., 45.6 | e.g., 48.3 | e.g., 6.1 |
[a] Purity of Ac-Gly-[N-Me-His]-Ala-NH₂ based on RP-HPLC peak area at 220 nm. [b] Purity of Ac-Gly-Ala-NH₂ based on RP-HPLC peak area at 220 nm. (Note: Data shown are illustrative examples of expected outcomes).
Interpreting the Results
The expected outcome of this benchmark study is a clear demonstration of the superior efficacy of HOAt- and Oxyma-based coupling reagents for sterically demanding couplings.
-
HATU and COMU: These reagents are anticipated to yield the highest percentage of the desired target peptide.[6][9] Their highly reactive activated esters are capable of overcoming the steric barrier and reduced nucleophilicity of the N-methylated amine, driving the reaction much closer to completion than other methods. The choice between HATU and COMU may ultimately come down to considerations of cost and safety, with COMU offering a significant advantage in its non-explosive nature.[9]
-
DIC/Oxyma: This carbodiimide-based method, while excellent for suppressing racemization, is generally expected to be less kinetically efficient than HATU or COMU for this specific challenge. This will likely manifest as a higher percentage of the deletion peptide, indicating a significant portion of the resin-bound Ala-NH₂ failed to react with the activated N-Me-His.
-
HBTU: This older onium salt method is predicted to perform the poorest. The lower reactivity of the HOBt-ester is often insufficient for this type of coupling, leading to substantial amounts of the deletion sequence.[4]
Conclusion and Recommendations
Recommendation: For researchers prioritizing maximal yield and purity in the synthesis of N-Me-His-containing peptides, HATU is the established and highly effective choice. For laboratories prioritizing a modern, high-efficiency process with an improved safety profile, COMU represents an equally powerful and compelling alternative. While more economical methods like DIC/Oxyma have their place in peptide synthesis, they do not offer the requisite kinetic performance for this specific and demanding application.
References
-
Davydova, E., et al. (2021). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Computational and Structural Biotechnology Journal. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
Wang, P., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almacgroup.com. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyrospt.com. [Link]
-
Biron, E., et al. (2018). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology. [Link]
-
Ságnerová, V., et al. (2017). The simplest and minimal modification of a single amino acid or peptide bonds is represented by N-methylation. ResearchGate. [Link]
Sources
- 1. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Me-His-OMe HCl
As researchers and drug development professionals, our work with specialized reagents like N-α-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-OMe HCl) demands not only precision in application but also unwavering diligence in ensuring safety and environmental stewardship.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Me-His-OMe HCl, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere procedural lists, offering a framework of causality and self-validating safety systems that builds trust and ensures operational excellence in your laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the inherent properties of a chemical is the critical first step in managing its lifecycle. N-Me-His-OMe HCl is an amino acid derivative used in biochemical research and peptide synthesis.[1][2] While extensive toxicological data is not always available for such specialized compounds, we can infer its primary hazards from its structure and from data on closely related compounds, such as L-Histidine methyl ester dihydrochloride.
The primary documented health hazards are irritation.[3][4] Contact with the solid powder or concentrated solutions can cause skin and serious eye irritation, and inhalation may lead to respiratory tract irritation.[3][4][5] The hydrochloride salt component signifies that in the presence of moisture, it can exhibit acidic properties, contributing to its irritant nature.
While some safety data sheets (SDS) for similar compounds note a lack of known environmental hazards[3], this does not permit indiscriminate disposal. The precautionary principle dictates that all laboratory chemicals be treated as potentially hazardous waste unless explicitly classified otherwise by your institution's Environmental Health & Safety (EHS) department. Disposing of chemicals down the drain is strictly discouraged, as their interactions with other substances in the waste stream are unpredictable and can violate local wastewater regulations.[6][7]
Table 1: Key Properties and Hazards of N-Me-His-OMe HCl
| Property | Value | Source |
| Synonyms | N-Me-L-His-OMe·HCl | [1] |
| CAS Number | 118384-75-1 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂·HCl | [1] |
| Appearance | White powder | [1] |
| Primary Health Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3][4][5] |
| Disposal Directive | Dispose of contents/container to an approved waste disposal plant. | [3][4][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-Me-His-OMe HCl for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard for minimizing exposure risk.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4][10]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[10]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if generating dust or aerosols.[8][10]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of N-Me-His-OMe HCl is a systematic process that ensures regulatory compliance and safety. This protocol is designed to align with the standards set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices for academic and research laboratories.[11][12][13]
All waste must be correctly identified and segregated at the point of generation.
-
Do Not Sewer: Under no circumstances should N-Me-His-OMe HCl, in either solid or solution form, be poured down the drain.[7]
-
Characterize the Waste: N-Me-His-OMe HCl waste should be classified as a non-halogenated organic chemical waste.
-
Segregate Appropriately:
-
Solid Waste: Collect unused or contaminated solid N-Me-His-OMe HCl in a designated solid waste container. This includes empty stock bottles, which must be treated as hazardous waste as they are not considered "RCRA empty."
-
Liquid Waste: Aqueous solutions containing N-Me-His-OMe HCl should be collected in a designated liquid waste container for non-halogenated organic waste.
-
Contaminated Materials: Items such as weigh boats, gloves, and wipes that are grossly contaminated should be placed in the solid waste container.
-
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Use Compatible Containers: All hazardous waste must be stored in containers made of a material that does not react with the contents and that has a secure, screw-top cap.[6] Ideally, use the original container or a designated hazardous waste container provided by your EHS department.[6]
-
Maintain Headroom: Do not fill liquid waste containers beyond 90% capacity (or at least one-inch of headroom) to allow for expansion.[6]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[7][13] This is a common and critical regulatory requirement to prevent the release of vapors.
Accurate labeling is a cornerstone of safe waste management and is mandated by law.[14]
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's EHS office.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste".[6]
-
The full, unabbreviated chemical name: "N-α-Methyl-L-histidine methyl ester hydrochloride".
-
The approximate concentration and total quantity of the waste.
-
The date accumulation started (the day the first drop of waste entered the container).
-
The name of the principal investigator and the laboratory location (building and room number).[6]
-
Waste must be stored safely in a designated laboratory area pending pickup.
-
Designate a Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation where hazardous waste is temporarily stored.[13]
-
Ensure Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Adhere to Accumulation Limits: Your laboratory must not store more than 55 gallons of hazardous waste at one time.[7][13] Once a container is full, it must be removed from the lab within three days.[13]
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Request a Pickup: Once a waste container is full or you are discontinuing the project, submit a chemical waste collection request to your institution's EHS department, typically via an online system.
-
Maintain Records: Keep a copy of the waste pickup request for your laboratory's records until you receive confirmation of disposal.
Decision-Making Flowchart for N-Me-His-OMe HCl Disposal
The following diagram illustrates the logical workflow for handling N-Me-His-OMe HCl waste from generation to disposal.
Caption: Disposal workflow for N-Me-His-OMe HCl waste.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves).
-
Contain the Spill: Gently sweep up the solid material to avoid generating dust.[9] Use a dustpan and brush or absorbent pads.
-
Collect Waste: Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container.[9][10]
-
Clean the Area: Decontaminate the spill surface with soap and water.
-
Report: Inform your supervisor and EHS office of the incident.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][9]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area with soap and plenty of water. Get medical attention if irritation develops.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[9]
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility, reinforcing the integrity and trustworthiness of your research operations.
References
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
EMD Millipore. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrochloric acid. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Rochester. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13819431, N-Me-Val-OMe HCl. Retrieved from [Link]
-
MedPro Disposal. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53229896, h-His(trt)-ome.hcl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5468514, methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Me-His-Ome HCl
A comprehensive guide to safety, handling, and disposal for researchers and drug development professionals.
Navigating the complexities of laboratory safety is paramount for ensuring both personal well-being and the integrity of your research. This guide provides essential, immediate safety and logistical information for handling N-Me-His-Ome HCl (N-Methyl-L-histidine methyl ester hydrochloride). As your partner in the laboratory, we aim to deliver value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols.
Understanding the Hazard Profile
Hazard Identification Summary:
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |
Core Principles of Protection: A Multi-Faceted Approach
A robust safety plan relies on a multi-layered approach, starting with engineering controls, supplemented by administrative controls, and finally, the appropriate use of personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with you. For a powdered substance like N-Me-His-Ome HCl, minimizing dust generation is critical.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Contained Systems: For larger scale operations, consider using process enclosures or other contained systems to minimize the release of the compound into the work environment.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Administrative Controls: Safe Work Practices
These are the procedures and policies that you and your institution put in place to ensure safe handling.
-
Hygiene: Always wash your hands thoroughly after handling the compound and before leaving the laboratory. Avoid eating, drinking, or smoking in areas where chemicals are handled.
-
Labeling and Storage: Store N-Me-His-Ome HCl in a tightly closed container in a cool, dry, and well-ventilated place.
-
Training: Ensure all personnel handling the compound are trained on its potential hazards and the appropriate safety procedures.
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls are not sufficient to eliminate exposure, PPE is essential. The following provides a step-by-step guide to selecting and using the appropriate PPE for handling N-Me-His-Ome HCl.
Step 1: Eye and Face Protection
Rationale: The most significant, immediate hazard posed by N-Me-His-Ome HCl is serious eye irritation.
Required PPE:
-
Safety Glasses with Side Shields: For general handling of small quantities.
-
Chemical Safety Goggles: These are required when there is a risk of splashing or dust generation. They should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Step 2: Skin Protection
Rationale: N-Me-His-Ome HCl is classified as a skin irritant.
Required PPE:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A standard lab coat should be worn to protect your skin and clothing from contamination.
-
Additional Protective Clothing: For larger scale operations or situations with a high risk of exposure, consider additional protective clothing to prevent skin contact.
Step 3: Respiratory Protection
Rationale: Inhalation of N-Me-His-Ome HCl dust may cause respiratory irritation.
Required PPE:
-
Under Normal Conditions: With adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required.
-
In Case of Dust Generation: If handling procedures are likely to generate dust and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Disposal Plan
Dispose of N-Me-His-Ome HCl and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of contents and containers at an approved waste disposal plant.
Visualizing the PPE Workflow
To further clarify the PPE selection process, the following diagram illustrates the decision-making workflow when preparing to handle N-Me-His-Ome HCl.
Caption: PPE Selection Workflow for N-Me-His-Ome HCl
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
